molecular formula C18H31ClN2O2 B1237449 Bupivacaine hydrochloride monohydrate CAS No. 73360-54-0

Bupivacaine hydrochloride monohydrate

Cat. No.: B1237449
CAS No.: 73360-54-0
M. Wt: 342.9 g/mol
InChI Key: HUCIWBPMHXGLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>Bupivacaine hydrochloride hydrate is a racemate composed of equimolar amounts of dextrobupivacaine hydrochloride hydrate and levobupivacaine hydrochloride hydrate. A piperidinecarboxamide-based local anaesthetic, it has a slow onset and long duration of action. It has a role as a local anaesthetic, an adrenergic antagonist, an amphiphile, an EC 3.1.1.8 (cholinesterase) inhibitor and an EC 3.6.3.8 (Ca(2+)-transporting ATPase) inhibitor. It contains a bupivacaine hydrochloride (anhydrous), a levobupivacaine hydrochloride hydrate and a dextrobupivacaine hydrochloride hydrate.

Properties

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH.H2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCIWBPMHXGLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323779
Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73360-54-0
Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73360-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupivacaine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073360540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperidinecarboxamide, - 1-butyl-N-(2,6-dimethylphenyl)-, monohydrochloride, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPIVACAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TQO7W3VT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bupivacaine Hydrochloride Monohydrate: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Bupivacaine hydrochloride monohydrate is a long-acting local anesthetic of the amino-amide class, widely utilized for surgical anesthesia and pain management. Its clinical efficacy, including onset and duration of action, is intrinsically linked to its core physicochemical properties. This technical guide provides an in-depth analysis of these properties, including molecular structure, solubility, pKa, melting point, and partition coefficient. Detailed experimental protocols for determining these parameters are outlined, and the relationship between the drug's chemical characteristics and its pharmacological mechanism of action is explored through diagrams and discussion. This document serves as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical and Physical Properties

This compound is chemically designated as (±)-1-Butyl-2´,6´-pipecoloxylidide monohydrochloride, monohydrate.[1] It is a white crystalline powder.[1][2] The presence of a chiral carbon results in two enantiomers, with the S-(-)-enantiomer (Levobupivacaine) exhibiting a safer clinical profile, particularly concerning cardiotoxicity.[3]

Tabulated Physicochemical Data

The quantitative physicochemical parameters of this compound are summarized in the tables below for clarity and comparative analysis.

Table 1: General Physicochemical Properties

PropertyValueReference(s)
Chemical Formula C₁₈H₂₈N₂O·HCl·H₂O[4]
Molecular Weight 342.90 g/mol [4]
CAS Number 73360-54-0[2]
Appearance White crystalline powder[1][4]
Melting Point ~254-259 °C (with decomposition)[2]
pKa ~8.1[5]
pH (in solution) 4.5 - 6.0[4]

Table 2: Solubility Profile

SolventSolubilityReference(s)
Water Soluble / Freely Soluble (e.g., 10 mg/mL)[1][4][6]
Ethanol (95%) Freely Soluble[1][7]
DMSO Soluble (e.g., 20 mg/mL)[6]
Chloroform Slightly Soluble[1][6]
Acetone Slightly Soluble[1][6]

Table 3: Partition Coefficients

ParameterValueNotesReference(s)
Log P (octanol/water) 3.41Represents the lipophilicity of the non-ionized base form.[8]
Log D at pH 7.4 2.63Represents the effective lipophilicity at physiological pH.[8]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical. The following sections outline the standard methodologies for key parameters.

Determination of Melting Point

The melting point is a crucial indicator of purity and identity. Method: Differential Scanning Calorimetry (DSC) DSC measures the heat flow required to raise a sample's temperature compared to a reference.[9]

  • Principle: An endothermic peak is observed as the substance absorbs energy to transition from a solid to a liquid state. The peak of this curve corresponds to the melting point.[10]

  • Protocol Outline:

    • Calibration: Calibrate the instrument using a standard with a known melting point (e.g., indium).[11]

    • Sample Preparation: Accurately weigh 2-10 mg of bupivacaine HCl monohydrate into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.[11]

    • Analysis: Place both pans in the DSC cell. Heat the samples at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Data Interpretation: Record the heat flow versus temperature. The onset and peak of the endothermic event are analyzed to determine the melting range and point.[11] Endothermic dehydration is typically observed between 73-150 °C, followed by phase transformations of the anhydrous form before melting.[12]

Determination of pKa

The pKa dictates the degree of ionization at a given pH, which is vital for solubility, membrane permeation, and receptor binding. Method: Potentiometric Titration

  • Principle: A solution of the drug is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.

  • Protocol Outline:

    • Solution Preparation: Dissolve a precisely weighed amount of bupivacaine HCl monohydrate in deionized water or a suitable co-solvent system.

    • Titration: Place the solution in a thermostated vessel and titrate with a standardized solution of NaOH while continuously monitoring the pH with a calibrated electrode.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Determination of Solubility

Method: Shake-Flask Method (OECD Guideline 105) This is the gold standard for determining the solubility of a substance in a given solvent.[13][14]

  • Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the supernatant is then measured.[14][15]

  • Protocol Outline:

    • Preparation: Add an excess amount of bupivacaine HCl monohydrate to several flasks containing the solvent of interest (e.g., purified water).[15]

    • Equilibration: Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 20 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

    • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

    • Quantification: Analyze the concentration of bupivacaine in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[15][16]

Determination of Partition Coefficient (Log P)

Method: HPLC Method (OECD Guideline 117) The n-octanol/water partition coefficient (Log P) is a measure of a compound's lipophilicity. The HPLC method is an indirect but rapid and reliable way to estimate Log P.[17][18]

  • Principle: The retention time of a substance on a reverse-phase HPLC column (e.g., C18) is proportional to its lipophilicity. By calibrating the system with compounds of known Log P values, the Log P of the test substance can be determined by interpolation.[19][20]

  • Protocol Outline:

    • System Setup: Use a reverse-phase C18 column with an isocratic mobile phase, typically a methanol/water mixture.

    • Calibration: Inject a series of standard compounds with well-documented Log P values that bracket the expected Log P of bupivacaine. Record their retention times (t_R_).

    • Analysis: Dissolve bupivacaine in the mobile phase and inject it into the HPLC system to determine its retention time.

    • Calculation: Calculate the capacity factor (k) for each standard and for bupivacaine. Plot log(k) versus the known Log P values of the standards to create a calibration curve. Determine the Log P of bupivacaine from this curve using its calculated log(k).

Structural and Polymorphic Analysis

Method: Powder X-Ray Diffraction (PXRD) PXRD is a primary technique for identifying the crystal form and assessing the crystallinity of a solid material.[21]

  • Principle: A crystalline substance diffracts an X-ray beam at specific angles (2θ), producing a unique diffraction pattern that serves as a fingerprint for its crystal lattice structure.[22]

  • Protocol Outline:

    • Sample Preparation: Gently pack the bupivacaine HCl monohydrate powder into a sample holder.

    • Data Acquisition: Place the sample in the diffractometer. Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu-Kα radiation).

    • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared to reference patterns to confirm the crystalline form.[12][23]

Mechanism of Action

The primary mechanism of action for bupivacaine is the blockade of voltage-gated sodium channels in the neuronal membrane.[24][25] By binding to the intracellular portion of the channel, bupivacaine stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[26][27] This reversibly interrupts nerve signal transmission, leading to a loss of sensation.[25] Bupivacaine also exhibits effects on other ion channels, including potassium (K⁺) and calcium (Ca²⁺) channels, which may contribute to both its anesthetic properties and its toxicity profile.[26]

Bupivacaine_MoA cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel No_Impulse Signal Blocked Na_Channel->No_Impulse Blockade of Na+ Influx Bupivacaine_ext Bupivacaine (Un-ionized) Bupivacaine_int Bupivacaine (Ionized) Bupivacaine_ext->Bupivacaine_int Lipid Diffusion Bupivacaine_int->Na_Channel Binds to intracellular site Nerve_Impulse Nerve Impulse (Pain Signal) Nerve_Impulse->Na_Channel Activates

Caption: Bupivacaine's primary mechanism of action.

Experimental Workflow Example

The following diagram illustrates a typical workflow for determining water solubility via the shake-flask method.

Solubility_Workflow start Start step1 Add excess Bupivacaine HCl to flasks with water start->step1 step2 Seal and agitate in thermostated shaker bath (e.g., 24h at 25°C) step1->step2 step3 Allow suspension to settle step2->step3 step4 Centrifuge or filter to separate solid step3->step4 step5 Collect clear saturated supernatant step4->step5 step6 Analyze concentration (e.g., via HPLC) step5->step6 end End: Report Solubility (mg/mL) step6->end

Caption: Workflow for solubility determination.

Relationship Between Physicochemical Properties and Pharmacological Activity

The clinical performance of a local anesthetic is directly governed by its physicochemical properties.

  • pKa: The pKa of ~8.1 means that at physiological pH (7.4), a larger fraction of bupivacaine exists in the ionized, cationic form compared to the un-ionized base. Since the un-ionized form is required to diffuse across the nerve membrane, this higher pKa contributes to a relatively slower onset of action compared to agents like lidocaine (pKa ~7.8).[5]

  • Lipid Solubility (Log P): Bupivacaine is highly lipid-soluble (Log P = 3.41).[8] This high lipophilicity enhances its ability to penetrate the lipid-rich nerve membrane and contributes to its high anesthetic potency.[28]

  • Protein Binding: Bupivacaine is highly protein-bound in plasma (>95%).[3] This property, linked to its lipophilicity, helps to localize the drug at the site of action and slows its clearance, resulting in a long duration of action.[28]

Properties_to_Activity cluster_properties Physicochemical Properties cluster_effects Pharmacological Effects pKa High pKa (~8.1) Onset Slower Onset pKa->Onset Less un-ionized base at pH 7.4 LogP High Lipid Solubility (Log P = 3.41) ProteinBinding High Protein Binding (>95%) LogP->ProteinBinding Correlates with Potency High Potency LogP->Potency Enhanced membrane penetration Duration Long Duration ProteinBinding->Duration Reduced clearance from site of action

Caption: Physicochemical properties and their clinical effects.

Stability Profile

Stability is a critical parameter for formulation and storage. Stability-indicating HPLC methods are commonly employed to assess the degradation of bupivacaine under various stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and light).[29][30] Studies have shown that bupivacaine hydrochloride is stable in solutions like 0.9% sodium chloride when stored in polypropylene syringes for extended periods (e.g., over 30 days) at both refrigerated and room temperatures.[31] It is also physically compatible and chemically stable when mixed with other analgesics like hydromorphone for co-administration.[32] However, solutions containing epinephrine should not be autoclaved and should be protected from light.[1]

References

An In-depth Technical Guide to the Mechanism of Action of Bupivacaine Hydrochloride Monohydrate on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bupivacaine, a potent, long-acting local anesthetic of the amide class, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels (NaV) in neuronal membranes. This action inhibits the initiation and propagation of action potentials, thereby producing a reversible loss of sensation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying bupivacaine's interaction with sodium channels, focusing on its state-dependent binding, effects on channel kinetics, and the molecular determinants of its action. Quantitative data from key studies are summarized, and detailed experimental protocols for investigating these interactions are provided.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The fundamental mechanism of action of bupivacaine is the blockade of sodium influx through voltage-gated sodium channels, which is essential for the depolarization phase of an action potential.[1][2] Bupivacaine diffuses across the neuronal membrane in its uncharged form and binds to a receptor site on the intracellular side of the sodium channel alpha subunit.[2][3]

A critical feature of bupivacaine's action is its state-dependent nature, meaning its affinity for the sodium channel varies depending on the conformational state of the channel. Bupivacaine exhibits a significantly higher affinity for the open and inactivated states of the channel compared to the resting state.[4][5] This preferential binding is the basis for the phenomena of use-dependent (or frequency-dependent) and voltage-dependent block.

  • Use-Dependent Block: During repetitive stimulation, such as a train of action potentials, the sodium channels cycle through the open and inactivated states more frequently. This provides more opportunities for bupivacaine to bind, leading to a cumulative or incremental block of the sodium current.[4]

  • Voltage-Dependent Block: The affinity of bupivacaine for the inactivated state means that at more depolarized membrane potentials, where a larger fraction of channels are in the inactivated state, the blocking effect of bupivacaine is enhanced.[4]

Bupivacaine's high lipid solubility and strong affinity for the sodium channel receptor contribute to its long duration of action.[2]

Quantitative Analysis of Bupivacaine-Sodium Channel Interactions

The interaction of bupivacaine with sodium channels has been quantified in numerous studies, providing valuable data for understanding its potency and kinetics. The following tables summarize key quantitative parameters from the scientific literature.

Parameter Channel State/Subtype Bupivacaine Concentration/Enantiomer Value Reference
IC50 Tonic Block (Resting State) - TTXr Na+ channelsRacemic32 µM[6]
Tonic Block (Resting State) - TTXs Na+ channelsRacemic13 µM[6]
Tonic Block (Resting State) - Endogenous Na+ channels in ND7/23 cellsRacemic178 ± 8 µM[7]
Inactivated State - TTXr Na+ channelsLidocaine (for comparison)60 µM[6]
Open-channel block of SCN5A channelsRacemic69.5 ± 8.2 μM[8]
Inactivated state of SCN5A channelsRacemic2.18 ± 0.16 μM[8]
Tonic Na+ channel blockR(+)-bupivacaine29 ± 3 µM[9]
Tonic Na+ channel blockS(-)-bupivacaine44 ± 3 µM[9]
Kd (Apparent Affinity) Inactivated State - Cardiac Na+ channelsS(-)-bupivacaine4.8 µmol/L[10]
Inactivated State - Cardiac Na+ channelsR(+)-bupivacaine2.9 µmol/L[10]
Activated/Open State - Cardiac Na+ channelsS(-)-bupivacaine4.3 µmol/L[10]
Activated/Open State - Cardiac Na+ channelsR(+)-bupivacaine3.3 µmol/L[10]
Inactivated channelsRacemic9 x 10⁻⁷ M (0.9 µM)[11]
Relaxation Time Constant (τ) Recovery from frequency-dependent blockRacemic (50 µM)50 seconds[12]
On-rate (k1) Flicker K+ channelR(+)-bupivacaine0.83 ± 0.13 x 10⁶ M⁻¹s⁻¹[9]
Flicker K+ channelS(-)-bupivacaine1.90 ± 0.20 x 10⁶ M⁻¹s⁻¹[9]
Off-rate (k-1) Flicker K+ channelR(+)-bupivacaine0.13 ± 0.03 s⁻¹[9]
Flicker K+ channelS(-)-bupivacaine8.3 ± 1.0 s⁻¹[9]

Experimental Protocols

The investigation of bupivacaine's effects on sodium channels predominantly relies on the patch-clamp technique , which allows for high-resolution recording of ion channel currents.

Whole-Cell Voltage-Clamp Protocol for Tonic and Use-Dependent Block

This protocol is designed to measure the tonic and use-dependent block of voltage-gated sodium channels by bupivacaine in a mammalian cell line (e.g., HEK-293 cells) stably expressing a specific sodium channel subtype (e.g., NaV1.5).

4.1.1 Materials

  • Cell Culture: HEK-293 cells stably expressing the sodium channel of interest, cultured on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

    • Bupivacaine Stock Solution: 10 mM stock solution of bupivacaine hydrochloride in deionized water.

4.1.2 Electrophysiological Recording

  • Place a coverslip with cells in the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Form a gigaohm seal (>1 GΩ) with a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Set the holding potential to -100 mV to ensure most channels are in the resting state.

4.1.3 Voltage-Clamp Protocols

  • Tonic Block:

    • From the holding potential of -100 mV, apply a 50 ms depolarizing step to -10 mV to elicit the peak sodium current.

    • Apply this pulse at a low frequency (e.g., every 20 seconds) to allow for full recovery.

    • After establishing a stable baseline, perfuse the cell with increasing concentrations of bupivacaine and record the reduction in peak current.

  • Use-Dependent Block:

    • From the holding potential of -100 mV, apply a train of 20 ms depolarizing pulses to -10 mV at a higher frequency (e.g., 10 Hz).

    • Record the progressive decrease in peak current amplitude during the pulse train in the absence and presence of bupivacaine.

4.1.4 Data Analysis

  • Tonic Block: Plot the fractional block ((1 - I_bupivacaine / I_control) * 100) against the bupivacaine concentration and fit the data with the Hill equation to determine the IC50.

  • Use-Dependent Block: Quantify the degree of block for each pulse in the train and compare the rate and extent of block at different stimulation frequencies.

Visualizations of Mechanisms and Workflows

Signaling Pathway: State-Dependent Block of Sodium Channel

state_dependent_block cluster_bupivacaine Bupivacaine Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Blocked_Resting Blocked Resting Open->Resting Repolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Inactivation Blocked_Open Blocked Open Inactivated->Resting Repolarization Blocked_Inactivated Blocked Inactivated Bupivacaine_out Bupivacaine (Extracellular) Bupivacaine_in Bupivacaine (Intracellular) Bupivacaine_out->Bupivacaine_in Membrane Permeation Bupivacaine_in->Blocked_Resting Low Affinity Bupivacaine_in->Blocked_Open High Affinity Bupivacaine_in->Blocked_Inactivated High Affinity Blocked_Open->Open Blocked_Inactivated->Inactivated Dissociation

Caption: State-dependent binding of bupivacaine to voltage-gated sodium channels.

Experimental Workflow: Whole-Cell Patch-Clamp

patch_clamp_workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK-293 with NaV1.5) giga_seal Form Gigaohm Seal (>1 GΩ) cell_culture->giga_seal solution_prep Prepare External and Internal Solutions solution_prep->giga_seal pipette_fab Fabricate Patch Pipettes (2-5 MΩ) pipette_fab->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell set_holding Set Holding Potential (-100 mV) whole_cell->set_holding record_baseline Record Baseline Sodium Currents set_holding->record_baseline apply_bupivacaine Apply Bupivacaine (Increasing Concentrations) record_baseline->apply_bupivacaine tonic_protocol Tonic Block Protocol (Low Frequency Pulses) apply_bupivacaine->tonic_protocol use_protocol Use-Dependent Block Protocol (High Frequency Pulse Train) apply_bupivacaine->use_protocol measure_current Measure Peak Current Amplitudes tonic_protocol->measure_current use_protocol->measure_current calculate_block Calculate Fractional Block measure_current->calculate_block fit_curve Fit Dose-Response Curve (Hill Equation) calculate_block->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Caption: Workflow for investigating bupivacaine's effects using patch-clamp.

Logical Relationship: Modulated Receptor Hypothesis

modulated_receptor_hypothesis Modulated Receptor Hypothesis: Bupivacaine has different affinities (k_on/k_off) for different channel states. R Resting (R) O Open (O) R->O α RD Resting-Drug (R-D) R->RD k_on(R) O->R β I Inactivated (I) O->I γ OD Open-Drug (O-D) O->OD k_on(O) I->R ε I->O δ ID Inactivated-Drug (I-D) I->ID k_on(I) RD->R k_off(R) RD->OD α' OD->O k_off(O) OD->RD β' OD->ID γ' ID->I k_off(I) ID->OD δ' Drug Bupivacaine

Caption: Bupivacaine's interaction with sodium channel states.

Molecular Determinants of Bupivacaine Binding

Site-directed mutagenesis studies have identified key amino acid residues within the sodium channel pore that are critical for local anesthetic binding. The S6 transmembrane segments of domains I, III, and IV are thought to line the inner pore and form the binding site. Specifically, aromatic residues, such as phenylalanine and tyrosine, in the S6 segment of domain IV (e.g., F1764 and Y1771 in the rat brain type IIA Na+ channel) have been shown to be crucial for the state-dependent binding of local anesthetics, including those with similar mechanisms to bupivacaine.[13] Mutations in these residues can significantly reduce the affinity of the channel for these drugs, particularly in the inactivated state.[13]

Conclusion

Bupivacaine hydrochloride monohydrate is a potent local anesthetic that achieves its effect through a well-defined, state-dependent blockade of voltage-gated sodium channels. Its preferential binding to the open and inactivated states leads to use- and voltage-dependent inhibition of neuronal excitability. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation and development of sodium channel blockers. A thorough understanding of these molecular interactions is paramount for the design of safer and more effective local anesthetics and other sodium channel-modulating therapeutics.

References

Unveiling the Solubility Profile of Bupivacaine Hydrochloride Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of bupivacaine hydrochloride monohydrate in various solvents. Understanding the solubility of this widely used local anesthetic is paramount for its formulation, delivery, and overall therapeutic efficacy. This document consolidates key solubility data, outlines detailed experimental methodologies for its determination, and presents a logical workflow for such studies.

Core Solubility Data

The solubility of this compound is influenced by the solvent, temperature, and pH. The following tables summarize the available quantitative data to facilitate easy comparison.

SolventTemperature (°C)pHSolubility
WaterNot SpecifiedNot Specified10 mg/mL[1], 21 mg/mL (with sonication)[2], Soluble[3], Freely Soluble[4]
WaterNot SpecifiedWith Heating50 mg/mL[5]
WaterNot Specified1.8 - 6.040-50 mg/mL
Water25Not Specified40 mg/L[6]
EthanolNot SpecifiedNot Specified20 mg/mL[1], 60 mg/mL (with sonication)[2], 65 mg/mL[7], Freely Soluble[4]
Ethanol (95%)Not SpecifiedNot SpecifiedFreely Soluble[8]
EthanolNot SpecifiedNot Specified1 part in 8 parts ethanol[5]
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot Specified20 mg/mL[1], 16.67 mg/mL (with sonication)[2], 65 mg/mL[7]
Dimethylformamide (DMF)Not SpecifiedNot Specified~30 mg/mL[9]
1:1 Ethanol:PBSNot Specified7.2~0.5 mg/mL[9]
Cerebrospinal Fluid377.3710.83 +/- 0.10 mg/mL[10]
Phosphate BuffersNot Specified> 7Not very soluble, precipitates[5]
AcetoneNot SpecifiedNot SpecifiedSlightly Soluble[1][3][8]
ChloroformNot SpecifiedNot SpecifiedSlightly Soluble[1][3][8]
EtherNot SpecifiedNot SpecifiedSlightly Soluble[3][6]

A study by Ghumara et al. (2023) investigated the mole fraction solubility of bupivacaine hydrochloride in several pure solvents (methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, dimethylformamide, acetic acid, and water) and binary solvent systems (methanol + water and ethanol + water) over a temperature range of 293.15–333.15 K. The experimental data revealed that solubility is dependent on temperature.[11][12]

It is crucial to note that the solubility of bupivacaine is limited at a pH greater than 6.5, and precipitation may occur in alkaline solutions such as carbonates.[8]

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely used technique for determining the solubility of a compound. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Oven

  • Desiccator

  • Glassware (vials, flasks, pipettes)

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days, depending on the solvent and the compound's dissolution rate.

  • Phase Separation: Once equilibrium is reached, carefully separate the saturated solution from the undissolved solid. This is a critical step to avoid including any solid particles in the sample to be analyzed. Filtration using a membrane filter (e.g., 0.45 µm) compatible with the solvent is a common and effective method.

  • Sample Weighing: Accurately weigh a clean, dry, and pre-weighed container (e.g., an evaporating dish or a vial). Transfer a precise volume or mass of the clear, saturated filtrate into this container and reweigh it to determine the exact mass of the solution.

  • Solvent Evaporation: Place the container with the saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be chosen based on the boiling point of the solvent and the thermal stability of the compound.

  • Drying and Weighing: After the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature. Once cooled, weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has been removed.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)

    or

    Solubility ( g/100 g solvent) = [(Mass of dried solute in g) / (Mass of solvent in g)] x 100

    The mass of the solvent is determined by subtracting the mass of the dried solute from the initial mass of the saturated solution.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the gravimetric method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess Bupivacaine HCl Monohydrate mix Combine in a sealed container prep_solute->mix prep_solvent Measure known volume/mass of solvent prep_solvent->mix equilibrate Agitate at constant temperature (Thermostatic Shaker/Water Bath) mix->equilibrate filtrate Filter to remove undissolved solid equilibrate->filtrate weigh_solution Weigh a precise amount of filtrate filtrate->weigh_solution evaporate Evaporate solvent in oven weigh_solution->evaporate weigh_solute Weigh dried solute until constant mass evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate

Caption: Workflow for Gravimetric Solubility Determination.

References

Unveiling the Solid-State Landscape: A Technical Guide to the Crystal Structure and Polymorphism of Bupivacaine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine hydrochloride, a widely utilized local anesthetic, exists in various solid-state forms, including a monohydrate and multiple anhydrous polymorphs. The physical and chemical properties of these different crystalline structures can significantly influence the drug's stability, solubility, and bioavailability, making a thorough understanding of its polymorphic landscape crucial for drug development, formulation, and regulatory compliance. This technical guide provides an in-depth overview of the crystal structure and polymorphism of bupivacaine hydrochloride, with a focus on its monohydrate form and the known anhydrous polymorphs of its enantiomer, S-bupivacaine hydrochloride (levobupivacaine hydrochloride), and the racemic mixture.

Polymorphic Forms and Their Interrelationships

Studies on S-bupivacaine hydrochloride have identified a complex polymorphic system consisting of a monohydrate and four distinct anhydrous crystalline forms, designated as A°, B, C, and D.[1][2] Form A° is the thermodynamically stable form at ambient temperature (20°C).[1][2][3] The monohydrate form can be dehydrated to yield the metastable Form C.[1][2] At elevated temperatures, Form A° undergoes a reversible enantiotropic transformation to Form B.[1][2][3] Another form, D, can be obtained at higher temperatures and is kinetically stable at 20°C.[1][2] The relationships between these forms are complex, with Forms A°, B, and D being enantiotropically related, while Form C exhibits a monotropic relationship with the other anhydrous forms.[1][2]

Racemic bupivacaine hydrochloride is also known to exist as a monohydrate, which upon heating, undergoes dehydration followed by phase transformations of the resulting anhydrous material.[4]

The interconversion between these forms is influenced by factors such as temperature and relative humidity. For instance, all anhydrous forms of S-bupivacaine hydrochloride can convert to the monohydrate at high relative humidity (≥90% RH at 25°C).[1][2]

Polymorphic_Relationships cluster_anhydrous Anhydrous Polymorphs Form_A Form A° (Stable at 20°C) Form_B Form B Form_A->Form_B Heat (85.3°C) Form_D Form D Form_A->Form_D High Temp Monohydrate Bupivacaine HCl Monohydrate Form_A->Monohydrate ≥90% RH Form_B->Form_D High Temp Form_B->Monohydrate ≥90% RH Form_C Form C (Metastable) Form_C->Form_A Storage Form_C->Form_D High Temp Form_C->Monohydrate ≥90% RH Form_D->Monohydrate ≥90% RH Monohydrate->Form_C Dehydration

Quantitative Data

Crystallographic Data

Table 1: X-ray Powder Diffraction Peaks for Bupivacaine Crystal Forms [5]

Crystal FormCharacteristic 2θ Angles (±0.2°)
B 6.3, 9.5, 12.5, 15.3, 15.7, 18.7, 19.1, 20.0, 21.8, 23.3, 23.7, 25.0
C 7.0, 8.4, 9.8, 13.9, 14.8, 16.3, 16.8, 18.9, 19.7, 20.8, 21.1, 22.0, 23.0, 24.3, 25.7, 26.3, 28.2
D 6.8, 8.6, 9.8, 13.6, 14.8, 15.8, 16.5, 17.3, 19.4, 19.7, 20.2, 21.0, 22.2, 23.4, 24.0, 25.9, 26.5
Thermal Analysis Data

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal in elucidating the thermodynamic relationships between polymorphs.

Table 2: Thermal Properties of S-Bupivacaine Hydrochloride Polymorphs [1][2]

Polymorphic Form / TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (kJ/mol)Notes
Monohydrate Dehydration ~73-83--Dehydrates to Form C. Endothermic event.[4]
Form A° → Form B -85.34.6Reversible enantiotropic transition.
Racemic Anhydrous Form I → II 163178.16-Exothermic phase transition.[4]

Note: The thermal behavior of racemic bupivacaine hydrochloride monohydrate shows an endothermic dehydration event between 73-130°C, followed by an exothermic phase transition of the anhydrous form around 163-194°C.[4]

Experimental Protocols

Polymorph Screening

A comprehensive polymorph screen for bupivacaine hydrochloride typically involves recrystallization from a diverse range of solvents and under various conditions to induce the formation of different crystalline forms.

Methodology:

  • Solvent Selection: A wide array of solvents with varying polarities, hydrogen bonding capabilities, and boiling points is chosen.

  • Crystallization Techniques:

    • Slow Evaporation: Saturated solutions of bupivacaine hydrochloride are allowed to evaporate slowly at different temperatures.

    • Cooling Crystallization: Saturated solutions at elevated temperatures are cooled at controlled rates.

    • Anti-Solvent Addition: A solvent in which bupivacaine hydrochloride is insoluble is added to a solution of the drug to induce precipitation.

    • Slurry Conversion: A suspension of a known crystalline form is stirred in a solvent at a specific temperature for an extended period to observe any transformations.

  • Solid Form Characterization: The resulting solid materials are harvested and analyzed using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and spectroscopic methods (FTIR, Raman).

Experimental_Workflow start Bupivacaine HCl crystallization Polymorph Screening (Various Solvents & Conditions) start->crystallization xrd X-Ray Powder Diffraction (XRPD) crystallization->xrd Phase Identification dsc_tga Thermal Analysis (DSC/TGA) crystallization->dsc_tga Thermal Behavior spectroscopy Spectroscopy (FTIR/Raman) crystallization->spectroscopy Molecular Structure characterization Polymorph Identification & Characterization xrd->characterization dsc_tga->characterization spectroscopy->characterization

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and distinguishing between different crystalline forms.

Methodology:

  • Sample Preparation: A small amount of the bupivacaine hydrochloride powder is gently packed into a sample holder.

  • Instrument Parameters (Typical):

    • Radiation: Cu Kα radiation.

    • Voltage and Current: e.g., 40 kV and 40 mA.

    • Scan Range (2θ): Typically from 2° to 40°.

    • Step Size: e.g., 0.02°.

    • Scan Speed: e.g., 1°/min.

  • Data Analysis: The resulting diffraction pattern is analyzed for characteristic peaks (2θ values and intensities) to identify the polymorphic form.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and solid-solid phase transitions.

Methodology:

  • Sample Preparation: A few milligrams (typically 2-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrument Parameters (Typical):

    • Heating Rate: A controlled heating rate, commonly 10°C/min, is applied.

    • Temperature Range: The sample is heated over a temperature range that encompasses the expected thermal events (e.g., 25°C to 300°C).

    • Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperatures, peak temperatures, and enthalpies of any endothermic or exothermic events.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

These vibrational spectroscopy techniques provide information about the molecular structure and bonding within the crystal lattice, which can differ between polymorphs.

Methodology (FTIR-ATR):

  • Sample Preparation: A small amount of the powder is placed directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: The spectrum is typically collected over the mid-IR range (e.g., 4000-400 cm⁻¹) with a specified number of scans for signal averaging.

Methodology (FT-Raman):

  • Sample Preparation: The powder sample is placed in a suitable container, such as a glass vial.

  • Data Acquisition: The sample is irradiated with a laser (e.g., 1064 nm Nd:YAG), and the scattered radiation is collected and analyzed over a specific Raman shift range (e.g., 3500-200 cm⁻¹).

Conclusion

The solid-state chemistry of bupivacaine hydrochloride is multifaceted, characterized by the existence of a stable monohydrate and several anhydrous polymorphic forms. A comprehensive understanding and characterization of these forms are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. The application of a suite of analytical techniques, including XRPD, DSC, TGA, and vibrational spectroscopy, is essential for identifying, differentiating, and controlling the polymorphic form of bupivacaine hydrochloride throughout the drug development and manufacturing processes. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in fully elucidating the three-dimensional atomic arrangements within each polymorph and providing a more complete picture of the structure-property relationships of this important local anesthetic.

References

An In-depth Technical Guide on Bupivacaine Hydrochloride Monohydrate: pKa and its Relevance in Physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine, a potent, long-acting local anesthetic of the amide class, is widely utilized for regional, epidural, and spinal anesthesia.[1] Its clinical efficacy is intrinsically linked to its physicochemical properties, paramount among which is its acid dissociation constant (pKa). The pKa of bupivacaine hydrochloride monohydrate dictates its degree of ionization at physiological pH, a critical factor influencing its onset of action, potency, and potential for systemic toxicity. This technical guide provides a comprehensive overview of the pKa of bupivacaine, its determination, and its profound relevance in the physiological environment.

Physicochemical Properties of Bupivacaine

Bupivacaine's chemical structure, 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, confers upon it specific physicochemical characteristics that govern its anesthetic profile.[2] A summary of these key properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₈N₂O · HCl · H₂O[3]
Molecular Weight 342.90 g/mol [3]
pKa 8.1[4][5][6]
Reported pKa Range 8.09 - 8.17[7][8]
Melting Point 107-108 °C[8]
Protein Binding ~95%[4][9]
Partition Coefficient (n-octanol/water) 346[6]
Table 1: Physicochemical Properties of this compound. This table summarizes key physicochemical parameters of bupivacaine, including its pKa, which is central to its pharmacological activity.

The Significance of pKa in a Physiological Context

Local anesthetics like bupivacaine are weak bases.[10] The Henderson-Hasselbalch equation governs the equilibrium between the uncharged (lipid-soluble) base form and the charged (water-soluble) cationic form. The pKa is the pH at which 50% of the drug exists in each form.[5]

The clinical relevance of bupivacaine's pKa of approximately 8.1 becomes evident at the physiological pH of 7.4.[4][5][6] At this pH, a significant portion of bupivacaine exists in its ionized, cationic form.[11] Only the un-ionized, lipid-soluble form can readily diffuse across the nerve cell membrane to reach its site of action on the intracellular side of the voltage-gated sodium channels.[9][12]

Once inside the more acidic axoplasm, the equilibrium shifts, and a greater proportion of the drug becomes ionized. It is this cationic form that binds to the sodium channel receptor, blocking the influx of sodium ions and thereby preventing the propagation of nerve impulses.[9][13]

The relatively high pKa of bupivacaine compared to physiological pH means that at the site of injection, a smaller fraction of the drug is in the lipid-soluble form, contributing to its slower onset of action compared to local anesthetics with a pKa closer to 7.4, such as lidocaine (pKa ~7.9).[5][11]

The degree of ionization of bupivacaine at different pH values is critical for its efficacy and is summarized in Table 2.

pHPercentage of Un-ionized (Base) FormPercentage of Ionized (Cationic) Form
7.4 (Physiological)~17%~83%
8.1 (pKa)50%50%
Table 2: Ionization of Bupivacaine at Different pH Values. This table illustrates the shift in the equilibrium between the un-ionized and ionized forms of bupivacaine with changes in pH, highlighting the predominance of the ionized form at physiological pH.

Experimental Protocols for pKa Determination

The accurate determination of a drug's pKa is fundamental in pharmaceutical development. Two common and reliable methods for determining the pKa of compounds like bupivacaine are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the substance while monitoring the pH. The pKa is determined from the midpoint of the buffer region of the titration curve.

Methodology:

  • Preparation of Bupivacaine Solution: A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water. The ionic strength of the solution is typically maintained at a constant level (e.g., 0.1 M) using a salt such as potassium chloride to ensure consistent activity coefficients.

  • Titration: The bupivacaine solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (e.g., 0.1 M). The titrant is added in small, precise increments.

  • pH Measurement: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, where half of the bupivacaine has been neutralized.

UV-Vis Spectrophotometry

This method is based on the principle that the ionized and un-ionized forms of a molecule often have different ultraviolet-visible absorption spectra. By measuring the absorbance of a solution at various pH values, the pKa can be determined.[14]

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known and stable pH values spanning the expected pKa of bupivacaine are prepared.

  • Preparation of Bupivacaine Solutions: A stock solution of this compound is prepared. Aliquots of this stock solution are then diluted in each of the buffer solutions to a constant final concentration.

  • Spectrophotometric Measurement: The UV-Vis absorption spectrum of each buffered bupivacaine solution is recorded over a relevant wavelength range. The absorbance at a wavelength where the ionized and un-ionized forms have significantly different absorptivities is measured for each pH.

  • Data Analysis: The pKa is calculated using the following equation, derived from the Beer-Lambert law and the Henderson-Hasselbalch equation:

    pKa = pH + log[(A - Aᵢ) / (Aᵤ - A)]

    where A is the absorbance of the solution at a given pH, Aᵢ is the absorbance of the fully ionized form, and Aᵤ is the absorbance of the fully un-ionized form. A plot of log[(A - Aᵢ) / (Aᵤ - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.[15]

Mandatory Visualizations

Bupivacaine_Signaling_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Nerve Cell Membrane cluster_intracellular Intracellular Space (Axoplasm) Bupivacaine_Uncharged Bupivacaine (Uncharged Base) Bupivacaine_Charged Bupivacaine (Charged Cation) Bupivacaine_Uncharged->Bupivacaine_Charged Equilibrium Bupivacaine_Uncharged_Intra Bupivacaine (Uncharged Base) Bupivacaine_Uncharged->Bupivacaine_Uncharged_Intra Diffusion Bupivacaine_Charged->Bupivacaine_Uncharged Equilibrium Membrane Bupivacaine_Charged_Intra Bupivacaine (Charged Cation) Bupivacaine_Uncharged_Intra->Bupivacaine_Charged_Intra Protonation Sodium_Channel Voltage-Gated Sodium Channel Bupivacaine_Charged_Intra->Sodium_Channel Binds to Receptor Blocked_Channel Blocked Sodium Channel Sodium_Channel->Blocked_Channel Action_Potential Action Potential Propagation Sodium_Channel->Action_Potential Na+ Influx No_Action_Potential No Action Potential Blocked_Channel->No_Action_Potential No Na+ Influx

Figure 1: Bupivacaine's Mechanism of Action at the Neuronal Membrane. This diagram illustrates how the uncharged form of bupivacaine crosses the nerve cell membrane and the charged form blocks the voltage-gated sodium channel from within the axoplasm.

pKa_Determination_Workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry P_Prep Prepare Bupivacaine Solution (known concentration, constant ionic strength) P_Titrate Titrate with Standardized Base (e.g., NaOH) P_Prep->P_Titrate P_Measure Record pH after each addition P_Titrate->P_Measure P_Analyze Plot Titration Curve (pH vs. Volume) P_Measure->P_Analyze P_Result Determine pKa at Half-Equivalence Point P_Analyze->P_Result S_Prep_Buffers Prepare Buffer Solutions (range of known pH values) S_Prep_Samples Prepare Bupivacaine in each Buffer (constant concentration) S_Prep_Buffers->S_Prep_Samples S_Measure Measure Absorbance at specific λ S_Prep_Samples->S_Measure S_Analyze Plot Absorbance vs. pH S_Measure->S_Analyze S_Result Calculate pKa using Henderson-Hasselbalch derived equation S_Analyze->S_Result

Figure 2: Experimental Workflow for pKa Determination. This diagram outlines the key steps involved in determining the pKa of bupivacaine using potentiometric titration and UV-Vis spectrophotometry.

Conclusion

The pKa of this compound, approximately 8.1, is a cornerstone of its pharmacological profile. This physicochemical constant directly influences the ionization state of the drug at physiological pH, which in turn governs its ability to reach its site of action and exert its anesthetic effect. A thorough understanding of bupivacaine's pKa is, therefore, indispensable for researchers, scientists, and drug development professionals in optimizing its clinical application, developing novel formulations, and ensuring patient safety. The experimental methods detailed herein provide robust and reliable means for the precise determination of this critical parameter.

References

Spectroscopic Profile of Bupivacaine Hydrochloride Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of Bupivacaine Hydrochloride Monohydrate, a widely used local anesthetic. Tailored for researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopic characteristics of the compound, offering a core resource for its identification, characterization, and quality control.

Introduction

This compound is an amide-type local anesthetic known for its prolonged duration of action. Its clinical efficacy and safety are intrinsically linked to its chemical purity and structural integrity. Spectroscopic techniques are fundamental in ascertaining these critical quality attributes. This guide presents a comprehensive summary of the UV, IR, and NMR spectroscopic data for this compound, complete with detailed experimental protocols and data interpretation.

Ultraviolet (UV) Spectroscopy

UV spectroscopy of this compound is primarily used for quantitative analysis and to confirm the presence of the aromatic chromophore. The UV spectrum is characterized by a distinct absorption maximum in the ultraviolet region.

Table 1: UV Spectroscopic Data for this compound

ParameterValueSolvent/Conditions
λ_max262 - 264 nm0.1 N HCl or 0.2 N H₂SO₄
Shoulder~271 nm0.2 N H₂SO₄[1]
Experimental Protocol: UV-Visible Spectrophotometry

A standardized procedure for the UV analysis of this compound is outlined below:

  • Sample Preparation: Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask with 0.1 N hydrochloric acid or 0.2 N sulfuric acid to obtain a known concentration (e.g., 500 µg/mL).

  • Instrument Setup: Power on the UV-Vis spectrophotometer and allow it to stabilize. Perform a system baseline correction using the solvent as a blank.

  • Measurement: Record the UV spectrum of the sample solution from 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Bupivacaine HCl Monohydrate prep2 Dissolve in 0.1 N HCl prep1->prep2 prep3 Achieve Known Concentration prep2->prep3 inst3 Scan Sample (200-400 nm) prep3->inst3 inst1 Power On & Stabilize Spectrophotometer inst2 Set Blank with 0.1 N HCl inst1->inst2 inst2->inst3 data1 Identify λ_max inst3->data1 data2 Quantitative Analysis (Beer's Law) data1->data2

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound, thereby confirming its molecular structure. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 2: FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3321 - 3249N-H StretchAmide
~3174N-H Stretch (H-bonded)Amide
~2937C-H StretchCH₃
~1685C=C StretchAromatic Ring
~1651 - 1657C=O Stretch (Amide I)Amide
~1560N-H Bend (Amide II)Amide
~1534N-H Bend (Amide II)Amide
~1371C-H BendCH₃
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient method for the analysis of solid samples.

  • Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize. Collect a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Measurement: Apply consistent pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected and the peaks identified and assigned to their corresponding functional groups.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Data Acquisition cluster_data Data Analysis prep1 Ensure Sample is Dry Powder prep2 Clean ATR Crystal prep3 Collect Background Spectrum prep2->prep3 acq1 Place Sample on ATR Crystal prep3->acq1 acq2 Apply Pressure acq1->acq2 acq3 Scan Spectrum (4000-400 cm⁻¹) acq2->acq3 data1 Baseline Correction acq3->data1 data2 Peak Picking & Assignment data1->data2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the bupivacaine molecule. ¹H and ¹³C NMR are essential for unambiguous structural confirmation and purity assessment. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The data presented below is for levobupivacaine hydrochloride, the (S)-enantiomer of bupivacaine, and is representative of the racemic mixture.[2]

Table 3: ¹H NMR Spectroscopic Data for Bupivacaine Hydrochloride (in D₂O, 400 MHz) [2]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.28 – 7.14m3HAr-H
4.23 – 4.07m1H2-CH
3.71d, J = 12.5 Hz1H6-CH
3.14tt, J = 13.4, 8.3 Hz3H6-CH, 7-CH₂
2.41d, J = 14.1 Hz1H3-CH
2.17s6HAr-CH₃
1.97d, J = 12.1 Hz3H3-CH, 5-CH₂
1.87 – 1.61m4H4-CH₂, 8-CH₂
1.36h, J = 7.4 Hz2H9-CH₂
0.90t, J = 7.4 Hz3H10-CH₃

Table 4: ¹³C NMR Spectroscopic Data for Bupivacaine Hydrochloride (in D₂O, 101 MHz) [2]

Chemical Shift (δ, ppm)Assignment
168.37C=O
135.72Ar-C
131.95Ar-C
128.56Ar-CH
128.36Ar-CH
65.812-CH
56.156-CH
52.147-CH₂
28.998-CH₂
25.145-CH₂
22.354-CH₂
20.913-CH
19.359-CH₂
17.33Ar-CH₃
12.7410-CH₃
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard or the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire ¹H and ¹³C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Chemical Shifts proc2->proc3 proc4 Assign Signals proc3->proc4

Structural Elucidation from Spectroscopic Data

The collective data from UV, IR, and NMR spectroscopy provides a comprehensive chemical fingerprint of this compound, enabling its unambiguous structural confirmation.

Structural_Elucidation cluster_inputs Spectroscopic Data cluster_interpretation Interpretation UV UV Data (λ_max) UV_int Aromatic Chromophore UV->UV_int IR IR Data (Functional Groups) IR_int Amide, Aromatic, Alkyl Groups IR->IR_int NMR NMR Data (¹H, ¹³C Connectivity) NMR_int Carbon-Hydrogen Framework NMR->NMR_int Structure Confirmed Structure of Bupivacaine HCl Monohydrate UV_int->Structure IR_int->Structure NMR_int->Structure

Conclusion

This technical guide summarizes the essential spectroscopic data for this compound. The provided UV, IR, and NMR data, along with the detailed experimental protocols, serve as a valuable resource for quality control, research, and development activities involving this important pharmaceutical compound. Adherence to these analytical procedures will ensure the reliable and consistent characterization of this compound.

References

An In-depth Technical Guide to the Thermal Analysis of Bupivacaine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermal analysis of bupivacaine hydrochloride monohydrate, a widely used local anesthetic. The focus is on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), two key techniques for characterizing the physicochemical properties of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound (C₁₈H₂₈N₂O·HCl·H₂O) is known to exhibit complex thermal behavior, including dehydration, polymorphic transformations, and melting, ultimately leading to decomposition. Understanding these thermal events is crucial for drug formulation, stability assessment, and ensuring therapeutic efficacy. DSC and TGA provide valuable insights into these processes by measuring changes in heat flow and mass as a function of temperature.

Thermal Behavior Overview

The thermal analysis of this compound reveals several key events upon heating:

  • Dehydration: The initial event observed is the loss of water of hydration. This is an endothermic process.

  • Polymorphism: Following dehydration, the anhydrous form can undergo phase transformations into different polymorphic forms (Form I and Form II).[1][2] This may be observed as either an exothermic or endothermic event depending on the relative stabilities of the polymorphs.

  • Melting: At higher temperatures, the anhydrous form melts, which is a sharp endothermic event.

  • Decomposition: Finally, the compound decomposes, which is often an exothermic process.

Experimental Protocols

Detailed experimental methodologies are critical for obtaining reproducible and accurate thermal analysis data. The following protocols are synthesized from various studies.[1][2][3]

3.1. Differential Scanning Calorimetry (DSC)

  • Instrumentation: A calibrated Differential Scanning Calorimeter, such as a Netzsch DSC 404 or a Setaram DSC-TG 111, is typically used.[1][2]

  • Sample Preparation: A small amount of the this compound powder (typically 3-5 mg) is accurately weighed into an aluminum pan. The pan is then hermetically sealed.

  • Heating Rate: A controlled heating rate is applied. Common heating rates for this analysis are 2 °C/min and 10 °C/min.[2] Slower heating rates can provide better resolution of thermal events.

  • Purge Gas: An inert atmosphere is maintained by purging with dry nitrogen at a constant flow rate (e.g., 30 mL/min).[4]

  • Temperature Program: The sample is typically heated from ambient temperature (e.g., 25 °C) to a temperature beyond its melting and decomposition points (e.g., 300 °C).[5]

  • Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures (onset, peak, and end) and enthalpy changes (ΔH).

3.2. Thermogravimetric Analysis (TGA)

  • Instrumentation: A calibrated Thermogravimetric Analyzer, often coupled with a DSC (simultaneous TGA-DSC), is employed.[3]

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) is weighed into a ceramic or alumina crucible.

  • Heating Rate: A linear heating rate, often matching the DSC experiment (e.g., 10 °C/min), is used to allow for direct correlation of mass loss events with thermal transitions.[4]

  • Purge Gas: An inert nitrogen atmosphere is used to prevent oxidative decomposition.[4]

  • Temperature Program: The sample is heated over a similar temperature range as in the DSC experiment.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The data is analyzed to quantify the mass loss associated with dehydration and decomposition.

Data Presentation

The quantitative data from the thermal analysis of this compound is summarized in the tables below.

Table 1: Differential Scanning Calorimetry (DSC) Data

Thermal EventTemperature Range (°C)Peak Temperature (°C)Enthalpy (ΔH)Notes
Dehydration (Endotherm)73 - 150[1][2]~92 - 112[5]-Loss of one mole of water. The temperature range can vary with the instrument and heating rate.[1][2]
Phase Transition (Exotherm)~180[5]--Transformation of the metastable anhydrous Form I to the stable Form II.[5]
Melting (Endotherm)255 - 259[6][7]~260[5]-Melting of the stable anhydrous form.
Decomposition (Exotherm)> 250[3]~287 - 292[3][4]-Corresponds with significant mass loss in TGA.[3]

Table 2: Thermogravimetric Analysis (TGA) Data

Mass Loss EventTemperature Range (°C)Mass Loss (%)Corresponding Event
Dehydration~60 - 150[1]~5.2% (calculated for monohydrate)Loss of water of crystallization
Decomposition> 250[3]SignificantOnset of thermal decomposition

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_conditions Experimental Conditions cluster_data Data Acquisition & Analysis cluster_results Results Interpretation Sample Bupivacaine HCl Monohydrate Sample Weighing Accurate Weighing (3-10 mg) Sample->Weighing Encapsulation Encapsulation in Pan/Crucible Weighing->Encapsulation DSC DSC Analysis Encapsulation->DSC TGA TGA Analysis Encapsulation->TGA DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve TGA_Curve TGA Thermogram (% Mass Loss vs. Temp) TGA->TGA_Curve HeatingRate Heating Rate (e.g., 10°C/min) HeatingRate->DSC HeatingRate->TGA PurgeGas Inert Purge Gas (N2) PurgeGas->DSC PurgeGas->TGA TempRange Temperature Program (e.g., 25-300°C) TempRange->DSC TempRange->TGA Analysis Identify & Quantify Thermal Events DSC_Curve->Analysis TGA_Curve->Analysis Interpretation Correlate DSC & TGA Data Analysis->Interpretation Report Generate Technical Report Interpretation->Report

Caption: Experimental workflow for DSC and TGA analysis of this compound.

Conclusion

The thermal analysis of this compound by DSC and TGA provides critical data regarding its dehydration, polymorphic behavior, melting point, and decomposition profile. The methodologies and data presented in this guide serve as a valuable resource for ensuring the quality, stability, and proper formulation of this important pharmaceutical compound. Adherence to detailed experimental protocols is essential for achieving accurate and reproducible results.

References

In Vitro Cytotoxicity of Bupivacaine Hydrochloride Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of bupivacaine hydrochloride monohydrate, a widely used local anesthetic. Emerging research has highlighted its potential beyond regional anesthesia, particularly in oncology, due to its dose- and time-dependent cytotoxicity against various cell types. This document summarizes key findings on the mechanisms of action, experimental protocols, and quantitative data from numerous studies, offering a valuable resource for professionals in drug development and cellular research.

Mechanisms of Bupivacaine-Induced Cytotoxicity

Bupivacaine induces cell death through a multifaceted approach, primarily involving the induction of apoptosis and necrosis. The underlying mechanisms involve the disruption of several critical cellular signaling pathways.

1.1. Mitochondrial Dysfunction and Oxidative Stress:

A primary mechanism of bupivacaine's toxicity is the impairment of mitochondrial function. Bupivacaine can uncouple mitochondrial oxidative phosphorylation and inhibit respiratory chain complexes I and III.[1] This leads to mitochondrial depolarization, opening of the mitochondrial permeability transition pore (PTP), and subsequent release of cytochrome c, a key event in the intrinsic apoptotic pathway.[2] The disruption of mitochondrial activity is also associated with an enhanced production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[1][3][4] The generation of ROS appears to be a crucial trigger for bupivacaine-induced apoptosis in various cell lines, including Schwann cells and neuroblastoma cells.[4][5]

1.2. Apoptosis Induction:

Bupivacaine is a potent inducer of apoptosis in a wide range of cell types.[6][7][8] This programmed cell death is initiated through both intrinsic and extrinsic pathways.

  • Intrinsic Pathway: As mentioned, bupivacaine-induced mitochondrial dysfunction leads to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[2][9] The expression of the anti-apoptotic protein Bcl-2 is often decreased, while the pro-apoptotic protein Bax is upregulated, further promoting apoptosis.[6]

  • Extrinsic Pathway: Evidence also suggests the involvement of the extrinsic apoptotic pathway, as demonstrated by the activation of caspase-8.[9]

1.3. Modulation of Key Signaling Pathways:

Bupivacaine's cytotoxic effects are also mediated by its influence on several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

  • Akt/mTOR Pathway: Bupivacaine has been shown to inhibit the phosphorylation of Akt and mTOR, key components of a pathway that promotes cell survival and proliferation.[6][10] Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of bupivacaine, particularly in cancer cells.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK1/2, p38, and JNK, is also a target of bupivacaine. Depending on the cell type and context, bupivacaine can either inhibit or activate these kinases to induce apoptosis. For instance, it has been shown to inhibit ERK1/2 signaling in some cancer cells while activating the p38 MAPK pathway in others to promote apoptosis.[5][11][12]

  • Other Pathways: Studies have also implicated the STAT3 and NF-κB signaling pathways in bupivacaine-mediated cytotoxicity.[11][13]

Quantitative Data on Bupivacaine Cytotoxicity

The cytotoxic effects of bupivacaine are both concentration- and time-dependent. The following tables summarize quantitative data from various in vitro studies.

Table 1: Cytotoxic Effects of Bupivacaine on Cancer Cell Lines

Cell LineAssayBupivacaine ConcentrationExposure TimeKey Findings
Non-Small Cell Lung Cancer (A549, H1299) MTT, BrdU, Colony FormationNot specifiedNot specifiedSignificantly reduced cell viability and proliferation.[6][14]
Hepatocellular Carcinoma (HepG2, SNU-449) Cell Viability AssayNot specifiedNot specifiedSuppressed proliferation and induced apoptosis in a time- and dose-dependent manner.[10]
Oral Squamous Cell Carcinoma (CAL-27) CCK-8, EdU, Colony Formation0.2, 0.5, 1 µMNot specifiedSignificantly decreased cell viability and proliferation.[11]
Bladder Cancer (T24, 5637) MTT, TUNEL0.25 - 16 mMNot specifiedInhibited cell proliferation and induced apoptosis in a concentration-dependent manner.[15]
Breast Cancer (MDA-MB-231, BT-474) Not specifiedNot specifiedNot specifiedIncreased subG1 populations, indicating apoptosis.[16]
Rhabdomyosarcoma Not specified500 - 5000 ppm1 and 2 hoursDecreased cell survival with increasing concentrations.[17]

Table 2: Cytotoxic Effects of Bupivacaine on Non-Cancerous Cell Lines

Cell LineAssayBupivacaine ConcentrationExposure TimeKey Findings
Human Neuroblastoma (SH-SY5Y) MTT, Flow Cytometry1 mMUp to 24 hoursIncreased apoptosis and LDH release.[18] LD50 values indicated higher toxicity than several other local anesthetics.[8]
Schwann Cells (RT4-D6P2T) MTTLD50 = 476 µMNot specifiedInduced cell death in a dose- and time-dependent manner.[4]
Mouse Myoblasts (C2C12) Cell Viability, MTTNot specified2 daysInhibited proliferation and induced cytotoxicity in a dose-dependent manner.[19]
Canine Articular Chondrocytes MTT, CCK-80.062%24 hoursDecreased chondrocyte viability.[9]
Human Articular Chondrocytes Time-lapse Confocal Microscopy0.25%, 0.5%Up to 60 minutesDose- and time-dependent cytotoxicity.[20]
Human Rotator Cuff Tenofibroblasts Annexin V-PI Staining0.25%, 0.5%5 - 60 minutesDecreased cell viability with increasing concentrations and exposure times.[12]
Human Adipose-Derived Mesenchymal Stem Cells Viability and Metabolic Assays0.313 - 2.5 mg/mlUp to 12 hoursDecreased cell viability and metabolic activity in a dose- and time-dependent manner.[21]
Human Nucleus Pulposus Cells Trypan Blue Exclusion Assay0.1%, 0.25%, 0.5%Up to 120 minutesTime- and dose-dependent cytotoxicity.[22]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common protocols used to assess bupivacaine's in vitro cytotoxicity.

3.1. Cell Viability and Proliferation Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired exposure time.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.[9][23]

  • CCK-8 (Cell Counting Kit-8) Assay: This assay is similar to the MTT assay but uses a more sensitive water-soluble tetrazolium salt.

    • Follow the same initial steps as the MTT assay for cell seeding and treatment.

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm.[9]

  • BrdU (Bromodeoxyuridine) Incorporation Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation.

    • Treat cells with bupivacaine as described above.

    • Add BrdU to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.

    • Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme or fluorescent dye.

    • Quantify the signal to determine the rate of proliferation.[6]

3.2. Apoptosis Assays

  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Harvest cells after treatment with bupivacaine.

    • Wash the cells with a binding buffer.

    • Incubate the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[23]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.

    • Fix and permeabilize the treated cells.

    • Incubate the cells with a reaction mixture containing TdT and labeled dUTPs.

    • Visualize the labeled DNA breaks using fluorescence microscopy or flow cytometry.[15][23]

  • Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3, -8, and -9.

    • Lyse the treated cells to release cellular proteins.

    • Incubate the cell lysate with a specific colorimetric or fluorometric caspase substrate.

    • Measure the resulting signal, which is proportional to the caspase activity.[9][24]

Visualizing Bupivacaine's Molecular Impact

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by bupivacaine.

Bupivacaine_Mitochondrial_Pathway Bupivacaine Bupivacaine Mito Mitochondrial Respiratory Chain (Complexes I & III) Bupivacaine->Mito Inhibits ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ROS->MMP PTP ↑ Permeability Transition Pore (PTP) Opening MMP->PTP CytC Cytochrome c Release PTP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Bupivacaine-induced mitochondrial dysfunction and apoptosis.

Bupivacaine_Signaling_Pathways cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway Akt Akt mTOR mTOR Akt->mTOR CellSurvival ↓ Cell Survival & Proliferation mTOR->CellSurvival ERK ERK1/2 Apoptosis_MAPK ↑ Apoptosis ERK->Apoptosis_MAPK Inhibits/ Activates p38 p38 MAPK p38->Apoptosis_MAPK Activates JNK JNK JNK->Apoptosis_MAPK Activates Bupivacaine Bupivacaine Bupivacaine->Akt Inhibits Bupivacaine->ERK Bupivacaine->p38 Bupivacaine->JNK

Caption: Modulation of Akt/mTOR and MAPK signaling by bupivacaine.

Experimental_Workflow cluster_assays Cytotoxicity & Proliferation Assays cluster_apoptosis Apoptosis Assays start Cell Culture (Select Cell Line) treatment Bupivacaine Treatment (Dose- & Time-Response) start->treatment MTT MTT / CCK-8 treatment->MTT BrdU BrdU treatment->BrdU Flow Annexin V / PI (Flow Cytometry) treatment->Flow TUNEL TUNEL treatment->TUNEL Caspase Caspase Activity treatment->Caspase analysis Data Analysis (IC50, % Viability, etc.) MTT->analysis BrdU->analysis Flow->analysis TUNEL->analysis Caspase->analysis

Caption: General workflow for in vitro cytotoxicity assessment.

References

Bupivacaine hydrochloride monohydrate effect on neuronal cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the effects of bupivacaine hydrochloride monohydrate on neuronal cell cultures reveals a complex interplay of cellular and molecular events leading to neurotoxicity. This technical guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Quantitative Data Summary

The neurotoxic effects of bupivacaine are dose- and time-dependent. The following tables summarize key quantitative findings from in vitro studies on neuronal cell cultures.

Table 1: Dose-Dependent Effects of Bupivacaine on Neuronal Cell Viability

Bupivacaine ConcentrationCell Viability (%)Exposure TimeNeuronal Cell TypeReference
1 µM~95%24 hoursCortical neurons
10 µM~80%24 hoursCortical neurons
100 µM~60%24 hoursCortical neurons
300 µM~50%24 hoursCortical neurons
1 mM~40%24 hoursCortical neurons
0.2 mMNot specified24 hoursN2a
0.4 mM~50%24 hoursN2a
0.8 mM~30%24 hoursN2a
1 mM~20%24 hoursSH-SY5Y
2 mM~10%24 hoursSH-SY5Y

Table 2: Effects of Bupivacaine on Apoptosis and Related Markers

Bupivacaine ConcentrationParameter MeasuredResultExposure TimeNeuronal Cell TypeReference
100 µMApoptosis RateSignificant Increase24 hoursCortical neurons
1 mMCaspase-3 Activity~3-fold increase24 hoursSH-SY5Y
1 mMBax/Bcl-2 RatioSignificant Increase24 hoursSH-SY5Y
0.8 mMApoptotic CellsSignificant Increase24 hoursN2a

Table 3: Bupivacaine's Impact on Intracellular Calcium and Mitochondrial Function

Bupivacaine ConcentrationParameter MeasuredResultNeuronal Cell TypeReference
100 µMIntracellular Ca2+Transient IncreaseCortical neurons
1 mMMitochondrial Membrane PotentialDecreaseSH-SY5Y
0.8 mMMitochondrial Membrane PotentialDecreaseN2a

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common protocols used to assess bupivacaine's neurotoxicity.

1. Primary Cortical Neuron Culture

  • Source: Cerebral cortices of embryonic day 18 (E18) Sprague-Dawley rats.

  • Procedure:

    • Dissect cerebral cortices and mechanically dissociate them in a buffered saline solution.

    • Plate the dissociated cells on poly-L-lysine-coated culture dishes.

    • Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

    • Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Use the neurons for experiments after 7-10 days in vitro.

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed neuronal cells (e.g., N2a or SH-SY5Y) in 96-well plates.

    • After cell attachment, expose them to various concentrations of bupivacaine for a specified duration (e.g., 24 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Express cell viability as a percentage relative to the untreated control group.

3. Apoptosis Analysis (Flow Cytometry)

  • Principle: Utilizes Annexin V and propidium iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

  • Procedure:

    • Treat neuronal cells with bupivacaine in 6-well plates.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

4. Measurement of Intracellular Calcium Concentration ([Ca2+]i)

  • Principle: Employs fluorescent Ca2+ indicators, such as Fura-2 AM, to measure changes in intracellular calcium levels.

  • Procedure:

    • Load cultured neurons with Fura-2 AM.

    • Wash the cells to remove the extracellular dye.

    • Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm using a fluorescence imaging system.

    • Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in their understanding.

G Bupivacaine Bupivacaine Ca_Influx ↑ Intracellular Ca2+ Bupivacaine->Ca_Influx Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis

Caption: Bupivacaine-induced neurotoxicity signaling pathway.

G Start Start Cell_Culture Neuronal Cell Culture Start->Cell_Culture Bupivacaine_Treatment Bupivacaine Treatment Cell_Culture->Bupivacaine_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Bupivacaine_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Bupivacaine_Treatment->Apoptosis_Assay Ca_Measurement [Ca2+]i Measurement Bupivacaine_Treatment->Ca_Measurement Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Ca_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for bupivacaine neurotoxicity assessment.

Bupivacaine Hydrochloride Monohydrate: A Technical Guide for Novel Analgesic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine hydrochloride monohydrate, a long-acting amide local anesthetic, stands as a cornerstone in pain management. Its well-established efficacy in regional anesthesia and analgesia has made it a subject of intense research for the development of novel analgesic therapies with prolonged duration of action and improved safety profiles. This technical guide provides an in-depth overview of the core scientific and technical aspects of this compound, tailored for professionals engaged in analgesic research and drug development. This document delves into its physicochemical properties, pharmacodynamics, pharmacokinetics, and the intricate signaling pathways it modulates. Furthermore, it offers detailed experimental protocols and compiled quantitative data to facilitate further investigation and innovation in the field of pain management.

Physicochemical Properties

This compound is a white crystalline powder.[1][2] Its chemical formula is C₁₈H₂₈N₂O · HCl · H₂O, with a molecular weight of 342.90 g/mol .[2][3] It is freely soluble in water and alcohol, and slightly soluble in acetone and chloroform.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Name 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride monohydrate[3][4]
Molecular Formula C₁₈H₂₈N₂O · HCl · H₂O[2][4]
Molecular Weight 342.90 g/mol [2]
Appearance White crystalline powder[1][2]
Solubility Freely soluble in water and alcohol; slightly soluble in acetone and chloroform[2][4]
pKa 8.1[5]

Mechanism of Action and Signaling Pathways

Bupivacaine's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal membranes.[6][7][8] By binding to the intracellular portion of these channels, it inhibits the influx of sodium ions, which is essential for the initiation and propagation of action potentials.[8][9] This blockade prevents the depolarization of the nerve membrane, thereby halting the transmission of pain signals.[6]

Beyond its primary target, bupivacaine has been shown to interact with other signaling pathways, which may contribute to both its analgesic and potential side effects.

Sodium Channel Blockade

The interaction of bupivacaine with voltage-gated sodium channels is the cornerstone of its local anesthetic effect. This interaction is state-dependent, with a higher affinity for the open and inactivated states of the channel. The prolonged binding of bupivacaine to the sodium channel contributes to its long duration of action.[10]

cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space Na_channel Voltage-Gated Sodium Channel No_Pain_Signal No Pain Signal Na_channel->No_Pain_Signal Prevents Depolarization Bupivacaine Bupivacaine Bupivacaine->Na_channel Blocks Pain_Signal Pain Signal (Action Potential) Pain_Signal->Na_channel Opens

Figure 1: Bupivacaine's primary mechanism of action on voltage-gated sodium channels.

Modulation of NMDA Receptors

Recent research has indicated that bupivacaine can also inhibit N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in central sensitization and chronic pain states.[11][12] This inhibition is achieved through a voltage-dependent pore block and an allosteric gating effect, which reduces the channel's open probability.[2][13] This secondary mechanism may contribute to bupivacaine's effectiveness in managing certain types of pain beyond simple nerve conduction blockade.

cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NMDA_R NMDA Receptor Ca_Influx Ca++ Influx NMDA_R->Ca_Influx Allows Central_Sensitization Central Sensitization Ca_Influx->Central_Sensitization Glutamate Glutamate Glutamate->NMDA_R Activates Bupivacaine Bupivacaine Bupivacaine->NMDA_R Inhibits

Figure 2: Bupivacaine's inhibitory effect on NMDA receptors.

Anti-inflammatory Effects via NF-κB Pathway

Bupivacaine has been shown to possess anti-inflammatory properties by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[14][15] It achieves this by increasing the expression of IκB, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.[15] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bupivacaine Bupivacaine IKB IκB Bupivacaine->IKB Increases Expression NFKB NF-κB IKB->NFKB Inhibits NFKB_nuc NF-κB NFKB->NFKB_nuc Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFKB_nuc->Pro_inflammatory_Genes Activates

Figure 3: Bupivacaine's modulation of the NF-κB signaling pathway.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of bupivacaine is characterized by a relatively slow onset of action (typically 2 to 10 minutes) and a long duration of action (up to 7 hours), which can be further prolonged by the addition of epinephrine.[1][16] It is highly protein-bound (approximately 95%) and is metabolized in the liver, with only about 6% excreted unchanged in the urine.[16] The half-life of bupivacaine in adults is approximately 2.7 hours.[17]

Novel formulations, such as liposomal bupivacaine, have been developed to extend the duration of analgesia significantly. These formulations provide a sustained release of the drug over an extended period, leading to prolonged local anesthetic effects.

Table 2: Comparative Pharmacokinetic Parameters of Bupivacaine Formulations

FormulationCmax (ng/mL)Tmax (hours)Half-life (t₁/₂) (hours)Reference
Bupivacaine HCl (125 mg)542 (230)-~4 times shorter than SKY0402[18]
SKY0402 (225 mg)--~4 times longer than Bupivacaine HCl[18]
DepoFoam Bupivacaine (600 mg)93512-24 (second peak)up to 34.1[16]
HTX-011 (300 mg)710--[19]
Bupivacaine HCl (150 mg)11101-[19]

Table 3: Comparative Analgesic Efficacy of Bupivacaine and Ropivacaine

DrugOnset of Motor BlockDuration of Motor Block (min)Onset of Sensory BlockDuration of Sensory Block (min)Reference
Bupivacaine 0.5% Slower (20 min)408.40 ± 50.39Slower (10 min)450.40 ± 54.50[5]
Ropivacaine 0.5% Faster (5 min)365.60 ± 34.29Faster (5 min)421.20 ± 38.33[5]
Bupivacaine 0.5% with Fentanyl 4.77 ± 0.898 min--333.00 ± 18.28[20]
Ropivacaine 0.75% with Fentanyl 7.53 ± 1.383 min---[20]

Experimental Protocols for Analgesic Research

In Vivo Models

This model is widely used to evaluate the efficacy of analgesics in a postoperative pain setting.

Protocol:

  • Anesthetize adult male Sprague-Dawley rats with isoflurane.

  • Make a 1 cm longitudinal incision through the skin, fascia, and muscle of the plantar aspect of the hind paw.[21]

  • Suture the wound with two mattress sutures.

  • Administer the test compound (e.g., bupivacaine formulation) via local infiltration or other relevant route.

  • Assess mechanical hyperalgesia using von Frey filaments and thermal hyperalgesia using a plantar test device at various time points post-surgery.[4]

  • Monitor for any adverse effects and changes in animal behavior.

start Start anesthetize Anesthetize Rat start->anesthetize incision Plantar Incision anesthetize->incision suture Suture Wound incision->suture administer Administer Bupivacaine suture->administer assess_pain Assess Pain Thresholds (Mechanical & Thermal) administer->assess_pain monitor Monitor Animal assess_pain->monitor end End monitor->end

Figure 4: Workflow for the rat incisional pain model.

This model is used to assess the duration and efficacy of peripheral nerve blockade.

Protocol:

  • Anesthetize adult mice.

  • Identify the sciatic nerve using a nerve stimulator.

  • Inject the bupivacaine formulation perineurally.

  • Assess motor block by observing for foot drop and loss of toe-spreading reflex.

  • Assess sensory block using the tail-flick test or by measuring withdrawal latency to a thermal stimulus applied to the plantar surface of the hind paw.[22]

  • Record the onset and duration of both motor and sensory blockade.

In Vitro Models

This assay is used to evaluate the potential myotoxicity of bupivacaine and its formulations.

Protocol:

  • Culture C2C12 mouse myoblast cells in appropriate media.[23]

  • Expose the cells to various concentrations of this compound for defined periods (e.g., 24, 48 hours).[23]

  • Assess cell viability using assays such as MTT or by measuring the release of lactate dehydrogenase (LDH).

  • Determine the half-maximal inhibitory concentration (IC50) to quantify cytotoxicity.[23]

  • Apoptosis can be assessed using techniques like flow cytometry with Annexin V/propidium iodide staining.[23]

Table 4: In Vitro Cytotoxicity of Bupivacaine

Cell LineAssayIC50Reference
C2C12 MyoblastsCell Viability0.49 ± 0.04 mmol/L[23]
Rhabdomyosarcoma cellsCell SurvivalLower than immortalized cells[14]
Differentiated primary muscle cellsCell SurvivalMore vulnerable than tumor cells[14]

This assay is used to investigate the effects of bupivacaine on NMDA receptor function.

Protocol:

  • Culture Human Embryonic Kidney (HEK) 293 cells expressing recombinant NMDA receptors (e.g., GluN1/GluN2A subunits).[13]

  • Use whole-cell patch-clamp electrophysiology to record NMDA receptor-mediated currents.[13]

  • Apply glutamate and glycine to activate the receptors and establish a baseline current.

  • Perfuse the cells with varying concentrations of bupivacaine and record the inhibition of the NMDA receptor current.[2][13]

  • Analyze the data to determine the concentration-response relationship and the mechanism of inhibition (e.g., open-channel block, allosteric modulation).[13]

Novel Formulations in Analgesic Research

The development of novel bupivacaine formulations is a key area of research aimed at prolonging its analgesic effects and improving its safety profile.

Liposomal Bupivacaine

Liposomal formulations encapsulate bupivacaine within lipid bilayers, allowing for a slow and sustained release of the drug at the site of administration. This technology has been successfully translated into clinical practice with products like EXPAREL®.

Preparation of Liposomal Bupivacaine (Thin-Film Hydration Method):

  • Dissolve lipids (e.g., phosphatidylcholine, cholesterol) in an organic solvent (e.g., chloroform).[]

  • Evaporate the solvent to form a thin lipid film on the wall of a round-bottom flask.[]

  • Hydrate the lipid film with an aqueous solution of this compound.[]

  • The resulting multilamellar vesicles can be further processed (e.g., by sonication or extrusion) to control vesicle size and lamellarity.

A more advanced method involves a dehydration-rehydration process where lyophilized liposomes encapsulating the anesthetic are rehydrated, often followed by washing in a hyperosmotic saline solution to achieve a high drug/lipid ratio.[17]

Other Extended-Release Formulations

Research is ongoing into other extended-release technologies, including:

  • Polymeric Microspheres: Biodegradable polymers that encapsulate bupivacaine and release it over time.

  • Hydrogels: Injectable, temperature-sensitive hydrogels that form a depot for sustained drug release.

  • Drug-Adjuvant Combinations: Combining bupivacaine with other agents to prolong its effect or provide synergistic analgesia.

Conclusion

This compound remains a vital tool in the armamentarium against pain. Its well-understood primary mechanism of action, coupled with emerging insights into its modulation of other key signaling pathways, provides a fertile ground for novel analgesic research. The development of extended-release formulations has already demonstrated the potential to significantly improve postoperative pain management. By leveraging the detailed technical information, quantitative data, and experimental protocols provided in this guide, researchers and drug development professionals can continue to innovate and refine bupivacaine-based therapies, ultimately leading to safer and more effective pain relief for patients.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Bupivacaine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine hydrochloride is a widely utilized local anesthetic belonging to the amino amide group.[1][2] Its efficacy is directly related to its concentration in pharmaceutical formulations and biological matrices. Therefore, accurate and reliable analytical methods for its quantification are paramount for quality control, formulation development, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of Bupivacaine hydrochloride monohydrate.

This compound is a white crystalline powder.[2][3] It is soluble in water, ethanol, and DMSO, and slightly soluble in chloroform and acetone.[3][4][5] This solubility profile is a key consideration in the development of sample preparation protocols for HPLC analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)[6]

  • Methanol (HPLC grade)[6]

  • Water (HPLC grade or Milli-Q)[6]

  • Potassium dihydrogen phosphate[6]

  • Triethylamine[6]

  • Orthophosphoric acid[6]

  • 0.45 µm nylon membrane filter[6]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been shown to provide good separation and quantification of Bupivacaine.

Table 1: HPLC Chromatographic Conditions

ParameterCondition 1Condition 2
HPLC Column Waters RP-C18 (150 x 4.6 mm, 3.5 µm)[6][7]Shimadzu C-18 (250mm x 4.6mm, 5µm)[1]
Mobile Phase pH 6.5 Buffer: Acetonitrile (50:50 v/v)[6][7]Acetonitrile: 0.1% Orthophosphoric Acid (pH 2.04) (69.45:30.55 v/v)[1]
Flow Rate 1.0 mL/min[6][7]0.805 mL/min[1]
Detection PDA detector at 220 nm[6][7]UV detector at 214 nm[1]
Injection Volume Not Specified12 µL[1]
Column Temperature AmbientNot Specified
Retention Time 5.46 min[6][7]2.87 min[1]
Preparation of Solutions
  • Buffer Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water.[6]

  • Add 5 mL of triethylamine to the buffer solution.[6]

  • Adjust the pH to 6.5 with dilute orthophosphoric acid.[6]

  • Filter the buffer through a 0.45 µm nylon membrane filter.[6]

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.[6][7]

  • Accurately weigh 25.0 mg of this compound working standard.[6]

  • Transfer it into a 100 mL clean, dry volumetric flask.[6]

  • Add approximately 70 mL of the diluent (mobile phase can be used as the diluent).[2][6]

  • Sonicate for 5 minutes to dissolve the standard completely.[6]

  • Dilute to the final volume with the diluent to obtain a concentration of 250 µg/mL.[6]

Prepare a series of dilutions from the standard stock solution to cover the desired concentration range (e.g., 25 - 150 µg/mL).[6][7]

  • For a solid dosage form, accurately weigh and powder a representative sample.

  • For a liquid dosage form, accurately measure a specific volume.

  • Dissolve or dilute the sample in a suitable solvent (e.g., mobile phase) to obtain a theoretical concentration within the calibration range. For example, 5 mL of a sample solution can be taken in a 50 mL volumetric flask and made up to the volume with the diluent.[6]

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Data

ParameterResult (Method 1)Result (Method 2)
Linearity Range 25 - 150 µg/mL[6][7]25 - 80 µg/mL[1]
Correlation Coefficient (r²) 0.9999[6][7]0.999[1]
Mean Recovery 100.06 - 101.9%[6][7]99.22 - 100.4%[1]
Limit of Detection (LOD) Not Reported0.900 µg/mL[1]
Limit of Quantification (LOQ) Not Reported2.72 µg/mL[1]
Precision (%RSD) Not ReportedIntraday: 0.38, Interday: 0.44[1]

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

Bupivacaine_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase standard_sol Standard Solution Preparation reagents->standard_sol sample_sol Sample Solution Preparation reagents->sample_sol hplc_system HPLC System Setup mobile_phase->hplc_system injection Sample/Standard Injection standard_sol->injection sample_sol->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for HPLC analysis of Bupivacaine.

The logical relationship for preparing the standard solutions is outlined below.

Standard_Preparation_Workflow start Start weigh_standard Accurately weigh Bupivacaine HCl Monohydrate Standard start->weigh_standard dissolve Dissolve in Diluent (e.g., Mobile Phase) weigh_standard->dissolve sonicate Sonicate for 5 minutes dissolve->sonicate volume_makeup Dilute to final volume in volumetric flask sonicate->volume_makeup stock_solution Stock Solution volume_makeup->stock_solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution calibration_standards Calibration Standards serial_dilution->calibration_standards end End calibration_standards->end

Caption: Standard solution preparation workflow.

References

Development of Sustained-Release Bupivacaine Hydrochloride Monohydrate Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bupivacaine hydrochloride is a potent, long-acting local anesthetic widely used for surgical anesthesia and postoperative pain management. However, its duration of action is often shorter than the period of significant postoperative pain, necessitating repeated administrations or continuous infusions, which can increase the risk of systemic toxicity. The development of sustained-release formulations of bupivacaine aims to prolong the duration of local anesthesia, provide continuous pain relief with a single administration, and reduce the potential for systemic side effects. This document provides detailed application notes and experimental protocols for the development and evaluation of a sustained-release bupivacaine formulation using poly(lactic-co-glycolic acid) (PLGA) microspheres.

Application Note 1: Formulation and Characterization of Bupivacaine-Loaded PLGA Microspheres

This application note describes the formulation of bupivacaine-loaded PLGA microspheres using the oil-in-water (O/W) emulsion solvent evaporation technique and their subsequent characterization.

Experimental Protocol 1.1: Preparation of Bupivacaine-Loaded PLGA Microspheres

Objective: To prepare bupivacaine-loaded PLGA microspheres with high encapsulation efficiency and a desired particle size range.

Materials:

  • Bupivacaine hydrochloride monohydrate

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Ammonium hydroxide

Equipment:

  • Homogenizer

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of Bupivacaine Base: Bupivacaine hydrochloride is converted to its free base form by dissolving it in deionized water and alkalinizing the solution with ammonium hydroxide. The resulting precipitate is filtered, washed, and dried.

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and bupivacaine base in dichloromethane (DCM). For example, dissolve 100 mg of PLGA and 20 mg of bupivacaine base in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of poly(vinyl alcohol) (PVA) in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the 1% PVA solution and homogenize at a high speed (e.g., 8000 rpm) for 2 minutes to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of 0.1% PVA solution (e.g., 100 mL) and stir continuously on a magnetic stirrer for 3-4 hours at room temperature to allow the DCM to evaporate. A rotary evaporator can be used to facilitate solvent removal.

  • Microsphere Collection and Washing: Collect the hardened microspheres by centrifugation (e.g., 5000 rpm for 10 minutes). Wash the microspheres three times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed microspheres in a small amount of deionized water and freeze-dry for 48 hours to obtain a free-flowing powder.

  • Storage: Store the lyophilized microspheres in a desiccator at 2-8°C.

Experimental Protocol 1.2: Characterization of Bupivacaine-Loaded PLGA Microspheres

Objective: To determine the key physicochemical properties of the prepared microspheres, including particle size, surface morphology, drug loading, and encapsulation efficiency.

1.2.1 Particle Size and Surface Morphology Analysis

  • Method: Particle size distribution is determined by dynamic light scattering (DLS). The surface morphology of the microspheres is visualized using scanning electron microscopy (SEM).

  • Procedure (DLS):

    • Disperse a small amount of microspheres in deionized water.

    • Analyze the suspension using a DLS instrument to obtain the mean particle size and polydispersity index (PDI).

  • Procedure (SEM):

    • Mount the dry microspheres onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with gold for electrical conductivity.

    • Observe the sample under an SEM at an appropriate accelerating voltage.

1.2.2 Determination of Drug Loading and Encapsulation Efficiency

  • Method: A known amount of bupivacaine-loaded microspheres is dissolved in a suitable solvent to release the encapsulated drug, and the drug content is quantified by high-performance liquid chromatography (HPLC).

  • Procedure:

    • Accurately weigh 10 mg of the microspheres.

    • Dissolve the microspheres in 1 mL of DCM.

    • Add 9 mL of a suitable mobile phase (e.g., a mixture of acetonitrile and phosphate buffer) to precipitate the polymer and extract the drug.

    • Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the filtrate using a validated HPLC method to determine the concentration of bupivacaine.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

Data Presentation: Microsphere Characterization
Formulation CodePolymerDrug:Polymer RatioMean Particle Size (µm) ± SDPolydispersity Index (PDI)Drug Loading (%) ± SDEncapsulation Efficiency (%) ± SD
BPV-PLGA-01PLGA 50:501:525.3 ± 2.10.1515.2 ± 1.376.0 ± 6.5
BPV-PLGA-02PLGA 50:501:1028.7 ± 3.50.188.5 ± 0.985.0 ± 9.0

This table presents example data for illustrative purposes.

Visualization: Microsphere Formulation and Characterization Workflow

G cluster_prep Microsphere Preparation cluster_char Characterization prep_start Start: Materials bup_base Prepare Bupivacaine Base prep_start->bup_base org_phase Prepare Organic Phase (PLGA + Bupivacaine in DCM) bup_base->org_phase emulsify Emulsification (Homogenization) org_phase->emulsify aq_phase Prepare Aqueous Phase (PVA Solution) aq_phase->emulsify solvent_evap Solvent Evaporation emulsify->solvent_evap collect_wash Collect & Wash Microspheres solvent_evap->collect_wash lyophilize Lyophilization collect_wash->lyophilize prep_end End: Dry Microspheres lyophilize->prep_end char_start Start: Dry Microspheres sem SEM Analysis (Morphology) char_start->sem dls DLS Analysis (Particle Size) char_start->dls hplc HPLC Analysis (Drug Content) char_start->hplc char_end End: Characterized Product sem->char_end dls->char_end calc Calculate DL & EE hplc->calc calc->char_end

Caption: Workflow for the preparation and characterization of bupivacaine-loaded PLGA microspheres.

Application Note 2: In-Vitro Drug Release Studies

This application note details a protocol for evaluating the in-vitro release profile of bupivacaine from the prepared PLGA microspheres using a dialysis method.

Experimental Protocol 2.1: In-Vitro Release Testing using Dialysis Method

Objective: To determine the rate and extent of bupivacaine release from the microspheres over an extended period in a physiologically relevant medium.

Materials:

  • Bupivacaine-loaded PLGA microspheres

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Shaking water bath or incubator

Equipment:

  • HPLC system

  • Vials for sample collection

Procedure:

  • Preparation: Accurately weigh a specific amount of microspheres (e.g., 20 mg) and suspend them in 1 mL of PBS (pH 7.4).

  • Dialysis Bag Setup: Transfer the microsphere suspension into a pre-soaked dialysis bag and securely seal both ends.

  • Release Study Initiation: Place the dialysis bag into a container with a known volume of release medium (e.g., 50 mL of PBS, pH 7.4). Ensure the entire bag is submerged.

  • Incubation: Place the container in a shaking water bath maintained at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw a 1 mL aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples for bupivacaine concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Data Presentation: In-Vitro Cumulative Release Profile
Time (hours)Formulation BPV-PLGA-01 Cumulative Release (%) ± SD
115.2 ± 2.1
425.8 ± 3.4
834.5 ± 4.0
2448.9 ± 5.2
4862.1 ± 6.3
7271.3 ± 7.1
9678.6 ± 6.8
12084.2 ± 7.5
14488.9 ± 7.9
16892.5 ± 8.2

This table presents example data for illustrative purposes.

Visualization: In-Vitro Release Study Setup

G cluster_setup In-Vitro Release Setup (Dialysis Method) beaker agitation Agitation (Shaking Water Bath) 37°C beaker->agitation sampling Periodic Sampling & Medium Replacement agitation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis

Caption: Diagram of the in-vitro drug release testing setup using the dialysis method.

Application Note 3: In-Vivo Efficacy and Pharmacokinetic Evaluation

This application note outlines protocols for assessing the in-vivo efficacy of the sustained-release bupivacaine formulation in a rat sciatic nerve block model and for determining its pharmacokinetic profile.

Experimental Protocol 3.1: Rat Sciatic Nerve Block Model

Objective: To evaluate the duration and intensity of the sensory and motor nerve blockade produced by the bupivacaine microsphere formulation.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Bupivacaine-loaded PLGA microspheres suspended in a sterile vehicle

  • Bupivacaine HCl solution (positive control)

  • Sterile saline (negative control)

  • Isoflurane for anesthesia

  • Nerve stimulator

  • Hot plate or radiant heat source

  • Von Frey filaments

Procedure:

  • Animal Preparation: Anesthetize the rats with isoflurane. Shave the hair over the thigh of the hind paw to be injected.

  • Nerve Block Administration:

    • Identify the injection site posterior to the greater trochanter.

    • Use a nerve stimulator connected to an insulated needle to locate the sciatic nerve (indicated by a motor response of the paw at a low current, e.g., 0.2 mA).

    • Once the nerve is located, inject 0.2 mL of the test formulation (microsphere suspension, bupivacaine solution, or saline) slowly.

  • Assessment of Motor Block:

    • At predetermined time points, assess the motor function of the injected limb. A common method is the extensor postural thrust test or observing for foot drop.

    • Score the motor block on a scale (e.g., 0 = normal function, 3 = complete paralysis).

  • Assessment of Sensory Block (Nociception):

    • Thermal Nociception (Hot Plate Test): Place the rat on a hot plate maintained at a constant temperature (e.g., 52 ± 0.5°C) and measure the latency to paw withdrawal. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage. An increased latency indicates sensory blockade.

    • Mechanical Nociception (Von Frey Test): Apply von Frey filaments of increasing force to the plantar surface of the paw and determine the force required to elicit a withdrawal response. An increased threshold indicates sensory blockade.

  • Data Analysis: Record the onset and duration of both motor and sensory blocks for each group.

Experimental Protocol 3.2: Pharmacokinetic Study

Objective: To determine the plasma concentration-time profile of bupivacaine following administration of the sustained-release formulation and to calculate key pharmacokinetic parameters.

Materials:

  • Cannulated male Sprague-Dawley rats

  • Bupivacaine-loaded PLGA microspheres

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

Equipment:

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Dosing: Administer a known dose of the bupivacaine microsphere suspension subcutaneously or intramuscularly to the cannulated rats.

  • Blood Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours), collect blood samples (approximately 0.2 mL) from the cannula into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 15 minutes at 4°C to separate the plasma.

  • Sample Preparation for HPLC:

    • To 100 µL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction or protein precipitation to extract the bupivacaine.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • HPLC Analysis: Inject the prepared sample into the HPLC system and quantify the bupivacaine concentration against a standard curve.

  • Pharmacokinetic Analysis: Use a non-compartmental analysis to determine the following pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

Data Presentation: Pharmacokinetic Parameters
FormulationCmax (ng/mL) ± SDTmax (hr) ± SDAUC0-t (ng·hr/mL) ± SDt1/2 (hr) ± SD
Bupivacaine HCl Solution1550 ± 2100.5 ± 0.14500 ± 5502.5 ± 0.4
BPV-PLGA-01 Microspheres450 ± 858.0 ± 2.518500 ± 210038.0 ± 5.2

This table presents example data for illustrative purposes.

Visualization: In-Vivo Study Workflow

G cluster_efficacy Efficacy Study (Sciatic Nerve Block) cluster_pk Pharmacokinetic Study eff_start Start: Anesthetized Rat nerve_block Administer Nerve Block eff_start->nerve_block motor_assess Assess Motor Block (e.g., Postural Thrust) nerve_block->motor_assess sensory_assess Assess Sensory Block (e.g., Hot Plate, von Frey) nerve_block->sensory_assess eff_data Record Onset & Duration motor_assess->eff_data sensory_assess->eff_data eff_end End: Efficacy Data eff_data->eff_end pk_start Start: Cannulated Rat dosing Administer Formulation pk_start->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Prepare Plasma blood_sampling->plasma_prep hplc_quant HPLC Quantification plasma_prep->hplc_quant pk_analysis Pharmacokinetic Analysis hplc_quant->pk_analysis pk_end End: PK Parameters pk_analysis->pk_end

Caption: Workflow for in-vivo efficacy and pharmacokinetic studies of sustained-release bupivacaine.

Mechanism of Action of Bupivacaine

Bupivacaine exerts its anesthetic effect by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.

Visualization: Bupivacaine Signaling Pathway

G bupivacaine Bupivacaine (Unionized) membrane Neuronal Membrane bupivacaine->membrane Diffuses across bupivacaine_ion Bupivacaine (Ionized) membrane->bupivacaine_ion Becomes ionized na_channel Voltage-Gated Sodium Channel bupivacaine_ion->na_channel Binds to intracellular portion of channel bupivacaine_ion->na_channel na_influx Sodium Ion Influx depolarization Membrane Depolarization na_channel->depolarization Inhibits action_potential Action Potential Propagation depolarization->action_potential pain_signal Pain Signal Transmission action_potential->pain_signal block Blockade

Caption: Bupivacaine blocks pain signals by inhibiting voltage-gated sodium channels in neurons.

The development of sustained-release this compound formulations, such as PLGA microspheres, presents a promising approach to improving postoperative pain management. The protocols outlined in these application notes provide a comprehensive framework for the formulation, characterization, and in-vitro/in-vivo evaluation of such advanced drug delivery systems. Careful optimization of formulation parameters and thorough evaluation of the release kinetics, efficacy, and pharmacokinetic profile are critical for the successful development of a safe and effective long-acting local anesthetic product.

Application Notes and Protocols: Bupivacaine Hydrochloride Monohydrate Liposomal Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and characterization of a bupivacaine hydrochloride monohydrate liposomal formulation. The protocols detailed below are synthesized from established methodologies in the field and are intended to serve as a guide for developing a sustained-release local anesthetic product.

Introduction

Liposomal encapsulation of bupivacaine, a long-acting amide local anesthetic, aims to prolong its analgesic effect while reducing systemic toxicity.[][2] By encapsulating bupivacaine within a lipid bilayer, its release at the site of administration is controlled, leading to an extended duration of action and a reduction in peak plasma concentrations compared to conventional bupivacaine hydrochloride solutions.[][2] This technology is particularly beneficial for post-operative pain management, potentially reducing the need for opioids.[2][3] The critical quality attributes of a liposomal bupivacaine formulation include particle size, encapsulation efficiency, and the in vitro drug release profile, all of which are influenced by the formulation and process parameters.[4][5]

Mechanism of Action

Bupivacaine functions by blocking voltage-gated sodium channels within the neuronal membrane.[6][7] This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[6][7] By inhibiting the transmission of nerve impulses, bupivacaine produces a localized anesthetic effect.[6] The liposomal formulation does not alter this fundamental mechanism but controls the rate at which bupivacaine becomes available to interact with the sodium channels, thereby prolonging the duration of the nerve block.[]

Diagram: Mechanism of Action of Bupivacaine

A 1. Prepare First Aqueous Phase (W1) (Bupivacaine in Acid) C 3. Form Primary Emulsion (W1/O) A->C B 2. Prepare Oil Phase (O) (Lipids in Solvent) B->C E 5. Form Double Emulsion (W1/O/W2) C->E D 4. Prepare Second Aqueous Phase (W2) (Saline) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Washing and Concentration F->G H Final Liposomal Bupivacaine Suspension G->H

References

Application Notes and Protocols for Bupivacaine Hydrochloride Monohydrate Nanoemulsion in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of bupivacaine hydrochloride monohydrate nanoemulsions for sustained drug delivery. The following protocols are based on established methodologies in peer-reviewed literature and are intended to serve as a guide for the development and assessment of novel nanoemulsion-based local anesthetic formulations.

Introduction

Bupivacaine hydrochloride is a potent, long-acting local anesthetic. However, its clinical utility can be limited by a relatively short duration of action and potential for systemic toxicity.[1][2] Nanoemulsion formulations offer a promising strategy to overcome these limitations by encapsulating bupivacaine, thereby providing sustained release, prolonged analgesic effects, and potentially reduced systemic side effects.[1][2] This document outlines the key protocols for the preparation and evaluation of bupivacaine-loaded nanoemulsions.

Data Presentation: Formulation and Characterization

The following tables summarize quantitative data from representative studies on bupivacaine nanoemulsions and nanoparticles.

Table 1: Formulation Composition of Bupivacaine Nanoemulsions

Formulation IDOil PhaseSurfactant(s)Co-surfactant(s)Aqueous PhaseDrug ConcentrationReference
Bupivacaine-NE-1Castor OilNot SpecifiedNot SpecifiedWaterNot Specified[1][2]
Bupivacaine-LPN-1PLGA (core)Lecithin, DSPE-PEG2000Not ApplicableWaterNot Specified[3]

Table 2: Physicochemical Characterization of Bupivacaine Nanoformulations

Formulation IDMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
Bupivacaine-NE-1Not SpecifiedNot SpecifiedNot Specified~98Not Specified[1][2][4]
Bupivacaine-LPN-1~175< 0.3Not Specified93.16 (for a similar drug)Not Specified[3][5]
Bupivacaine-NLC180.0 ± 1.2< 0.3Not Specified85.0 ± 0.8Not Specified[6]
Bupivacaine-PFU-NPNot SpecifiedNot SpecifiedNot SpecifiedHighest at 2.5% bupivacaineNot Specified[7]

Experimental Protocols

Preparation of Bupivacaine Nanoemulsion

This protocol describes the preparation of a bupivacaine hydrochloride nanoemulsion using a high-pressure homogenization technique, adapted from methodologies for oil-in-water nanoemulsions.

Materials:

  • This compound

  • Castor oil (or other suitable biodegradable oil)

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Co-surfactant (e.g., Propylene glycol, Ethanol)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Magnetic stirrer

  • Analytical balance

  • pH meter

Protocol:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of castor oil.

    • If using a lipophilic surfactant, dissolve it in the oil phase.

    • Dissolve the desired amount of bupivacaine base (or hydrochloride salt, depending on the formulation strategy) in the oil phase. Gentle heating and stirring may be required.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amount of purified water.

    • Dissolve the hydrophilic surfactant and any co-surfactants in the water.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear mixer at a specified speed (e.g., 5,000-10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Set the homogenization pressure (e.g., 500 to 5,000 psi) and the number of cycles (e.g., 3-10 cycles).[8] The optimal parameters should be determined experimentally to achieve the desired particle size and polydispersity index.

  • Final Product:

    • Collect the resulting nanoemulsion.

    • Store at a controlled temperature (e.g., 4°C or 25°C) for further characterization.

Characterization of the Nanoemulsion

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer instrument.

  • Protocol:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential at a fixed temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the mean values with standard deviation. A PDI of less than 0.3 is generally considered to indicate a narrow and acceptable size distribution.[5]

3.2.2. Entrapment Efficiency (%EE)

  • Method: Ultracentrifugation followed by quantification of free drug in the supernatant using High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Place a known amount of the nanoemulsion in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the nanoemulsion droplets from the aqueous phase.

    • Carefully collect the supernatant containing the un-entrapped drug.

    • Quantify the amount of free bupivacaine in the supernatant using a validated HPLC method.

    • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

3.2.3. High-Performance Liquid Chromatography (HPLC) Method for Bupivacaine Quantification

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[9]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid or potassium dihydrogen phosphate buffer). A common ratio is in the range of 50:50 to 70:30 (v/v).[9][10]

  • Flow Rate: Typically 0.8 to 1.0 mL/min.[9][10]

  • Detection Wavelength: 214 nm or 220 nm.[9][10]

  • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of standard solutions of bupivacaine hydrochloride of known concentrations and generate a standard curve by plotting peak area against concentration.

In Vitro Drug Release Study
  • Method: Franz diffusion cell apparatus.

  • Protocol:

    • Membrane Preparation: Use a synthetic membrane (e.g., cellulose acetate) or biological membrane (e.g., excised rat skin). Soak the membrane in the receptor medium for at least 30 minutes before mounting it on the Franz diffusion cell.

    • Receptor Compartment: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.[11]

    • Donor Compartment: Place a known quantity of the bupivacaine nanoemulsion in the donor compartment.

    • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

    • Analysis: Analyze the collected samples for bupivacaine concentration using the validated HPLC method described above.

    • Data Analysis: Plot the cumulative amount of drug released per unit area of the membrane versus time.

In Vivo Analgesic Efficacy Study
  • Animal Model: Male Wistar rats.

  • Method: Tail-flick test or infraorbital nerve blockade test.[12][13]

  • Protocol (adapted from tail-flick test):

    • Acclimatization: Acclimatize the rats to the testing environment and handling for several days before the experiment.

    • Baseline Measurement: Determine the baseline tail-flick latency for each rat by applying a heat source to the tail and recording the time taken for the rat to flick its tail.

    • Administration of Formulation: Administer a subcutaneous injection of the bupivacaine nanoemulsion, a control solution (e.g., plain bupivacaine solution), and a placebo (e.g., drug-free nanoemulsion) at the base of the tail of different groups of rats.

    • Post-treatment Measurements: Measure the tail-flick latency at various time points after administration (e.g., 30 minutes, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each time point and compare the duration and intensity of the analgesic effect between the different treatment groups.

Visualizations

Signaling Pathway and Experimental Workflows

bupivacaine_signaling_pathway Bupivacaine Bupivacaine AMPK AMPK Bupivacaine->AMPK activates BDNF BDNF AMPK->BDNF increases expression GlyT1 GlyT1 Expression BDNF->GlyT1 inhibits

Caption: Bupivacaine-induced reduction of GlyT1 expression signaling pathway.

nanoemulsion_preparation_workflow start Start oil_phase Prepare Oil Phase (Bupivacaine in Castor Oil) start->oil_phase aqueous_phase Prepare Aqueous Phase (Surfactant in Water) start->aqueous_phase coarse_emulsion Form Coarse Emulsion (High-Shear Mixing) oil_phase->coarse_emulsion aqueous_phase->coarse_emulsion hph High-Pressure Homogenization coarse_emulsion->hph nanoemulsion Bupivacaine Nanoemulsion hph->nanoemulsion

Caption: Workflow for bupivacaine nanoemulsion preparation.

in_vitro_release_workflow start Start setup Assemble Franz Diffusion Cell start->setup apply Apply Nanoemulsion to Donor Compartment setup->apply sample Sample from Receptor Compartment at Time Intervals apply->sample analyze Analyze Samples by HPLC sample->analyze plot Plot Cumulative Release vs. Time analyze->plot

Caption: Workflow for in vitro drug release testing.

References

Application Notes and Protocols for Bupivacaine Hydrochloride Monohydrate Encapsulation in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of bupivacaine hydrochloride monohydrate into biodegradable polymers. This technology aims to develop sustained-release formulations for prolonged local anesthesia, thereby improving postoperative pain management and reducing the need for repeated administrations.

Introduction

Bupivacaine is a potent, long-acting local anesthetic.[1][2] However, its conventional formulations have a relatively short duration of action. Encapsulating this compound within biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL), offers a promising strategy to achieve controlled and sustained drug release.[3][4][5] This approach can prolong the anesthetic effect, reduce systemic toxicity, and enhance patient compliance. These notes detail the methodologies for preparing and characterizing bupivacaine-loaded polymeric microparticles and nanoparticles.

Data Summary of Formulation and Characterization

The following tables summarize quantitative data from various studies on the encapsulation of bupivacaine in biodegradable polymers, providing a comparative overview of different formulations and their key characteristics.

Table 1: Formulation Parameters and Particle Characteristics of Bupivacaine-Loaded PLGA Micro/Nanoparticles

Polymer TypeEncapsulation MethodDrug:Polymer RatioParticle Size (µm/nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA 50:50O/W Emulsion Solvent Evaporation1:519.3 ± 0.93 µm70.77 ± 3.2311.45 ± 0.47[6]
PLGAW/O/W Multiple Emulsion Solvent EvaporationNot Specified1-2 µmNot SpecifiedNot Specified[3]
PLGAW/O/O Multiple Emulsion Solvent EvaporationNot Specified1-2 µmHigher than W/O/WNot Specified[3]
PLGAHot Molding1:3 (25%:75%)Implant (6mm x 0.45mm)Not Applicable25[7]
PLGAEmulsion Solvent EvaporationNot Specified1-20 µmNot SpecifiedNot Specified[6]
PLGANanoprecipitationNot Specified124 ± 30 nmNot Specified~1.9[8]

Table 2: In Vitro Release Characteristics of Bupivacaine from PLGA Formulations

Polymer TypeFormulation TypeRelease MediumBurst ReleaseCumulative Release (Time)Reference
PLGA 50:50MicrospheresPhosphate Buffer (pH 7.4)30-50% within 20 min60-80% within 24h[3]
PLGAImplantsPBS (pH 7.4)~22% (CBV), ~40% (NBV) in 24h53% (CBV), 64% (NBV) at 30 days[7]
PLGAMicrospheres (Low Drug Load)Not SpecifiedNot Specified>90% at 35 days[6]
PLGAMicrospheres (High Drug Load)Not SpecifiedHigher than low drug load>90% at 35 days[6]
PLGACore-Shell MicrospheresNot SpecifiedNot SpecifiedLinear release over an extended period[9]

Table 3: Formulation and Characterization of Bupivacaine-Loaded PCL Microspheres

Encapsulation MethodParticle Size (µm)Encapsulation Efficiency (%)Release ProfileReference
Spray Drying< 391 ± 3Hyperbolic, with burst effect in the first hour[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments involved in the preparation and characterization of bupivacaine-loaded biodegradable polymer particles.

Protocol for Bupivacaine Encapsulation using Oil-in-Water (O/W) Emulsion Solvent Evaporation

This is a widely used method for encapsulating hydrophobic drugs.[6]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1-5% w/v)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and bupivacaine base (converted from hydrochloride salt) in an appropriate volume of DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at a specific speed and duration to form an oil-in-water emulsion. The energy input during this step is critical for controlling particle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.

  • Particle Collection and Washing: Collect the microspheres by centrifugation. Wash the collected particles multiple times with deionized water to remove residual PVA and unencapsulated drug.

  • Drying: Lyophilize or air-dry the washed microspheres to obtain a free-flowing powder.

Protocol for Bupivacaine Encapsulation using Nanoprecipitation

Nanoprecipitation is a simple and rapid method for preparing polymeric nanoparticles.[10][11]

Materials:

  • This compound

  • PLGA or other suitable polymer

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • Deionized water (as the anti-solvent)

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and bupivacaine in the organic solvent.

  • Nanoprecipitation: Add the organic solution dropwise into the deionized water under constant magnetic stirring. The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.

  • Solvent Evaporation: Continue stirring to evaporate the organic solvent.

  • Particle Collection: The nanoparticle suspension can be used directly or the nanoparticles can be collected by ultracentrifugation and washed.

  • Drying: Lyophilize the nanoparticles, often with a cryoprotectant, to obtain a powder.

Protocol for Determining Particle Size and Zeta Potential using Dynamic Light Scattering (DLS)

DLS is a common technique for measuring the size distribution of nanoparticles in a suspension.[12][13][14]

Materials:

  • Bupivacaine-loaded nanoparticle suspension

  • Deionized water or appropriate buffer

  • DLS instrument

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration with deionized water or a suitable buffer to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, such as temperature, solvent viscosity, and refractive index.

  • Measurement: Place the sample in a cuvette and insert it into the instrument. Perform the measurement, which typically involves shining a laser beam through the sample and analyzing the fluctuations in the scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Data Analysis: The instrument's software will calculate the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the width of the size distribution. For zeta potential measurement, an electric field is applied, and the particle velocity is measured to determine the surface charge.

Protocol for Quantifying Encapsulation Efficiency and Drug Loading using HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of bupivacaine encapsulated within the polymer matrix.[15][16][17]

Materials:

  • Bupivacaine-loaded micro/nanoparticles

  • A suitable organic solvent to dissolve the polymer and release the drug (e.g., DCM)

  • A solvent to extract the drug that is miscible with the HPLC mobile phase (e.g., acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase (e.g., a mixture of buffer and acetonitrile)

  • Bupivacaine standard solutions of known concentrations

Procedure:

  • Sample Preparation for Total Drug Content:

    • Accurately weigh a small amount of the drug-loaded particles.

    • Dissolve the particles in a known volume of a solvent that dissolves both the polymer and the drug (e.g., DCM).

    • Evaporate the solvent and reconstitute the residue in a solvent compatible with the HPLC mobile phase.

  • Sample Preparation for Unencapsulated Drug:

    • Centrifuge the aqueous suspension of the particles after preparation.

    • Analyze the supernatant for the amount of free bupivacaine.

  • HPLC Analysis:

    • Inject the prepared sample solutions and the standard solutions into the HPLC system.

    • Run the analysis using the optimized chromatographic conditions (mobile phase, flow rate, column temperature, and detection wavelength).

    • Create a calibration curve from the peak areas of the standard solutions.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in particles / Mass of particles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in particles / Initial mass of drug used) x 100

Protocol for In Vitro Drug Release Study

This protocol determines the rate and extent of bupivacaine release from the biodegradable particles over time.

Materials:

  • Bupivacaine-loaded micro/nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Shaking incubator or water bath

  • Centrifuge tubes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Release Medium: Prepare a sufficient volume of PBS (pH 7.4) to maintain sink conditions.

  • Sample Incubation:

    • Accurately weigh a specific amount of drug-loaded particles and place them in a centrifuge tube.

    • Add a known volume of the release medium to the tube.

    • Incubate the tubes at 37°C in a shaking water bath.

  • Sampling:

    • At predetermined time intervals, centrifuge the tubes.

    • Withdraw a specific volume of the supernatant (release medium).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Drug Quantification: Analyze the concentration of bupivacaine in the collected samples using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative release vs. time).

Visualizations

Mechanism of Action of Bupivacaine

Bupivacaine functions by blocking voltage-gated sodium channels in the neuronal membrane.[1][2] This inhibition prevents the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials, thereby blocking nerve impulse transmission and resulting in local anesthesia.[1][18][19]

Bupivacaine_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_blocked Voltage-Gated Na+ Channel (Blocked) Na_channel_open->Na_channel_blocked Na_ion_in Na+ Na_channel_open->Na_ion_in Blocked_impulse Blocked Nerve Impulse Na_channel_blocked->Blocked_impulse Nerve_impulse Nerve Impulse (Action Potential) Nerve_impulse->Na_channel_open Depolarization Na_ion_out Na+ Na_ion_out->Na_channel_open Influx Na_ion_out->Na_channel_blocked Influx Blocked Bupivacaine Bupivacaine Bupivacaine->Na_channel_blocked Binds to intracellular side

Caption: Mechanism of action of bupivacaine on voltage-gated sodium channels.

Experimental Workflow for Bupivacaine Encapsulation and Characterization

The following diagram illustrates the general workflow for the development and evaluation of bupivacaine-loaded biodegradable polymeric particles.

Workflow cluster_prep Particle Preparation cluster_char Characterization cluster_eval Evaluation bupivacaine Bupivacaine HCl Monohydrate encapsulation Encapsulation Method (e.g., Solvent Evaporation) bupivacaine->encapsulation polymer Biodegradable Polymer (e.g., PLGA) polymer->encapsulation particles Bupivacaine-Loaded Particles encapsulation->particles size_analysis Particle Size Analysis (DLS) particles->size_analysis ee_dl_analysis Encapsulation Efficiency & Drug Loading (HPLC) particles->ee_dl_analysis release_study In Vitro Release Study particles->release_study data_analysis Data Analysis and Formulation Optimization size_analysis->data_analysis ee_dl_analysis->data_analysis release_study->data_analysis

Caption: General workflow for bupivacaine encapsulation and characterization.

References

Application Notes and Protocols for Bupivacaine Hydrochloride Monohydrate Topical Gel Formulation for Transdermal Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bupivacaine hydrochloride is a long-acting local anesthetic of the amide type, widely utilized for regional anesthesia and pain management.[1][2] Its application in topical formulations for transdermal delivery presents a promising approach for localized pain relief with potentially reduced systemic side effects.[3][4] These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of a bupivacaine hydrochloride monohydrate topical gel. The protocols detailed below are based on established methodologies for the development of transdermal drug delivery systems.

I. Formulation of Bupivacaine Hydrochloride Topical Gel

This section outlines the components and a general method for preparing a bupivacaine hydrochloride topical gel. The following formulation is a common starting point, often utilizing hydroxypropyl methylcellulose (HPMC) as a gelling agent for its bioadhesive properties and low toxicity.[1][5]

A. Materials and Equipment

Table 1: Formulation Components

ComponentFunctionExample Concentration (w/w)
This compoundActive Pharmaceutical Ingredient1%[1][5]
Hydroxypropyl Methylcellulose (HPMC)Gelling and Bioadhesive Agent2%[1][5]
Penetration Enhancer (e.g., Polyoxyethylene 2-oleyl ether)Increases Skin Permeation5%[1]
Vasoconstrictor (e.g., Tetrahydrozoline)Prolongs Local Anesthetic Effect0.05%[1]
Purified WaterVehicleq.s. to 100 g[1][5]

Equipment:

  • Analytical balance

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • pH meter

  • Homogenizer (optional)

B. Preparation Protocol
  • Gelling Agent Dispersion: Dissolve the specified amount of HPMC in hot purified water (approximately 80-90°C) with continuous stirring to form a solution.[1]

  • Cooling: Allow the HPMC solution to cool to room temperature.

  • API and Excipient Incorporation: In a separate beaker, dissolve the bupivacaine hydrochloride, penetration enhancer, and vasoconstrictor in a portion of the purified water with vigorous stirring.[1][5]

  • Mixing: Add the drug solution to the HPMC solution and continue to stir until a homogenous, transparent gel is formed.[1][5]

  • Final Weight Adjustment: Add the remaining purified water to reach the final desired weight and mix thoroughly.[1][5]

  • pH Adjustment: Measure the pH of the final gel formulation and adjust if necessary using appropriate buffering agents to a skin-compatible pH (typically between 5.5 and 7.0).

II. Characterization and Evaluation Protocols

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the topical gel. The following are key experimental protocols.

A. Physicochemical Characterization

1. pH Measurement:

  • Protocol: Calibrate a pH meter using standard buffer solutions. Disperse 1 g of the gel in 10 mL of purified water and measure the pH of the dispersion.[6]

2. Viscosity Measurement:

  • Protocol: Use a rotational viscometer with an appropriate spindle at a controlled temperature (e.g., 25°C). Record the viscosity at different shear rates to evaluate the rheological properties of the gel.[1][5]

3. Spreadability:

  • Protocol: Place a known weight (e.g., 0.5 g) of the gel on a glass slide. Cover it with another glass slide and apply a standard weight (e.g., 100 g) for a fixed time (e.g., 1 minute). Measure the diameter of the spread circle.[6]

Table 2: Typical Physicochemical Properties

ParameterTypical Value/Observation
AppearanceTransparent and homogenous
pH5.5 - 7.0[6]
ViscosityIncreases with HPMC concentration[1][5]
SpreadabilityGood spreadability indicates ease of application[6]
B. In Vitro Drug Release Testing

This test evaluates the rate at which bupivacaine is released from the gel formulation.

Protocol using a Modified Keshary-Chien or Franz Diffusion Cell: [1][5][7]

  • Apparatus: Assemble a modified Keshary-Chien or Franz diffusion cell.[1][7] The cell typically has a diffusion area of around 3.14 cm².[1]

  • Membrane: Use a synthetic cellulose membrane (e.g., Spectra/Por, MWCO 12-14,000 Da) placed between the donor and receptor compartments.[5]

  • Receptor Medium: Fill the receptor compartment with a phosphate buffer solution (pH 7.4) to maintain sink conditions.[1][5] Maintain the temperature at 37 ± 0.5°C with a circulating water bath and stir the medium.[1][5]

  • Sample Application: Apply a known quantity (e.g., 1 g) of the bupivacaine gel to the membrane in the donor compartment.[1]

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium for analysis and replace with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the concentration of bupivacaine in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus time.

Table 3: In Vitro Release Parameters

ParameterDescription
Release RateThe rate at which the drug is released from the formulation.
Release MechanismCan be determined by fitting the release data to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas).[8]
C. Ex Vivo Skin Permeation Studies

This study assesses the ability of bupivacaine to permeate through the skin.

Protocol using a Franz Diffusion Cell: [1][9][10]

  • Apparatus: Utilize a Franz diffusion cell.[1][7]

  • Skin Preparation: Use freshly excised full-thickness skin from a suitable animal model (e.g., rat or porcine).[1][9] Mount the skin on the receptor compartment with the stratum corneum facing the donor compartment.[1]

  • Receptor Medium: Fill the receptor compartment with phosphate buffer solution (pH 7.4) and maintain the temperature at 37°C.[1][5]

  • Sample Application: Apply a specified amount of the gel to the skin surface in the donor compartment.[1]

  • Sampling and Analysis: Follow the same sampling and analysis procedure as described for the in vitro release study.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.

Table 4: Skin Permeation Parameters

ParameterDescription
Steady-State Flux (Jss)The rate of drug permeation through the skin at steady state.
Permeability Coefficient (Kp)A measure of the skin's permeability to the drug.
Lag Time (Tlag)The time taken for the drug to reach a steady-state permeation rate.
D. Stability Studies

Stability testing ensures that the gel maintains its physical, chemical, and microbiological properties over its shelf life.

Protocol:

  • Storage Conditions: Store the gel samples at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[11]

  • Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation (by centrifugation).[6]

    • Chemical: Assay of bupivacaine hydrochloride to determine its concentration.

    • Microbiological: Test for microbial contamination.

  • Freeze-Thaw Cycling: Subject the gel to several cycles of freezing and thawing (e.g., -20°C for 48 hours followed by 25°C for 48 hours) to assess its physical stability.[6]

Table 5: Stability Assessment Parameters

ParameterAcceptance Criteria
AppearanceNo change in color, odor, or homogeneity.
pHWithin a specified range of the initial value.[6]
ViscosityNo significant change from the initial value.[6]
Bupivacaine Assay90-110% of the initial concentration.
Microbial LimitsWithin acceptable limits for topical preparations.

III. Visualization of Key Processes

A. Bupivacaine's Mechanism of Action

Bupivacaine functions by blocking the transmission of nerve impulses.[12] It achieves this by binding to the intracellular portion of voltage-gated sodium channels in the nerve cell membrane, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of an action potential.[13][14][15] This prevents the pain signal from reaching the central nervous system.[12]

Bupivacaine_Mechanism cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Action_Potential Action Potential Blocked Na_channel->Action_Potential Bupivacaine_ext Bupivacaine (Unionized) Bupivacaine_int Bupivacaine (Ionized) Bupivacaine_ext->Bupivacaine_int Diffusion Na_ext Na+ Na_ext->Na_channel Influx Bupivacaine_int->Na_channel Binds to intracellular site

Caption: Mechanism of action of bupivacaine on a nerve cell.

B. Experimental Workflow for Gel Formulation and Evaluation

The development and evaluation of the bupivacaine topical gel follow a logical sequence of steps, from formulation to in vivo testing.

Workflow Formulation 1. Gel Formulation (Bupivacaine, HPMC, etc.) Characterization 2. Physicochemical Characterization (pH, Viscosity, Spreadability) Formulation->Characterization InVitro_Release 3. In Vitro Drug Release Study Characterization->InVitro_Release Skin_Permeation 4. Ex Vivo Skin Permeation Study InVitro_Release->Skin_Permeation Stability 5. Stability Studies (Accelerated, Freeze-Thaw) Skin_Permeation->Stability InVivo 6. In Vivo Efficacy Study (e.g., Tail Flick Test) Stability->InVivo

Caption: Workflow for bupivacaine topical gel development.

References

Application Notes and Protocols for the Preparation of Bupivacaine Hydrochloride Monohydrate Sterile Solution for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale preparation of a sterile injectable solution of Bupivacaine Hydrochloride Monohydrate. The information is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory environment.

Introduction

Bupivacaine hydrochloride is a long-acting local anesthetic of the amide type, widely used for surgical anesthesia and acute pain management.[1] Its efficacy is dependent on the accurate preparation of a sterile, isotonic solution with a controlled pH. These notes detail the formulation, preparation, sterilization, and quality control testing of a bupivacaine hydrochloride sterile solution for injection.

Materials and Equipment

Materials
  • This compound, USP grade

  • Sodium Chloride, USP grade

  • Water for Injection (WFI)

  • Hydrochloric Acid, 0.1 N solution (for pH adjustment)

  • Sodium Hydroxide, 0.1 N solution (for pH adjustment)

  • Methylparaben, NF grade (optional preservative for multi-dose vials)

  • Sterile, depyrogenated vials and stoppers

  • Sterile 0.22 µm membrane filters

Equipment
  • Analytical balance

  • pH meter

  • Autoclave

  • Laminar flow hood or biological safety cabinet

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Endotoxin detection system

  • Particulate matter counter

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of Bupivacaine Hydrochloride sterile solutions.

Table 1: Formulation of Bupivacaine Hydrochloride Injection

ComponentConcentration for 0.25% SolutionConcentration for 0.5% SolutionConcentration for 0.75% SolutionPurpose
This compound2.5 mg/mL5.0 mg/mL7.5 mg/mLActive Pharmaceutical Ingredient
Sodium Chloride8.6 mg/mL8.1 mg/mL7.6 mg/mLIsotonicity Agent
Methylparaben (for multi-dose vials)1.0 mg/mL1.0 mg/mL1.0 mg/mLPreservative[2][3][4]
Water for Injectionq.s. to 1 mLq.s. to 1 mLq.s. to 1 mLVehicle
Sodium Hydroxide / Hydrochloric AcidAs neededAs neededAs neededpH Adjustment[2][3][4]

Table 2: Quality Control Specifications

ParameterSpecification
Assay (Bupivacaine HCl)93.0% - 107.0% of labeled amount[5]
pH4.0 - 6.5[3][4][5][6]
Bacterial Endotoxins≤ 2.5 EU/mg of Bupivacaine HCl[5]
Particulate MatterPer USP <788>
SterilityMust meet sterility test requirements[6]
Osmolality270 - 320 mOsmol/kg H₂O[6]

Table 3: Stability of Bupivacaine Hydrochloride Solutions

ConcentrationDiluentContainerStorage ConditionsStability Duration
1.25 mg/mL0.9% Sodium ChloridePolypropylene Syringes3°C or 23°CUp to 32 days[7][8][9]
0.25%0.9% Sodium ChloridePolypropylene Syringes6°C (protected from light)91 days[10][11]
0.25%0.9% Sodium ChloridePolypropylene Syringes22°C (exposed to light)91 days[10][11]

Experimental Protocols

Preparation of Bupivacaine Hydrochloride Sterile Solution (0.5% w/v, 100 mL)

This protocol describes the preparation of a 100 mL batch of 0.5% Bupivacaine Hydrochloride sterile solution.

  • Preparation of the Compounding Area: Ensure the laminar flow hood or biological safety cabinet is cleaned, sanitized, and certified. All equipment and materials entering the sterile area should be appropriately sterilized.

  • Weighing and Dissolution:

    • Accurately weigh 500 mg of this compound and 810 mg of Sodium Chloride.

    • In a sterile beaker, add approximately 80 mL of Water for Injection.

    • While stirring with a sterile magnetic stir bar, slowly add the weighed Sodium Chloride and allow it to dissolve completely.

    • Gradually add the this compound to the solution and continue stirring until fully dissolved.[12]

  • pH Adjustment:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Measure the pH of the solution. The target pH is between 4.0 and 6.5.[3][4][5][6]

    • If necessary, adjust the pH by adding 0.1 N Hydrochloric Acid or 0.1 N Sodium Hydroxide dropwise until the target pH is achieved.

  • Volume Adjustment:

    • Transfer the solution to a 100 mL sterile volumetric flask.

    • Rinse the beaker with a small amount of WFI and add it to the volumetric flask.

    • Add WFI to bring the final volume to 100 mL. Mix thoroughly.

  • Sterile Filtration:

    • Aseptically filter the solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel.[12]

  • Filling and Sealing:

    • Within the sterile environment, aseptically fill the filtered solution into sterile, depyrogenated vials.

    • Aseptically insert sterile stoppers and seal the vials with aluminum caps.

Sterilization

For solutions that do not contain heat-labile substances like epinephrine, terminal sterilization by autoclaving is the preferred method.[2][13]

  • Loading the Autoclave: Place the sealed vials in the autoclave.

  • Autoclave Cycle: Use a validated steam sterilization cycle (e.g., 121°C for 15 minutes). The cycle parameters should be validated to ensure sterility without degrading the product.

  • Unloading: After the cycle is complete and the pressure has returned to atmospheric, carefully remove the sterilized vials.

Quality Control Assays

This method determines the concentration of Bupivacaine Hydrochloride in the final product.

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and a pH 6.8 phosphate buffer (65:35). The pH may be adjusted to 7.7 ± 0.2 with phosphoric acid.[5]

  • Standard Preparation: Prepare a standard solution of USP Bupivacaine Hydrochloride RS of known concentration in the mobile phase.

  • Sample Preparation: Dilute the prepared Bupivacaine Hydrochloride solution with the mobile phase to a concentration within the calibration range of the instrument.

  • Chromatographic Conditions:

    • Column: C18, 5 µm packing

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm[14]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the peak area of the bupivacaine peak in the sample chromatogram to that of the standard to calculate the concentration. The concentration should be between 93.0% and 107.0% of the labeled amount.[5]

Measure the pH of the final solution using a calibrated pH meter. The pH should be within the range of 4.0 to 6.5.[3][4][5][6]

Perform the bacterial endotoxin test using the Limulus Amebocyte Lysate (LAL) method as described in USP <85>. The endotoxin limit is not more than 2.5 USP Endotoxin Units per mg of bupivacaine hydrochloride.[5]

Inspect the solution for particulate matter as described in USP <788>. The solution should be essentially free from visible particles.

Perform the sterility test as described in USP <71> to ensure the absence of viable microorganisms.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_sterilization Sterilization cluster_qc Quality Control weighing Weighing of Bupivacaine HCl and Excipients dissolution Dissolution in Water for Injection weighing->dissolution ph_adjustment pH Adjustment (4.0 - 6.5) dissolution->ph_adjustment volume_adjustment Final Volume Adjustment ph_adjustment->volume_adjustment filtration Sterile Filtration (0.22 µm) volume_adjustment->filtration autoclaving Terminal Sterilization (Autoclaving) filtration->autoclaving assay Assay (HPLC) autoclaving->assay ph_test pH Measurement autoclaving->ph_test endotoxin Bacterial Endotoxin Test autoclaving->endotoxin particulate Particulate Matter autoclaving->particulate sterility Sterility Test autoclaving->sterility

Caption: Experimental workflow for sterile solution preparation.

logical_relationship raw_materials Raw Materials (Bupivacaine HCl, Excipients, WFI) compounding Compounding raw_materials->compounding sterilization Sterilization compounding->sterilization quality_control Quality Control Testing sterilization->quality_control final_product Sterile Bupivacaine HCl Solution for Injection quality_control->final_product

References

Application Notes: Bupivacaine Hydrochloride Monohydrate in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bupivacaine hydrochloride monohydrate is a long-acting local anesthetic of the amide class, widely employed in regional anesthesia and pain management.[1][2] Its primary therapeutic effect is achieved through the blockade of voltage-gated sodium channels (NaV), which is essential for the initiation and propagation of nerve impulses.[3][4] However, bupivacaine's interaction with other ion channels, notably potassium (K+) channels, contributes to both its anesthetic profile and its potential for cardiotoxicity.[5][6] Patch-clamp electrophysiology is a critical technique for dissecting the molecular mechanisms of bupivacaine's action on individual ion channels, offering high-resolution insights into channel gating, pharmacology, and state-dependent interactions.[5][7] These notes provide detailed protocols and data for investigating the effects of bupivacaine on various ion channels using this technique.

Mechanism of Action

Bupivacaine primarily functions by reversibly binding to the intracellular portion of voltage-gated sodium channels.[4] This action is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[5][8] By stabilizing the channel in a non-conducting conformation, bupivacaine inhibits the influx of sodium ions that is necessary for the depolarization of the neuronal membrane, thereby preventing the generation and transmission of action potentials.[3][4]

Beyond its effects on sodium channels, bupivacaine also modulates the function of a variety of potassium channels. This includes ATP-sensitive potassium channels (KATP), large conductance Ca2+-activated potassium channels (BKCa), and two-pore domain potassium channels (K2P), among others.[9][10][11] Inhibition of these channels can alter cellular excitability and contribute to the broader physiological effects of the drug.

Data Presentation

The following tables summarize the half-maximal inhibitory concentrations (IC50) of bupivacaine for various ion channels, as determined by patch-clamp electrophysiology studies.

Table 1: Bupivacaine IC50 Values for Voltage-Gated Sodium (NaV) Channels

Channel SubtypeCell TypeState/ConditionBupivacaine IC50 (µM)
Endogenous Na+ ChannelsND7/23 neuroblastoma cellsResting State (Tonic Block)178 ± 8
NaV1.5 (cardiac)HEK-293 cellsInactivated State2.18 - 4.51
NaV1.5 (cardiac)Xenopus oocytesPeak Current4.51

Table 2: Bupivacaine IC50 Values for Potassium (K+) Channels

Channel SubtypeCell TypeBupivacaine IC50 (µM)
ATP-dependent K+ (KATP)Rat cardiomyocytes29
Large conductance Ca2+-activated K+ (BKCa)Human umbilical artery smooth muscle cells324 (at +80 mV)
K2P TREK-1COS-7 cells95.4 ± 14.6
Small conductance Ca2+-activated K+ type 2 (SK2)HEK-293 cells16.5
Tandem pore domain K+ (TASK)Xenopus oocytes41

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the tonic and use-dependent block of voltage-gated sodium channels by bupivacaine in a mammalian cell line (e.g., HEK-293 cells) expressing a specific sodium channel subtype (e.g., NaV1.5).[5]

1. Cell Preparation:

  • Culture HEK-293 cells stably expressing the sodium channel of interest.

  • Plate cells onto glass coverslips 24-48 hours prior to the experiment at a low density to ensure isolated cells suitable for patching.[5]

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, blockers for other channels such as CdCl2 for Ca2+ channels and TEA for K+ channels can be added.[5]

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.[5]

  • Bupivacaine Stock Solution: Prepare a 10 mM stock solution of bupivacaine hydrochloride in deionized water and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.[5]

3. Electrophysiological Recording:

  • Place a coverslip with the cells into the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a rate of 1-2 mL/min.[5]

  • Fabricate patch pipettes from borosilicate glass capillaries, with a resistance of 2-5 MΩ when filled with the internal solution.[5]

  • Approach a cell with the pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.[5]

  • Set the holding potential to a level where most sodium channels are in the resting state (e.g., -100 mV).[5]

4. Voltage-Clamp Protocols:

  • Tonic Block: From the holding potential, apply a depolarizing step to elicit the peak sodium current (e.g., to -10 mV for 50 ms). This pulse should be applied at a low frequency (e.g., every 10-20 seconds) to allow for full recovery from inactivation between pulses. After establishing a stable baseline current, perfuse the cell with increasing concentrations of bupivacaine and record the reduction in peak current amplitude.[5]

  • Use-Dependent Block: From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz). Record the progressive decrease in the peak current amplitude during the pulse train in the absence and presence of bupivacaine.[5][12]

5. Data Analysis:

  • For tonic block, plot the fractional block ((1 - I_bupivacaine / I_control) * 100) against the bupivacaine concentration and fit the data with the Hill equation to determine the IC50.[5]

  • For use-dependent block, quantify the degree of block at each pulse in the train.

Protocol 2: Inside-Out Patch-Clamp Recording of KATP Channels

This protocol is adapted for studying the direct effect of bupivacaine on ATP-sensitive potassium channels in excised membrane patches from cells like rat cardiomyocytes.[9]

1. Cell Preparation:

  • Enzymatically dissociate cardiomyocytes from adult rats.

2. Solutions:

  • Pipette (External-facing) Solution (in mM): Symmetrical KCl solution (e.g., 140 KCl, 1 MgCl2, 10 HEPES, pH 7.4 with KOH).

  • Bath (Internal-facing) Solution (in mM): Similar to the pipette solution, with the addition of ATP to study its influence on channel activity and bupivacaine block.

  • Bupivacaine Application: Bupivacaine is applied to the outer side of the excised membrane patch using a multi-barrel perfusion system.[9]

3. Electrophysiological Recording:

  • Form a gigaohm seal on an isolated cardiomyocyte in the cell-attached configuration.

  • Excise the membrane patch to achieve the inside-out configuration.

  • Apply various concentrations of bupivacaine to the patch via the perfusion system.

4. Data Analysis:

  • Measure the mean channel current at different bupivacaine concentrations to generate a concentration-response curve and calculate the IC50.[9]

  • Analyze single-channel recordings to determine if bupivacaine affects the single-channel conductance or the channel gating (open probability, mean open/closed times).

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Preparation (e.g., HEK-293 culture) giga_seal Gigaohm Seal Formation (>1 GΩ) cell_prep->giga_seal solution_prep Solution Preparation (Internal, External, Bupivacaine) solution_prep->giga_seal pipette_fab Pipette Fabrication (2-5 MΩ) pipette_fab->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage-Clamp Protocol (Tonic or Use-Dependent) whole_cell->voltage_clamp data_acq Data Acquisition voltage_clamp->data_acq current_measure Measure Peak Current data_acq->current_measure dose_response Dose-Response Curve current_measure->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc

Caption: Experimental workflow for whole-cell patch-clamp.

signaling_pathway cluster_states Higher Affinity Binding bupivacaine Bupivacaine (intracellular) nav_channel Voltage-Gated Sodium Channel bupivacaine->nav_channel binds to block Blockade bupivacaine->block na_influx Na+ Influx nav_channel->na_influx allows open_state Open State inactivated_state Inactivated State depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Propagation depolarization->action_potential block->nav_channel inhibits

Caption: Bupivacaine's mechanism of action on NaV channels.

logical_relationship bupivacaine Bupivacaine nav_block NaV Channel Block bupivacaine->nav_block kv_block KV Channel Block bupivacaine->kv_block anesthesia Local Anesthesia nav_block->anesthesia primary cause cardiotoxicity Cardiotoxicity nav_block->cardiotoxicity contributes to kv_block->cardiotoxicity contributes to

References

Bupivacaine Hydrochloride Monohydrate: A Tool for Investigating Ion Channel Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Bupivacaine hydrochloride monohydrate, a long-acting local anesthetic of the amide class, serves as a important tool for researchers studying the kinetics of ion channels. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (NaVs), thereby inhibiting the initiation and propagation of nerve impulses.[1][2] However, its pharmacological profile extends to other ion channels, including potassium (K+) and calcium (Ca2+) channels, making it a versatile, albeit complex, probe for investigating ion channel function and modulation.[3][4] These application notes provide detailed protocols and quantitative data for studying the effects of bupivacaine on various ion channels using patch-clamp electrophysiology.

Mechanism of Action

Bupivacaine primarily exerts its anesthetic effect by blocking voltage-gated sodium channels.[1][2] It diffuses across the neuronal membrane and binds to the intracellular portion of these channels.[1][5] This binding is state-dependent, with bupivacaine showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[3][6] By stabilizing the channel in a non-conducting conformation, bupivacaine prevents the influx of sodium ions necessary for depolarization and the generation of action potentials.[1] Its long duration of action is attributed to its high lipid solubility and strong affinity for the sodium channel receptor.[1]

Beyond its effects on sodium channels, bupivacaine also modulates the function of various potassium and calcium channels, which contributes to its therapeutic effects and potential cardiotoxicity.[3][4][7]

Data Presentation

The following tables summarize the half-maximal inhibitory concentrations (IC50) of bupivacaine for various ion channels, providing a quantitative basis for experimental design and interpretation.

Table 1: Bupivacaine IC50 Values for Voltage-Gated Sodium Channels (NaV)

Channel SubtypeCell Type/TissueState/ConditionBupivacaine IC50 (µM)
TTXs Na+Dorsal Root Ganglion NeuronsTonic Block13
TTXr Na+Dorsal Root Ganglion NeuronsTonic Block32
NaV1.5 (cardiac)HEK-293 cellsInactivated State2.18
NaV1.5 (cardiac)HEK-293 cellsOpen Channel69.5
Na+ ChannelsPeripheral Nerve FibersTonic Block27
R(+)-bupivacainePeripheral Nerve FibersTonic Block29
S(-)-bupivacainePeripheral Nerve FibersTonic Block44

TTXs: Tetrodotoxin-sensitive, TTXr: Tetrodotoxin-resistant[8][9][10]

Table 2: Bupivacaine IC50 Values for Potassium Channels (K+)

Channel TypeCell Type/TissueBupivacaine IC50 (µM)
Voltage-gated K+Peripheral Nerve Fibers92
ATP-sensitive K+ (KATP)Rat Cardiomyocytes29
Small conductance Ca2+-activated K+ type 2 (SK2)HEK-293 cells16.5
Tandem pore domain K+ (TASK)Xenopus laevis oocytes41
Flicker K+ Channel (R(+)-bupivacaine)Peripheral Nerve Fibers0.15
Flicker K+ Channel (S(-)-bupivacaine)Peripheral Nerve Fibers11
Large conductance Ca2+-activated K+ (BKCa)Human Umbilical Artery Smooth Muscle Cells324 (at +80 mV)

[4][9][11][12][13][14]

Table 3: Bupivacaine Effects on Calcium Channels (Ca2+)

Channel/ProcessObservation
Sarcoplasmic Reticulum Ca2+ Release ChannelEnhanced [3H]ryanodine binding at 5 mM, inhibited at 10 mM in skeletal muscle.[15]
L-type Ca2+ channelsImplicated in bupivacaine's cardiotoxicity.[4]
General Ca2+ transportBupivacaine can inhibit Ca2+ uptake and the Na+-Ca2+ exchange pump.[16][17]

Experimental Protocols

The following are detailed protocols for investigating the effects of bupivacaine on ion channels using the patch-clamp technique.

Protocol 1: Determining the Tonic and Use-Dependent Block of Voltage-Gated Sodium Channels

This protocol is designed to measure the tonic and use-dependent block of voltage-gated sodium channels by bupivacaine in a mammalian cell line (e.g., HEK-293 cells) expressing a specific sodium channel subtype.

1. Cell Preparation:

  • Culture HEK-293 cells stably expressing the sodium channel of interest.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

  • Bupivacaine Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording (Whole-Cell Voltage Clamp):

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal and obtain the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

4. Experimental Procedures:

  • Tonic Block:

    • Apply depolarizing voltage steps (e.g., to -10 mV for 50 ms) from the holding potential at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

    • After obtaining a stable baseline, perfuse with increasing concentrations of bupivacaine.

    • Measure the peak inward current at each concentration to determine the IC50 for tonic block.

  • Use-Dependent Block:

    • Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

    • Measure the peak current of each pulse in the train.

    • Compare the reduction in current amplitude during the pulse train in the absence and presence of bupivacaine to quantify use-dependent block.

Protocol 2: Investigating the Effects on Potassium Channels

This protocol outlines a method to study the inhibitory effects of bupivacaine on a specific potassium channel subtype expressed in Xenopus oocytes or a mammalian cell line.

1. Cell/Oocyte Preparation:

  • For mammalian cells, follow the cell preparation steps in Protocol 1, transfecting with the potassium channel of interest.

  • For Xenopus oocytes, inject cRNA of the target potassium channel and incubate for 2-5 days.

2. Solutions:

  • External Solution (for mammalian cells, in mM): 140 KCl, 2 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Internal (Pipette) Solution (for mammalian cells, in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.

  • Oocyte Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.

  • Bupivacaine Stock Solution: As in Protocol 1.

3. Electrophysiological Recording (Two-Electrode Voltage Clamp for Oocytes or Whole-Cell for Mammalian Cells):

  • For oocytes, place the oocyte in the recording chamber and impale with two microelectrodes (voltage and current).

  • For mammalian cells, follow the whole-cell recording procedure from Protocol 1.

  • Hold the cell/oocyte at a holding potential where the channels are predominantly in the closed state (e.g., -80 mV).

4. Experimental Procedure:

  • Apply depolarizing voltage steps to activate the potassium channels (e.g., from -80 mV to +60 mV in 10 mV increments).

  • Record the resulting outward potassium currents.

  • After establishing a stable baseline, perfuse with various concentrations of bupivacaine.

  • Measure the steady-state outward current at a specific depolarizing potential to determine the concentration-response relationship and IC50 value.

Visualizations

The following diagrams illustrate key conceptual frameworks for studying the interaction of bupivacaine with ion channels.

Bupivacaine_Signaling_Pathway cluster_membrane Cell Membrane NaV Voltage-gated Sodium Channel Depolarization Depolarization NaV->Depolarization Na+ influx KV Voltage-gated Potassium Channel CaV Voltage-gated Calcium Channel Bupivacaine_ext Bupivacaine (extracellular) Bupivacaine_int Bupivacaine (intracellular) Bupivacaine_ext->Bupivacaine_int Diffusion Bupivacaine_int->NaV Block (Open/ Inactivated State) Bupivacaine_int->KV Block Bupivacaine_int->CaV Modulation Action_Potential Action_Potential Depolarization->Action_Potential Initiation & Propagation

Caption: Bupivacaine's primary mechanism of action.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Oocyte Injection Solution_Prep Prepare Solutions (Internal, External, Bupivacaine) Cell_Culture->Solution_Prep Pipette_Pulling Pull & Fire-Polish Patch Pipettes Solution_Prep->Pipette_Pulling Whole_Cell Establish Whole-Cell Configuration Pipette_Pulling->Whole_Cell Baseline Record Baseline Ion Channel Currents Whole_Cell->Baseline Drug_App Perfuse with Bupivacaine Baseline->Drug_App Recording Record Currents in Presence of Drug Drug_App->Recording Data_Acq Data Acquisition & Filtering Recording->Data_Acq Analysis Analyze Current Amplitude, Kinetics, etc. Data_Acq->Analysis IC50_Calc Calculate IC50 & Other Kinetic Parameters Analysis->IC50_Calc

Caption: Experimental workflow for patch-clamp studies.

Logical_Relationships Bupivacaine Bupivacaine Application NaV_Block NaV Blockade (State-Dependent) Bupivacaine->NaV_Block KV_Block KV Blockade Bupivacaine->KV_Block CaV_Mod CaV Modulation Bupivacaine->CaV_Mod Reduced_Excitability Reduced Neuronal Excitability NaV_Block->Reduced_Excitability Cardiotoxicity Potential Cardiotoxicity NaV_Block->Cardiotoxicity Altered_AP Altered Action Potential Duration KV_Block->Altered_AP CaV_Mod->Cardiotoxicity

Caption: Logical relationships of bupivacaine's effects.

References

Application Notes and Protocols: Bupivacaine Hydrochloride Monohydrate in In Vivo Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bupivacaine hydrochloride monohydrate in established preclinical animal models of neuropathic pain. Detailed protocols for inducing neuropathic pain and assessing pain-related behaviors are provided, along with a summary of the quantitative effects of bupivacaine and insights into its potential mechanisms of action.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve injury, presents a significant therapeutic challenge. Preclinical animal models that mimic the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, are crucial for the development and evaluation of novel analgesics. Bupivacaine, a long-acting local anesthetic, has been investigated for its potential to alleviate neuropathic pain. These notes detail the application of bupivacaine in two widely used rat models: the Chronic Constriction Injury (CCI) model and the Spinal Nerve Ligation (SNL) model.

In Vivo Animal Models of Neuropathic Pain

Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a well-established method for inducing neuropathic pain by loosely constricting the common sciatic nerve.[1][2][3][4] This injury leads to the development of robust and persistent pain behaviors.

Spinal Nerve Ligation (SNL)

The SNL model involves the tight ligation of specific lumbar spinal nerves (L5 and L6) that contribute to the sciatic nerve.[5][6][7][8] This model produces a more localized and specific nerve injury, resulting in pronounced and long-lasting neuropathic pain symptoms.

Experimental Protocols

Animal Preparation and Anesthesia
  • Species: Adult male Sprague-Dawley rats are commonly used.[9]

  • Anesthesia: Anesthesia is induced and maintained using isoflurane or an intraperitoneal injection of a suitable anesthetic agent (e.g., a ketamine/xylazine mixture).

Surgical Procedures

a) Chronic Constriction Injury (CCI) Protocol [1][2][3][4]

  • Place the anesthetized rat in a prone position.

  • Make a small skin incision on the lateral surface of the mid-thigh.

  • Gently dissect the biceps femoris muscle to expose the common sciatic nerve.

  • Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them.

  • The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.

  • Close the muscle layer and suture the skin incision.

  • In sham-operated animals, the sciatic nerve is exposed but not ligated.

b) Spinal Nerve Ligation (SNL) Protocol [5][6][7][8]

  • Position the anesthetized rat in a prone position.

  • Make a midline incision at the L4-S2 level.

  • Separate the paraspinal muscles to expose the L6 transverse process.

  • Carefully remove the L6 transverse process to identify the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion using a silk suture (e.g., 6-0).

  • Ensure the L4 spinal nerve remains untouched.

  • Close the muscle and skin layers with sutures.

  • In sham-operated animals, the spinal nerves are exposed but not ligated.

Bupivacaine Administration
  • Intrathecal (IT) Injection: For spinal delivery, this compound is dissolved in sterile saline and injected into the subarachnoid space, typically between the L5 and L6 vertebrae. A range of concentrations, from 0.1% to 0.5%, has been shown to be effective.[10][11]

  • Perineural Administration: For local nerve blockade, a solution of bupivacaine (e.g., 0.5%) is applied directly onto the exposed nerve before ligation in the SNL model.[9]

Behavioral Testing for Neuropathic Pain

a) Assessment of Mechanical Allodynia (von Frey Test) [12][13]

  • Place the rat in a transparent plastic cage with a wire mesh floor and allow for acclimatization.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is defined as a brisk withdrawal or licking of the paw.

  • The paw withdrawal threshold (PWT) is determined as the lowest force that elicits a response.

b) Assessment of Thermal Hyperalgesia (Hargreaves Test) [14][15][16][17]

  • Place the rat in a plastic chamber on a glass surface and allow for acclimatization.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded.

  • A cut-off time is set to prevent tissue damage.

Quantitative Data on the Effects of Bupivacaine

The following tables summarize the quantitative effects of bupivacaine on mechanical allodynia and thermal hyperalgesia in the CCI and SNL rat models.

Table 1: Effect of Intrathecal Bupivacaine on Mechanical Allodynia and Thermal Hyperalgesia in the CCI Rat Model

Treatment GroupPaw Withdrawal Threshold (g)Paw Withdrawal Latency (s)
Sham + Saline~14~12
CCI + Saline~4~6
CCI + Bupivacaine (0.1%)~6~7
CCI + Bupivacaine (0.25%)~8~8.5
CCI + Bupivacaine (0.5%)~11~10

Data adapted from Wu et al. (2022).[10][11] Values are approximate representations of the graphical data presented in the study. Bupivacaine was administered intrathecally 30 minutes prior to CCI surgery, and behavioral tests were conducted 7 days post-surgery.

Table 2: Effect of Perineural Bupivacaine on Mechanical Allodynia in the SNL Rat Model

Treatment GroupPaw Withdrawal Threshold (g) - Day 10 Post-SNLPaw Withdrawal Threshold (g) - Day 21 Post-SNL
Sham~15~15
SNL + Saline~2~2
SNL + Bupivacaine (0.5%)~10~12

Data adapted from Gibbons et al. (2015).[9] Values are approximate representations of the graphical data. Bupivacaine was administered perineurally to the L5 nerve root for 30 minutes prior to ligation.

Visualizations

Experimental Workflow

G cluster_setup Animal Preparation cluster_surgery Neuropathic Pain Induction cluster_treatment Bupivacaine Administration cluster_assessment Pain Behavior Assessment animal_prep Sprague-Dawley Rats anesthesia Anesthesia (e.g., Isoflurane) animal_prep->anesthesia cci Chronic Constriction Injury (CCI) (Sciatic Nerve Ligation) anesthesia->cci Surgical Procedure snl Spinal Nerve Ligation (SNL) (L5/L6 Ligation) anesthesia->snl Surgical Procedure intrathecal Intrathecal Injection cci->intrathecal Treatment perineural Perineural Application cci->perineural Treatment snl->intrathecal Treatment snl->perineural Treatment von_frey Mechanical Allodynia (von Frey Test) intrathecal->von_frey Post-treatment Assessment hargreaves Thermal Hyperalgesia (Hargreaves Test) intrathecal->hargreaves Post-treatment Assessment perineural->von_frey Post-treatment Assessment perineural->hargreaves Post-treatment Assessment G cluster_nerve Peripheral Nerve Injury (CCI/SNL) cluster_microglia Spinal Microglia Activation nerve_injury Nerve Injury microglia Microglia nerve_injury->microglia activates hmgb1_tlr4 HMGB1/TLR4/NF-κB Pathway microglia->hmgb1_tlr4 irf5_p2x4r IRF5/P2X4R Pathway microglia->irf5_p2x4r pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) hmgb1_tlr4->pro_inflammatory irf5_p2x4r->pro_inflammatory neuropathic_pain Neuropathic Pain (Allodynia & Hyperalgesia) pro_inflammatory->neuropathic_pain contributes to bupivacaine Bupivacaine bupivacaine->microglia inhibits activation bupivacaine->hmgb1_tlr4 inhibits bupivacaine->irf5_p2x4r inhibits bupivacaine->neuropathic_pain alleviates

References

Troubleshooting & Optimization

Bupivacaine hydrochloride monohydrate HPLC method troubleshooting common issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Bupivacaine Hydrochloride Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic challenges encountered when analyzing Bupivacaine hydrochloride?

A1: Bupivacaine is a basic compound with a pKa of approximately 8.1.[1][2] This characteristic can lead to several challenges in reversed-phase HPLC analysis, including:

  • Peak Tailing: Interaction of the basic analyte with residual acidic silanols on the silica-based stationary phase is a primary cause of peak tailing.[1]

  • Poor Peak Shape: Asymmetry, such as fronting or tailing, can result from secondary interactions with the stationary phase or issues with the sample solvent.

  • Variable Retention Times: Fluctuations in mobile phase pH, temperature, or composition can lead to shifts in retention time.

Q2: What type of analytical column is recommended for Bupivacaine hydrochloride analysis?

A2: Reversed-phase columns are most commonly employed for Bupivacaine analysis. C18 and C8 columns are frequently used and have demonstrated good performance. For the separation of Bupivacaine's enantiomers, a chiral stationary phase column is necessary.[3]

Q3: How does mobile phase pH affect the chromatography of Bupivacaine hydrochloride?

A3: Mobile phase pH is a critical parameter for achieving good peak shape and retention for Bupivacaine. Since Bupivacaine is a basic compound, operating at a low mobile phase pH (e.g., pH 2-3) can help to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing peak tailing.[4] Some methods have also found success with a mobile phase pH around 6.5-6.8.[5][6][7] It is crucial to choose a pH that provides consistent ionization of the analyte for reproducible results.

Q4: Can common excipients in Bupivacaine formulations interfere with the HPLC analysis?

A4: Some HPLC methods have been developed and validated to show no interference from common excipients used in tablet and injection formulations.[6][8] However, it is always good practice to perform a specificity study by analyzing a placebo sample (a mixture of all excipients without the active pharmaceutical ingredient) to ensure that none of the formulation components co-elute with the Bupivacaine peak.

Troubleshooting Common HPLC Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during the HPLC analysis of this compound.

Peak Shape Problems

Q5: My Bupivacaine peak is showing significant tailing. What are the possible causes and how can I fix it?

A5: Peak tailing for basic compounds like Bupivacaine is a common issue in reversed-phase HPLC. Here are the likely causes and solutions:

  • Cause 1: Silanol Interactions. Residual silanol groups on the silica-based column packing can interact with the basic amine group of Bupivacaine, causing peak tailing.

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 3. This protonates the silanol groups, reducing their interaction with the protonated Bupivacaine molecule.

      • Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups.

      • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

  • Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Cause 3: Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.

Logical Troubleshooting Flow for Peak Tailing

start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_ph Is the mobile phase pH optimized for a basic compound? check_overload->check_ph No end Peak Shape Improved reduce_conc->end adjust_ph Adjust mobile phase pH to 2-3 check_ph->adjust_ph No check_column Is the column appropriate? (e.g., end-capped) check_ph->check_column Yes adjust_ph->end use_endcapped Use an end-capped column or add a competing base (TEA) check_column->use_endcapped No check_extracolumn Check for extra-column volume effects check_column->check_extracolumn Yes use_endcapped->end optimize_tubing Minimize tubing length and internal diameter check_extracolumn->optimize_tubing Yes check_extracolumn->end No optimize_tubing->end

Caption: A flowchart for troubleshooting peak tailing in Bupivacaine HPLC analysis.

Retention Time Variability

Q6: The retention time of my Bupivacaine peak is shifting between injections. What could be the cause?

A6: Retention time shifts can compromise the reliability of your analytical method. Here are common causes and their solutions:

  • Cause 1: Inconsistent Mobile Phase Composition.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly and the solvent proportions are accurate.

  • Cause 2: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Cause 3: Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time before injecting the sample.

  • Cause 4: Changes in Mobile Phase pH.

    • Solution: Ensure the mobile phase buffer has sufficient capacity to maintain a constant pH. Prepare fresh buffer for each analytical run.

Experimental Workflow for Consistent Retention Times

prep_mobile_phase Prepare and thoroughly mix a buffered mobile phase degas Degas the mobile phase prep_mobile_phase->degas install_column Install the analytical column in a column oven degas->install_column set_temp Set and stabilize the column temperature install_column->set_temp equilibrate Equilibrate the column with mobile phase for an adequate time set_temp->equilibrate inject Inject the sample equilibrate->inject analyze Analyze the chromatogram for consistent retention times inject->analyze

Caption: A standard workflow to ensure reproducible retention times in HPLC analysis.

Pressure Problems

Q7: The HPLC system pressure is fluctuating or is higher than normal. What should I check?

A7: Pressure issues can indicate a blockage or a leak in the system.

  • Cause 1: Air Bubbles in the Pump.

    • Solution: Degas the mobile phase and prime the pump to remove any trapped air bubbles.

  • Cause 2: Blockage in the System. This could be due to precipitated buffer salts or particulate matter from the sample.

    • Solution:

      • Filter the mobile phase and samples before use.

      • Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.

      • If the column is blocked, try back-flushing it with a strong solvent.

  • Cause 3: Leaks.

    • Solution: Inspect all fittings and connections for any signs of leakage.

Ghost Peaks

Q8: I am observing unexpected peaks (ghost peaks) in my chromatogram, even in blank injections. What is the source?

A8: Ghost peaks can originate from several sources:

  • Cause 1: Contaminated Mobile Phase.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers.

  • Cause 2: Carryover from Previous Injections.

    • Solution: Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the needle between injections.

  • Cause 3: Leaching from System Components.

    • Solution: Ensure all tubing and vials are made of inert materials.

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of Bupivacaine hydrochloride.

Method 1: Reversed-Phase HPLC for Bupivacaine in Pharmaceutical Dosage Forms [6][7]

ParameterCondition
Column Waters RP-C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase pH 6.5 Buffer : Acetonitrile (50:50, v/v)
Buffer Preparation 6.8 g of potassium dihydrogen phosphate in 1000 mL of water, add 5 mL of triethylamine, adjust pH to 6.5 with orthophosphoric acid, and filter.[6]
Flow Rate 1.0 mL/min
Detection PDA detector at 220 nm
Column Temperature 45°C
Injection Volume 10 µL
Retention Time ~5.46 min

Method 2: HPLC for Stability Testing of Bupivacaine with Fentanyl [4]

ParameterCondition
Column LiChrospher 100 CN (250 x 4 mm, 10 µm)
Mobile Phase Acetonitrile : Phosphate Buffer pH 2.8 (3:7, v/v) with 0.08 g/L potassium chloride
Flow Rate 1.5 mL/min
Detection UV at 210 nm
Column Temperature 30°C
Injection Volume 20 µL
Retention Time ~10 min

Quantitative Data Summary

The following table summarizes validation parameters from a published HPLC method for Bupivacaine hydrochloride.[4]

ParameterBupivacaine Hydrochloride
Linearity Range 0.059 - 0.1770 mg/10 mL
Average Accuracy 99.02%
Repeatability (Intra-day Precision) 0.70% (Coefficient of Variation)
Intermediate Precision 1.25%

This technical support center provides a starting point for troubleshooting your Bupivacaine hydrochloride HPLC method. For more complex issues, consulting the instrument manufacturer's manuals and resources is recommended.

References

Technical Support Center: Bupivacaine Hydrochloride Monohydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bupivacaine Hydrochloride Monohydrate using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing.

Troubleshooting Guide: Bupivacaine Peak Tailing

Peak tailing is a common issue in the HPLC analysis of basic compounds like bupivacaine, leading to poor resolution and inaccurate quantification.[1][2][3] This guide provides a systematic approach to diagnose and resolve this problem.

Diagram: Troubleshooting Workflow for Peak Tailing

The following flowchart illustrates a step-by-step process for troubleshooting peak tailing in your bupivacaine analysis.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_params Step 1: Review Method Parameters start->check_params check_ph Is Mobile Phase pH 2-3 units away from analyte pKa? check_params->check_ph adjust_ph Action: Adjust pH (e.g., to pH 2.5-3.5) check_ph->adjust_ph No check_additive Is a competing base (e.g., TEA) used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Action: Add Competing Base (e.g., 0.1% Triethylamine) check_additive->add_additive No check_column Step 2: Evaluate Column Health check_additive->check_column Yes add_additive->check_column column_age Is the column old, contaminated, or showing voids? check_column->column_age flush_column Action: Flush with Strong Solvent or Replace Guard Column column_age->flush_column Possibly replace_column Action: Replace Column (Consider end-capped type) column_age->replace_column Yes check_sample Step 3: Check Sample & Injection column_age->check_sample No end Problem Resolved (Symmetrical Peak) flush_column->end replace_column->end overload Is sample concentration too high? check_sample->overload dilute_sample Action: Dilute Sample or Reduce Injection Volume overload->dilute_sample Yes solvent_mismatch Is sample solvent stronger than the mobile phase? overload->solvent_mismatch No dilute_sample->end change_solvent Action: Dissolve Sample in Mobile Phase solvent_mismatch->change_solvent Yes solvent_mismatch->end No change_solvent->end

Caption: A logical workflow for diagnosing and resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for bupivacaine in RP-HPLC?

The primary cause of peak tailing for basic compounds like bupivacaine is secondary interactions with the stationary phase.[1][4] Specifically, the positively charged amine group on the bupivacaine molecule interacts with negatively charged, ionized silanol groups (Si-O⁻) that are present on the surface of silica-based C18 columns.[5][6] This interaction is a different retention mechanism from the desired hydrophobic interaction, causing some molecules to be retained longer and resulting in an asymmetric peak.[3]

Diagram: Analyte-Stationary Phase Interactions

This diagram illustrates the desired and undesired interactions occurring within the HPLC column.

Caption: Interactions between bupivacaine and the stationary phase.

Q2: How does mobile phase pH affect bupivacaine peak shape?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[7][8][9]

  • Low pH (e.g., 2.5 - 3.5): At a pH well below the pKa of the residual silanol groups (approx. 3.8-4.5), the silanols are protonated (Si-OH) and neutral. This minimizes their ability to interact ionically with the protonated bupivacaine molecule, leading to a more symmetrical peak.[2][10] Therefore, operating at a low pH is a primary strategy to reduce tailing.

  • Mid pH (e.g., 4 - 7): In this range, silanol groups are partially or fully ionized (Si-O⁻), creating active sites for strong secondary interactions with the positively charged bupivacaine, which significantly increases peak tailing.[6]

  • High pH (e.g., >8): While a high pH can also suppress silanol activity, it can cause the bupivacaine molecule to become neutral, potentially altering its retention time. More importantly, high pH can rapidly degrade silica-based columns, reducing their lifespan.[7][8]

Q3: What is the role of additives like triethylamine (TEA)?

Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds.[5][11] It acts as a "competing base" or "silanol suppressor."[10][11] The TEA molecules, being basic themselves, interact with and block the active silanol sites on the stationary phase.[5][12][13] This masking of the silanols prevents them from interacting with bupivacaine, thereby reducing peak tailing and leading to more symmetrical peaks.[5]

Q4: Can my choice of HPLC column cause peak tailing?

Yes, the column is a significant factor.

  • Older Columns (Type A Silica): Columns made with older Type A silica often have a higher concentration of acidic silanol groups and trace metal impurities, making them more prone to causing peak tailing with basic analytes.[3][10]

  • Modern End-Capped Columns (Type B Silica): Modern columns are typically "end-capped," where the residual silanol groups are chemically bonded with a small, non-polar group to make them inert.[1] Using a high-purity, well-end-capped C18 column is highly recommended to minimize tailing.

  • Column Degradation: Over time, especially with aggressive mobile phases, the column's stationary phase can degrade, exposing more active silanol sites and leading to increased tailing.[14]

Experimental Protocols & Data

Example HPLC Method for Bupivacaine Analysis

This section provides an example of a validated RP-HPLC method that can be used as a starting point for analysis.

ParameterConditionReference
Column C18 (e.g., 250mm x 4.6mm, 5µm particle size)[15]
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid (OPA)[15]
pH Adjusted to ~2.0 - 3.0 with OPA[15]
Ratio ~70:30 (ACN:Buffer), adjust for desired retention[15]
Flow Rate 0.8 - 1.0 mL/min[15][16]
Detection (UV) 214 - 220 nm[15][16]
Injection Volume 10 - 20 µL[15]
Temperature Ambient or controlled (e.g., 40°C)[17]
Impact of Method Parameters on Peak Asymmetry

The following table summarizes the expected qualitative and quantitative impact of key parameters on the USP Tailing Factor (Tf). A Tf value of 1.0 indicates a perfectly symmetrical peak, with values > 1.2 often considered unacceptable.

Parameter ChangeExpected Impact on Tailing Factor (Tf)Rationale
Decrease Mobile Phase pH (from 6.0 to 2.5)Significant Decrease (e.g., 2.1 → 1.1)Protonates silanol groups, minimizing secondary ionic interactions with the basic analyte.[10]
Add 0.1% Triethylamine (TEA) to Mobile PhaseSignificant Decrease (e.g., 1.9 → 1.2)TEA acts as a competing base, masking the active silanol sites on the stationary phase.[5][11]
Increase Sample Concentration (Overloading)Increase (e.g., 1.2 → 1.8)Exceeding the column's loading capacity leads to a non-linear isotherm, causing peak distortion.[1][14]
Use an Old/Degraded Column Increase (e.g., 1.1 → 1.7)Loss of end-capping and bonded phase exposes more active silanol groups over time.
Dissolve Sample in Strong Solvent (e.g., 100% ACN)Increase (e.g., 1.2 → 1.6)Solvent mismatch causes poor focusing of the analyte band at the column head, leading to peak distortion.[14]

References

Technical Support Center: Bupivacaine Hydrochloride Monohydrate Degradation Product Identification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of bupivacaine hydrochloride monohydrate degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of bupivacaine observed during forced degradation studies?

A1: Common degradation products of bupivacaine identified under various stress conditions include 2,6-pipecoloxylidine and hydroxy-bupivacaine[1]. Other identified degradation products and metabolites are N-desbutyl bupivacaine and bupivacaine N-oxide[2][3][4]. Forced degradation studies are typically performed under acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure the stability-indicating nature of the analytical method[5][6].

Q2: My bupivacaine sample shows significant degradation under oxidative stress. Is this expected?

A2: Yes, bupivacaine is susceptible to oxidative degradation. Studies have shown that a significant percentage of bupivacaine can degrade when exposed to oxidizing agents like hydrogen peroxide (H2O2)[7]. One study reported a 64% degradation of bupivacaine when exposed to 30% H2O2[7]. Therefore, it is crucial to handle and store bupivacaine solutions while minimizing exposure to oxidative conditions.

Q3: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products or artifacts?

A3: To distinguish between degradation products and artifacts, you should:

  • Analyze a placebo sample: Prepare and inject a sample containing all components of your formulation except for bupivacaine. Any peaks present in the placebo chromatogram are likely not related to bupivacaine degradation.

  • Analyze a control sample: Analyze a freshly prepared, unstressed bupivacaine standard solution. This will help you identify the peak corresponding to the parent drug.

  • Perform forced degradation studies: Subjecting the bupivacaine standard to various stress conditions (acid, base, heat, light, oxidation) will help generate the expected degradation products, which can then be compared to the unknown peaks in your sample[5][6].

  • Utilize mass spectrometry: The mass-to-charge ratio (m/z) of the unknown peaks can provide valuable information about their molecular weight, helping to identify them as potential degradation products.

Q4: Can metabolites of bupivacaine interfere with the LC-MS analysis of other drugs?

A4: Yes, metabolites of bupivacaine can potentially interfere with the LC-MS/MS analysis of other compounds. For instance, the bupivacaine metabolite N-desbutyl bupivacaine is isobaric with the norfentanyl precursor ion (m/z 233) and shares some product ions. This can lead to misidentification of norfentanyl in urine samples from patients who have received both bupivacaine and fentanyl[3]. It is essential to be aware of potential cross-interferences when developing and validating LC-MS methods for co-administered drugs.

Troubleshooting Guides

Issue 1: Poor chromatographic peak shape for bupivacaine and its degradation products.

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: Bupivacaine is a basic compound. Ensure the mobile phase pH is optimized for good peak shape. A pH around 7.5 has been used successfully[5]. Experiment with different pH values to find the optimal condition for your specific column and analytes.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause: Incompatible sample solvent and mobile phase.

    • Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase conditions.

Issue 2: Inconsistent retention times.

  • Possible Cause: Fluctuation in column temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis[6].

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is sufficiently equilibrated with the mobile phase before each injection.

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing of the components.

Issue 3: Low sensitivity or inability to detect low-level degradation products.

  • Possible Cause: Suboptimal mass spectrometer settings.

    • Solution: Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS transition parameters (collision energy) for bupivacaine and its expected degradation products[8].

  • Possible Cause: Inefficient sample extraction.

    • Solution: For biological matrices, ensure your extraction method (e.g., liquid-liquid extraction or solid-phase extraction) provides good recovery for both the parent drug and its degradation products[8][9].

  • Possible Cause: Ion suppression from matrix components.

    • Solution: Improve sample clean-up procedures. Consider using a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes the degradation of bupivacaine under different stress conditions as reported in a forced degradation study.

Stress ConditionReagent/ConditionDurationDegradation (%)Reference
Acidic1 N HCl30 min at 60°CNot specified[10]
Basic1 N NaOH30 min at 60°CNot specified[10]
Oxidative30% H2O219 days64%[7]
Thermal105°C24 hoursNot specified[6]
PhotolyticUV lightNot specifiedNot specified[7]

Experimental Protocols

General LC-MS Method for Bupivacaine and Degradation Product Analysis

This protocol is a generalized procedure based on common parameters found in the literature[5][6][7][8]. Optimization will be required for specific instruments and applications.

  • Chromatographic System:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase column[5].

    • Mobile Phase: A mixture of a buffer (e.g., 0.2M phosphate buffer pH 6.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode[5][6]. A common starting point is a 34:66 (v/v) ratio of buffer to acetonitrile[5].

    • Flow Rate: 0.9 mL/min[5].

    • Column Temperature: 35°C[7].

    • Injection Volume: 20 µL[7].

    • Detection: UV at 220 nm and/or Mass Spectrometer[5].

  • Mass Spectrometry System:

    • Mass Spectrometer: Single quadrupole or tandem mass spectrometer (e.g., Agilent 6140)[2].

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode[8].

    • Source Parameters:

      • Gas Temperature: 300-350°C[2].

      • Drying Gas Flow: 10 L/min[2].

      • Fragmentor Voltage: 175 V[2].

    • MS/MS Transitions (for tandem MS):

      • Bupivacaine: m/z 289 -> 140[8].

      • Internal Standard (Ropivacaine): m/z 275 -> 126[8].

Forced Degradation Study Protocol

  • Acid Degradation: Mix 1 mL of bupivacaine stock solution with 1 mL of 2N HCl and reflux at 60°C for 30 minutes[10].

  • Base Degradation: Mix 1 mL of bupivacaine stock solution with 1 mL of 2N NaOH and reflux at 60°C for 30 minutes[10].

  • Oxidative Degradation: Add 50 µL of 30% H2O2 to 1000 µL of bupivacaine solution and store for an appropriate duration (e.g., 19 days)[7].

  • Thermal Degradation: Keep the bupivacaine solution at 105°C for 24 hours[6].

  • Photolytic Degradation: Expose the bupivacaine solution to UV light[7].

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze by LC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis start Bupivacaine HCl Monohydrate Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress extraction Sample Extraction (if necessary) stress->extraction dilution Dilution to Working Concentration extraction->dilution lc_separation LC Separation (Reversed-Phase C18) dilution->lc_separation ms_detection MS Detection (ESI+, Full Scan/SIM/MRM) lc_separation->ms_detection peak_identification Peak Identification & Integration ms_detection->peak_identification structure_elucidation Structure Elucidation of Unknowns (MS/MS Fragmentation) peak_identification->structure_elucidation quantification Quantification of Degradants structure_elucidation->quantification report Reporting quantification->report

Caption: Experimental workflow for the identification of bupivacaine degradation products.

degradation_pathway cluster_products Degradation Products bupivacaine Bupivacaine dp1 2,6-Pipecoloxylidine bupivacaine->dp1 Hydrolysis dp2 Hydroxy-bupivacaine bupivacaine->dp2 Oxidation dp3 Bupivacaine N-oxide bupivacaine->dp3 Oxidation dp4 N-desbutyl bupivacaine bupivacaine->dp4 Metabolism/ Degradation

Caption: Potential degradation pathways of bupivacaine.

References

Bupivacaine Hydrochloride Monohydrate in Aqueous Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bupivacaine Hydrochloride Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound in aqueous solutions?

A1: this compound is a white crystalline powder that is soluble in water.[1][2][3] The pH of a 1% aqueous solution typically ranges from 4.5 to 6.0.[4][5] Its solubility in water is reported to be around 10 mg/mL to 50 mM.[3][6]

Q2: What is the primary stability concern when working with bupivacaine hydrochloride in aqueous solutions?

A2: The most significant stability issue is the potential for precipitation, especially when the pH of the solution is adjusted upwards towards physiological pH.[7][8] Bupivacaine is a weak base and is formulated as a hydrochloride salt to enhance its solubility in acidic solutions.[9] As the pH increases, the un-ionized form of bupivacaine becomes less soluble in water, leading to precipitation.

Q3: At what pH does bupivacaine hydrochloride typically precipitate in an aqueous solution?

A3: Bupivacaine hydrochloride solutions have been observed to precipitate at a pH of approximately 7.7.[10] Even small additions of alkaline solutions, such as sodium bicarbonate, can raise the pH sufficiently to cause precipitation.[7][8] The tendency for precipitation increases as the pH approaches and surpasses the pKa of bupivacaine, which is 8.1.[9]

Q4: How does temperature affect the stability of bupivacaine hydrochloride solutions?

A4: Bupivacaine hydrochloride solutions should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[1][11] Freezing should be avoided.[12] While some studies have shown stability for extended periods at refrigerated (4°C or 6°C) and room temperatures (22°C or 23°C), temperature excursions should be minimized.[13][14][15] Solutions without epinephrine may be autoclaved at 121°C for 15 minutes.[11][12]

Q5: Are there any concerns with the photo-stability of bupivacaine hydrochloride solutions?

A5: Yes, particularly for solutions containing epinephrine, which should be protected from light to prevent degradation.[1][12] While bupivacaine itself is relatively stable to light, it is good practice to protect all bupivacaine solutions from direct light exposure during storage.

Q6: Can bupivacaine hydrochloride adsorb to storage containers?

A6: While specific studies on bupivacaine adsorption are not extensively detailed in the provided results, it is a known phenomenon that hydrophobic drugs can adsorb to plastic containers.[16][17] Studies on admixtures of bupivacaine have shown good stability in polypropylene syringes and polyolefin containers, suggesting these materials may be suitable.[12][13][15][18] However, sorption to polyvinyl chloride (PVC) containers has been reported for other drugs, and it is a potential concern.[19][20] When in doubt, using glass or polypropylene containers is a safer approach.

Troubleshooting Guides

Issue 1: Precipitation observed after pH adjustment.

Symptoms: The solution appears cloudy, or visible solid particles are present after adding a base (e.g., sodium bicarbonate).

Root Cause: The pH of the solution has been raised to a point where the concentration of the less soluble, un-ionized form of bupivacaine exceeds its solubility limit.

dot

cluster_0 Troubleshooting Precipitation Start Precipitation Observed Check_pH Measure pH of the solution Start->Check_pH pH_High Is pH > 7.0? Check_pH->pH_High Lower_pH Carefully add dilute HCl to lower pH pH_High->Lower_pH Yes Reassess Re-evaluate the need for pH adjustment pH_High->Reassess No Filter Filter the solution (0.22 µm) Lower_pH->Filter Stop Discard and prepare a new solution Filter->Stop Reassess->Stop

Caption: Troubleshooting workflow for precipitation in bupivacaine solutions.

Corrective Actions:

  • Monitor pH closely: When adjusting the pH, add the alkaline solution dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Maintain a lower pH: If possible for your application, keep the final pH of the solution below 7.0.

  • Cool the solution: One study noted that less crystallization was observed in bupivacaine solutions stored at 4°C after the addition of sodium bicarbonate.[7]

  • Use immediately: If the pH must be raised, use the solution immediately after preparation to minimize the time for precipitation to occur.[9]

  • Consider alternative buffering systems: If bicarbonate is not essential, explore other buffers that may have a less pronounced effect on bupivacaine solubility.

Issue 2: Discoloration of the bupivacaine solution.

Symptoms: The normally colorless solution appears pinkish or darker than slightly yellow.

Root Cause: This is often an indication of degradation, particularly of epinephrine if it is included in the formulation.[1][12] Oxidation can lead to the formation of colored degradation products.

Corrective Actions:

  • Discard the solution: Do not use any discolored solution, as its potency and safety may be compromised.[1][12]

  • Protect from light: Always store bupivacaine solutions, especially those with epinephrine, protected from light.[1]

  • Check for antioxidants: For formulations prepared in-house, ensure that appropriate antioxidants, such as sodium metabisulfite, are included if epinephrine is present.[1]

Quantitative Data Summary

Table 1: pH-Dependent Precipitation of Bupivacaine Hydrochloride

Local AnestheticpH of Precipitation OnsetReference
Bupivacaine~7.7[10]
Ropivacaine~6.9[10]
Lidocaine~12.9[10]

Table 2: Forced Degradation of Bupivacaine Hydrochloride

Stress ConditionBupivacaine Degradation (%)Reference
Acidic (pH 3)<3%[21]
Alkaline (pH 9)<3%[21]
Oxidative (H₂O₂ 30%)64%[21]

Experimental Protocols

Protocol 1: Stability Testing of Bupivacaine Hydrochloride by HPLC

This protocol is a generalized procedure based on common practices for the stability assessment of pharmaceuticals.

dot

cluster_1 HPLC Stability Testing Workflow Prep_Sample 1. Prepare bupivacaine solution at a known concentration Stress_Sample 2. Expose aliquots to stress conditions (e.g., heat, light, acid, base, oxidant) Prep_Sample->Stress_Sample Time_Points 3. Collect samples at defined time intervals Stress_Sample->Time_Points HPLC_Analysis 4. Analyze samples by a validated HPLC method Time_Points->HPLC_Analysis Quantify 5. Quantify bupivacaine and degradation products HPLC_Analysis->Quantify Analyze_Data 6. Calculate percent degradation and assess stability Quantify->Analyze_Data

Caption: General workflow for HPLC-based stability testing of bupivacaine.

1. Objective: To determine the stability of bupivacaine hydrochloride in an aqueous solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).

2. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphate buffer

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

3. HPLC Method (Example):

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 34:66 v/v), with the pH adjusted to 7.5.[22]

  • Flow Rate: 0.9 mL/min.[22]

  • Column: Hypersil BDS C18, 250 x 4.6 mm, 5 µm.[22]

  • Detection Wavelength: 220 nm.[22]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

4. Procedure: a. Preparation of Standard Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of known concentration. Further dilute to obtain a working standard solution. b. Preparation of Sample Solution: Prepare the bupivacaine hydrochloride aqueous solution to be tested at the desired concentration. c. Stability Study: i. Store the sample solution under the desired conditions (e.g., specific temperature and light exposure). ii. At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample solution. iii. Filter the aliquot through a 0.45 µm syringe filter. d. HPLC Analysis: i. Inject the standard solution to establish the retention time and peak area of bupivacaine. ii. Inject the prepared samples from each time point. e. Data Analysis: i. Compare the peak area of bupivacaine in the samples at each time point to the initial peak area (time 0) to determine the percentage of bupivacaine remaining. ii. Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study

1. Objective: To investigate the degradation pathways of bupivacaine hydrochloride under various stress conditions.

2. Procedure: a. Acid Degradation: Mix the bupivacaine solution with an acid (e.g., 0.1 N HCl) and heat (e.g., at 60°C) for a specified period. Neutralize the solution before HPLC analysis. b. Base Degradation: Mix the bupivacaine solution with a base (e.g., 0.1 N NaOH) and heat. Neutralize before analysis. c. Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the bupivacaine solution and keep it at room temperature. d. Thermal Degradation: Store the bupivacaine solution at an elevated temperature (e.g., 80°C). e. Photodegradation: Expose the bupivacaine solution to UV light. f. Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, as described in Protocol 1. The method should be able to separate the parent drug from any degradation products.[21]

References

Technical Support Center: Bupivacaine Hydrochloride Monohydrate Photostability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and evaluating the photostability of bupivacaine hydrochloride monohydrate. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the significance of studying the photostability of this compound?

A1: Investigating the photostability of this compound is crucial as exposure to light can lead to photodegradation, which may result in a loss of potency, the formation of potentially toxic degradation products, and changes in the physical properties of the drug substance and product. Understanding its photolytic behavior is a regulatory requirement (e.g., ICH Q1B) to ensure the quality, safety, and efficacy of the final pharmaceutical product.[1][2]

Q2: Does this compound absorb UV light?

A2: Yes, bupivacaine hydrochloride has a UV absorption maximum at approximately 262-264 nm with a shoulder at 271 nm in acidic solutions.[3][4] This absorption in the UVA range indicates its susceptibility to photodegradation upon exposure to light sources containing these wavelengths.

Q3: What are the typical conditions for conducting a forced photodegradation study on this compound?

A3: Forced degradation studies for this compound typically involve exposing the drug substance, both in solid and solution states, to a light source capable of emitting both UV and visible light. The ICH Q1B guideline suggests a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][5] It is also essential to include dark controls to differentiate between photolytic and thermal degradation.[6]

Q4: What are the known photodegradation products of bupivacaine?

A4: The scientific literature from the provided search results does not extensively detail the specific chemical structures of photodegradation products formed solely under photolytic stress. One study on a mixture of bupivacaine and hydromorphone identified an oxidative degradation product for bupivacaine.[7] Another study identified bupivacaine N-oxide as a degradation product under accelerated storage conditions of heat and humidity.[8] It is plausible that similar oxidative pathways could be initiated by photolytic energy. Further studies employing techniques like LC-MS/MS are required for the definitive identification and characterization of photolytic degradants.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed after light exposure. - Inappropriate light source lacking the required UV/Vis wavelengths.- Insufficient duration of exposure.- The sample is highly photostable in its tested form (e.g., solid state).- The analytical method is not stability-indicating.- Verify the spectral output of the light source to ensure it covers the absorption spectrum of bupivacaine.- Ensure the exposure levels meet or exceed ICH Q1B guidelines (≥1.2 million lux hours and ≥200 W h/m²).- Test the drug in solution, as degradation is often more rapid in the solution state.- Validate the analytical method by subjecting the drug to other stress conditions (acid, base, oxidation) to ensure it can separate degradants from the parent peak.
Excessive degradation observed. - The light intensity is too high, leading to secondary degradation.- The exposure time is excessively long.- The sample is highly photosensitive.- Reduce the light intensity or shorten the exposure time.- Take samples at multiple time points to understand the degradation kinetics.- If the product is intended to be protected from light, this result may confirm the need for light-protective packaging.
Inconsistent results between replicate samples. - Non-uniform light exposure within the photostability chamber.- Temperature variations across the sample platform.- Inconsistent sample preparation.- Map the light intensity and temperature distribution within the chamber to ensure uniformity.- Place samples in a consistent orientation and location.- Ensure precise and consistent sample preparation, especially for solutions.
Difficulty in distinguishing between thermal and photodegradation. - Overheating of samples due to the light source.- Lack of appropriate controls.- Use a photostability chamber with temperature control.- Always include a "dark" control sample, wrapped in aluminum foil, placed next to the exposed sample to experience the same thermal stress without light exposure.[6]
New peaks appear in the chromatogram, but their identity is unknown. - Formation of photodegradation products.- Utilize hyphenated techniques like LC-MS/MS to obtain mass spectral data of the unknown peaks.- Perform fragmentation studies (MS/MS) to elucidate the structures of the degradation products.

Summary of Quantitative Data

Currently, specific quantitative data such as the quantum yield of photodegradation and detailed kinetic parameters for the photolytic degradation of this compound are not extensively reported in the provided search results. The table below summarizes the conditions used in forced degradation studies found in the literature.

Stress Condition Exposure Details Observed Degradation Reference
Sunlight / UV LightExposed to sunlight and UV light for an extended time.Degradation products were separated by HPLC. Specific degradation percentage not detailed.[9]
UV LightSolutions were exposed to UV light.An oxidative degradation compound was identified for bupivacaine.[7]
Fluorescent LightStored at 22°C with exposure to light for 91 days (in a mixture with hydromorphone).The admixture was found to be stable.

Experimental Protocols

Protocol: Forced Photodegradation Study of this compound in Solution (as per ICH Q1B)

1. Objective: To evaluate the photostability of this compound in solution and identify potential photodegradation products.

2. Materials:

  • This compound
  • Solvent (e.g., water, methanol, or a suitable buffer)
  • Calibrated photostability chamber compliant with ICH Q1B Option I (Xenon lamp) or Option II (Cool white fluorescent and near-UV lamps)
  • Calibrated radiometer and lux meter
  • Quartz cuvettes or other UV-transparent containers
  • Aluminum foil
  • HPLC-UV or LC-MS/MS system with a validated stability-indicating method

3. Procedure:

  • Sample Preparation:
  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  • Prepare a "dark control" sample by wrapping a container of the same solution completely in aluminum foil.
  • Prepare a "photolytic sample" in a UV-transparent container.
  • Exposure:
  • Place both the photolytic sample and the dark control in the photostability chamber.
  • Expose the samples to light conditions that meet or exceed the ICH Q1B requirements (total illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt-hours/m²).
  • Monitor and control the temperature inside the chamber (e.g., 25°C ± 2°C).
  • Withdraw aliquots of the photolytic sample and the dark control at predetermined time intervals (e.g., 0, 6, 12, 24 hours).
  • Analysis:
  • Analyze the withdrawn samples immediately using a validated stability-indicating HPLC-UV or LC-MS/MS method.
  • Determine the percentage of remaining bupivacaine and the formation of any degradation products.
  • Compare the chromatograms of the photolytic samples with the dark control to identify peaks that are specific to photodegradation.
  • Data Interpretation:
  • Calculate the rate of degradation.
  • If significant degradation is observed, proceed with the characterization of the major degradation products using techniques like LC-MS/MS and NMR.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation prep_solid Solid Drug Substance photolytic_sample Photolytic Sample (Transparent Container) prep_solid->photolytic_sample dark_control Dark Control (Wrapped in Foil) prep_solid->dark_control prep_solution Drug in Solution prep_solution->photolytic_sample prep_solution->dark_control hplc_uv HPLC-UV Analysis photolytic_sample->hplc_uv dark_control->hplc_uv lc_ms LC-MS/MS Analysis hplc_uv->lc_ms If new peaks observed stability_assessment Assess Photostability hplc_uv->stability_assessment degradation_pathway Identify Degradation Products & Elucidate Pathway lc_ms->degradation_pathway degradation_pathway->stability_assessment degradation_pathway cluster_products Potential Photodegradation Products bupivacaine Bupivacaine n_oxide Bupivacaine N-Oxide (Oxidative Degradation) bupivacaine->n_oxide hv, O2 dealkylation Dealkylation Products bupivacaine->dealkylation hv ring_hydroxylation Ring Hydroxylation Products bupivacaine->ring_hydroxylation hv, O2

References

Bupivacaine Hydrochloride Monohydrate Crystallization Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling the crystallization of bupivacaine hydrochloride monohydrate during formulation.

Frequently Asked Questions (FAQs)

Q1: What are the known crystalline forms of bupivacaine hydrochloride?

A1: Bupivacaine hydrochloride is known to exist in multiple crystalline forms, including four anhydrous polymorphs (Forms A, B, C, and D) and a monohydrate.[1][2][3] Form A is considered the most thermodynamically stable form at room temperature (20°C).[1][2]

Q2: What is the impact of pH on the solubility and stability of bupivacaine hydrochloride solutions?

A2: The solubility of bupivacaine hydrochloride is significantly influenced by pH. It is more soluble in acidic conditions and has limited solubility at a pH greater than 6.5, which can lead to precipitation.[4] For instance, bupivacaine has been observed to begin producing insoluble particles at pH 7.7.[5][6][7]

Q3: What is the solubility of bupivacaine hydrochloride in common solvents?

A3: Bupivacaine hydrochloride is soluble in water and ethanol. One source indicates solubility of 1 part in 25 parts water and 1 part in 8 parts ethanol.[8] With heating, its solubility in water can reach 50 mg/mL.[8] It is sparingly soluble in aqueous buffers and is reported to have poor solubility in phosphate buffers.[8][9]

Q4: How does temperature affect the stability of bupivacaine hydrochloride solutions?

A4: Bupivacaine hydrochloride solutions can be sensitive to temperature. While some studies show stability for extended periods at refrigerated (3°C, 4°C, 6°C) and room temperatures (21°C, 22°C, 23°C), elevated temperatures can potentially lead to degradation or changes in physical stability.[10][11][12] One study indicated stability for at least 24 hours at 32°C and 45°C.[12]

Q5: Can bupivacaine hydrochloride interact with other components in a formulation to cause crystallization?

A5: Yes, interactions with other formulation components can induce crystallization. For example, mixing bupivacaine hydrochloride with certain corticosteroid solutions, such as betamethasone sodium phosphate, can lead to the formation of insoluble particles due to an increase in the solution's pH.[5][6][7]

Troubleshooting Guide

Issue 1: Unexpected Precipitation or Crystallization in Aqueous Formulation

Potential Cause Troubleshooting Step
High pH Measure the pH of the formulation. If it is above 6.5, consider adjusting the pH to a more acidic range (e.g., 4.0-6.0) using a suitable buffer or acidifier.[4][10]
Supersaturation The concentration of bupivacaine hydrochloride may be too high for the given solvent system and temperature. Try reducing the concentration or adding a co-solvent to increase solubility.
Temperature Fluctuation Avoid significant temperature changes during storage and handling. Store the formulation within the recommended temperature range.
Interaction with Excipients Evaluate the compatibility of bupivacaine hydrochloride with all formulation excipients. Incompatible excipients may alter the pH or solubility.

Issue 2: Polymorphic Transformation During Storage

Potential Cause Troubleshooting Step
Metastable Form Used The initial crystalline form used might be metastable (e.g., Form C) and converting to a more stable form (e.g., Form A) over time.[1][2] Characterize the initial polymorph using techniques like PXRD or DSC.
High Humidity Exposure to high relative humidity (RH) (≥90% RH) can induce the transformation of anhydrous forms to the monohydrate.[1][2] Control the humidity during storage.
Temperature Changes Temperature variations can trigger polymorphic transitions. For example, Form A can reversibly transform into Form B at elevated temperatures (around 85.3°C).[1][2]

Quantitative Data Summary

Table 1: Solubility of Bupivacaine Hydrochloride in Various Solvents

SolventSolubilityConditionsReference
Water1 part in 25 parts-[8]
Water50 mg/mLWith heating[8]
Ethanol1 part in 8 parts-[8]
Ethanol~30 mg/mL-[9]
DMSO~25 mg/mL-[9]
Dimethylformamide (DMF)~30 mg/mL-[9]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL-[9]

Table 2: pH-Dependent Precipitation of Bupivacaine Hydrochloride

Local AnestheticpH of Precipitation OnsetObservationReference
Bupivacaine-HCl7.7Insoluble particles[5][6][7]
Ropivacaine-HCl6.9Insoluble particles[5][6][7]
Lidocaine-HCl12.9Crystals[5][6][7]

Experimental Protocols

Protocol 1: Determination of pH of Precipitation

This protocol allows for the determination of the pH at which bupivacaine hydrochloride begins to precipitate from an aqueous solution.

Materials:

  • Bupivacaine hydrochloride solution (e.g., 0.5% w/v in water)

  • Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.001 M, 0.01 M, 0.1 M, 1 M)

  • pH meter

  • Microscope

  • Glass vials

Methodology:

  • Pipette a known volume (e.g., 2 mL) of the bupivacaine hydrochloride solution into a series of clean glass vials.

  • To each vial, add an equal volume (e.g., 2 mL) of a different concentration of NaOH solution.[7]

  • Gently mix the solutions.

  • Measure the pH of each resulting mixture using a calibrated pH meter.

  • Visually inspect each mixture for any signs of cloudiness or precipitation.

  • Place a drop of each mixture onto a microscope slide and observe under a light microscope for the presence of crystals or insoluble particles.[7]

  • Record the pH at which the first signs of precipitation are observed.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_bupi Prepare Bupivacaine HCl Solution mix Mix Bupivacaine HCl and NaOH Solutions prep_bupi->mix prep_naoh Prepare NaOH Solutions (Varying Concentrations) prep_naoh->mix measure_ph Measure pH mix->measure_ph observe_visual Visual Observation (Precipitation) mix->observe_visual observe_micro Microscopic Observation (Crystals) mix->observe_micro record Record pH of Precipitation Onset measure_ph->record observe_visual->record observe_micro->record

Caption: Workflow for Determining the pH of Precipitation.

troubleshooting_logic start Unexpected Crystallization Observed check_ph Is pH > 6.5? start->check_ph adjust_ph Action: Adjust pH to acidic range check_ph->adjust_ph Yes check_conc Is concentration near solubility limit? check_ph->check_conc No end Crystallization Controlled adjust_ph->end reduce_conc Action: Reduce concentration or add co-solvent check_conc->reduce_conc Yes check_temp Were there temperature fluctuations? check_conc->check_temp No reduce_conc->end control_temp Action: Implement strict temperature control check_temp->control_temp Yes check_excipients Are all excipients compatible? check_temp->check_excipients No control_temp->end reformulate Action: Evaluate and replace incompatible excipients check_excipients->reformulate No check_excipients->end Yes reformulate->end

Caption: Troubleshooting Logic for Unexpected Crystallization.

References

Technical Support Center: Bupivacaine Hydrochloride Monohydrate in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bupivacaine hydrochloride monohydrate. The information provided is intended to help prevent precipitation and ensure the successful use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate when I add it to a physiological buffer?

A1: Bupivacaine hydrochloride is the salt of a weak base and is typically supplied as an acidic powder. In aqueous solutions, it exists in equilibrium between its charged (protonated) and uncharged (free base) forms. Physiological buffers, which usually have a pH around 7.4, shift this equilibrium towards the uncharged form. The uncharged form of bupivacaine is significantly less water-soluble, leading to precipitation.[1][2]

Q2: At what pH does bupivacaine hydrochloride start to precipitate?

A2: The precipitation of bupivacaine is highly pH-dependent. While it is soluble in acidic conditions, precipitation can be observed as the pH of the solution approaches and exceeds neutrality. For instance, when alkalinized with sodium hydroxide (NaOH), bupivacaine hydrochloride has been observed to start precipitating at a pH of approximately 7.7.[3]

Q3: Can the type of physiological buffer I use affect precipitation?

A3: Yes, the buffer composition can influence the solubility of bupivacaine hydrochloride. It has been reported to have low solubility in phosphate buffers.[1] The choice of buffering agent can impact the final pH and introduce ions that may interact with the bupivacaine molecule.

Q4: I have observed precipitation when mixing bupivacaine hydrochloride with other drugs for my experiment. Why does this happen?

A4: Co-administration of bupivacaine hydrochloride with other pharmaceutical agents can lead to precipitation due to chemical incompatibilities or pH shifts. For example, mixing bupivacaine with certain corticosteroid solutions, such as betamethasone sodium phosphate, can induce precipitation because these formulations are often alkaline.[3][4]

Troubleshooting Guide

Issue: this compound precipitates upon dissolution in my physiological buffer.

Possible Cause Troubleshooting Step
High pH of the buffer Bupivacaine hydrochloride is acidic and will precipitate in neutral to alkaline solutions. Measure the pH of your final solution. If it is near or above 7.7, precipitation is likely.[3] Consider preparing your bupivacaine stock solution in sterile water or a slightly acidic buffer and then adding it to your experimental system in a way that minimizes a rapid, localized pH increase.
Buffer Composition The compound is known to be not very soluble in phosphate buffers.[1] If you are using a phosphate-based buffer and observing precipitation, consider switching to an alternative buffer system if your experimental design allows.
Concentration The concentration of bupivacaine hydrochloride may be exceeding its solubility limit at the pH of your physiological buffer. At pH 7.2 in a 1:1 ethanol:PBS solution, the solubility is approximately 0.5 mg/ml.[5] In purely aqueous solutions at physiological pH, the solubility is even lower. Try reducing the final concentration of bupivacaine in your experiment.
Temperature The solubility of bupivacaine hydrochloride is temperature-dependent.[6][7][8][9] Ensure your buffer and solutions are at a consistent and appropriate temperature during preparation and use.
Mixing with other compounds If you are co-administering bupivacaine with other drugs, check for pH compatibility. The other drug solution may be alkaline, causing the bupivacaine to precipitate.[3][4] Prepare solutions separately and consider the order of addition to your experimental system.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitypH (if applicable)Reference
Water40-50 mg/mL1.8 - 6[10]
Water40 mg/LNot specified[2]
Ethanol125 mg/LNot applicable[2]
1:1 Ethanol:PBS~0.5 mg/mL7.2[5]

Table 2: pH-Dependent Precipitation of Bupivacaine Hydrochloride

Alkalinizing AgentStarting pH of Bupivacaine SolutionpH at Onset of PrecipitationObservationReference
Sodium Hydroxide (NaOH)Acidic~7.7Cloudy appearance, insoluble particles[3]
Sodium Bicarbonate (NaHCO₃)5.55 (0.50% Bupivacaine)>6.82Macroscopic precipitate[11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution that can be further diluted into physiological buffers.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile conical tube or vial.

  • Add a small amount of sterile, deionized water to create a slurry.

  • Gradually add more water while vortexing until the desired final concentration is reached. Gentle heating may be required to fully dissolve the compound. A stock solution of 10 mM in deionized water is a common starting point.[12]

  • Once fully dissolved, sterile-filter the solution using a 0.22 µm filter into a new sterile container.

  • Store the stock solution at -20°C for long-term storage.[12]

Protocol 2: Dilution of Bupivacaine Stock Solution into Physiological Buffer for Cell Culture Experiments

This protocol provides a method to dilute the stock solution into a physiological buffer while minimizing the risk of precipitation.

Materials:

  • Prepared bupivacaine hydrochloride stock solution (from Protocol 1)

  • Physiological buffer or cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Pre-warm the physiological buffer or cell culture medium to 37°C.

  • In a sterile microcentrifuge tube, add the required volume of the pre-warmed buffer or medium.

  • While gently vortexing or swirling the tube, add the required volume of the bupivacaine stock solution dropwise to the buffer. This gradual addition helps to avoid localized high concentrations and pH shocks that can cause precipitation.

  • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

  • Use the final diluted solution immediately in your experiment. It is not recommended to store aqueous solutions of bupivacaine for more than one day.[5]

Visualizations

Bupivacaine_Precipitation_Pathway cluster_solution Aqueous Solution cluster_conditions Experimental Conditions Bupivacaine_H_Cl Bupivacaine HCl (Protonated, Soluble) Bupivacaine_Base Bupivacaine Base (Uncharged, Poorly Soluble) Bupivacaine_H_Cl->Bupivacaine_Base Deprotonation Bupivacaine_Base->Bupivacaine_H_Cl Protonation Precipitate Precipitate Formation Bupivacaine_Base->Precipitate Leads to Acidic_pH Low pH (e.g., in water) Acidic_pH->Bupivacaine_H_Cl Favors Protonated Form Physiological_pH Physiological pH (e.g., PBS, ~7.4) Physiological_pH->Bupivacaine_Base Favors Uncharged Form

Caption: Chemical equilibrium of bupivacaine in aqueous solution and the effect of pH on precipitation.

Troubleshooting_Workflow Start Precipitation Observed Check_pH Check pH of Final Solution Start->Check_pH pH_High pH > 7.4? Check_pH->pH_High Lower_pH Prepare stock in acidic solution and add dropwise pH_High->Lower_pH Yes Check_Buffer Using Phosphate Buffer? pH_High->Check_Buffer No End Solution Stable Lower_pH->End Buffer_Yes Yes Check_Buffer->Buffer_Yes Switch_Buffer Consider alternative buffer (e.g., HEPES, TRIS) Buffer_Yes->Switch_Buffer Yes Check_Concentration Check Final Concentration Buffer_Yes->Check_Concentration No Switch_Buffer->End Conc_High Concentration too high? Check_Concentration->Conc_High Lower_Conc Reduce final concentration Conc_High->Lower_Conc Yes Check_Mixtures Mixed with other drugs? Conc_High->Check_Mixtures No Lower_Conc->End Mixture_Yes Yes Check_Mixtures->Mixture_Yes Check_Compatibility Check pH compatibility of all components Mixture_Yes->Check_Compatibility Yes Mixture_Yes->End No Check_Compatibility->End

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Bupivacaine Hydrochloride Monohydrate Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the encapsulation efficiency of bupivacaine hydrochloride monohydrate in liposomes.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of bupivacaine-loaded liposomes.

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (EE%) Inappropriate Loading Method: Passive loading of bupivacaine, a hydrophilic drug, often results in low EE% due to its poor partitioning into the liposome membrane.[1][2]Implement Active (Remote) Loading: Utilize a transmembrane gradient, such as an ammonium sulfate gradient, to actively load bupivacaine into the pre-formed liposomes. This method has been shown to significantly increase the drug-to-phospholipid ratio.[1][3]
Suboptimal Lipid Composition: The fluidity and charge of the lipid bilayer can affect drug retention.Optimize Lipid Composition: Vary the ratio of phospholipids (e.g., SPC to DEPC). The length of the non-polar carbon chain and the number of unsaturated bonds in the phospholipids can impact membrane tightness and fluidity, thereby affecting stability and EE%.[4] Consider adding cholesterol to enhance bilayer stability.[]
Incorrect pH: The pH of the external and internal aqueous phases is critical for active loading, which relies on the unionized form of bupivacaine crossing the lipid membrane.Adjust pH for Loading: For remote loading with an ammonium sulfate gradient, ensure the external pH is in the range of 5.0-5.5 to facilitate the passage of unionized bupivacaine across the membrane.[1]
Inadequate Lipid-to-Drug Ratio: An insufficient amount of lipid relative to the drug concentration can lead to saturation of the encapsulation capacity.Optimize Lipid-to-Drug Ratio: Experiment with different lipid-to-drug molar ratios. A typical starting range is 10:1 to 100:1 (lipid:drug).[6]
Poor Formulation Stability (e.g., Aggregation, Leakage) Vesicle Size and Polydispersity: Large or non-uniform vesicle sizes can lead to instability.Control Vesicle Size: Employ techniques like extrusion through polycarbonate membranes to produce unilamellar vesicles of a defined size (e.g., 100-300 nm).[][7] For multivesicular liposomes (MVLs), the shearing speed during the emulsification process is a critical parameter to control particle size.[4]
Osmotic Imbalance: A mismatch in osmolarity between the intraliposomal and external medium can cause vesicle swelling or shrinking, leading to drug leakage.Ensure Osmotic Balance: When using remote loading with a salt gradient (e.g., ammonium sulfate), remove the external salt via dialysis against an iso-osmotic solution (e.g., normal saline) to create the gradient and maintain stability.[1]
Inconsistent Batch-to-Batch Variability Process Parameters Not Well-Controlled: Variations in factors like hydration time, temperature, sonication energy, or extrusion pressure can lead to inconsistent results.Standardize Protocols: Maintain consistent parameters for each step of the preparation process. For the thin-film hydration method, ensure the lipid film is thin and evenly distributed before hydration.[8] For MVLs, precisely control shearing speeds and lipid concentrations.[4]
Variability in Raw Materials: Differences in the quality or purity of lipids and other excipients can affect liposome formation and drug encapsulation.Source High-Quality Materials: Use lipids and other reagents from reputable suppliers with consistent quality.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for encapsulating this compound in liposomes?

A1: Active (or remote) loading using a transmembrane ammonium sulfate gradient is a highly effective method for encapsulating bupivacaine.[1][3] This technique relies on creating a higher concentration of ammonium sulfate inside the liposomes compared to the external medium. The unionized form of bupivacaine can cross the lipid bilayer. Once inside, it becomes protonated by the protons released from the ammonium ions, trapping the drug within the liposome. This method can achieve a significantly higher drug-to-phospholipid ratio compared to passive loading methods.[1]

Q2: How does the choice of lipids affect the encapsulation efficiency and stability of bupivacaine liposomes?

A2: The lipid composition is a critical factor. The ratio of different phospholipids, such as soy phosphatidylcholine (SPC) and dierucoylphosphatidylcholine (DEPC), can influence the size and number of internal vesicles in multivesicular liposomes, which in turn affects drug release.[4] The inclusion of cholesterol is a common strategy to increase the stability of the lipid bilayer, which can help to prevent drug leakage.[] The charge of the lipids can also play a role in both stability and drug interaction.

Q3: What are the key parameters to characterize in a bupivacaine liposomal formulation?

A3: The critical quality attributes for bupivacaine liposomes include:

  • Particle Size and Distribution: Typically measured by Dynamic Light Scattering (DLS). An ideal size range is often 100-300 nm for effective targeting and sustained release.[]

  • Encapsulation Efficiency (EE%): This determines the percentage of bupivacaine successfully encapsulated. It is commonly measured using HPLC after separating the free drug from the liposomes.[]

  • Drug Release Profile: Assessed using in vitro release studies, such as dialysis methods, to ensure a sustained release over a desired period (e.g., 24 to 72 hours).[]

  • Zeta Potential: Indicates the surface charge of the liposomes, which influences their stability in suspension and interaction with biological tissues.[]

Q4: How can I separate unencapsulated bupivacaine from my liposome formulation for accurate EE% determination?

A4: Several methods can be used to separate free bupivacaine from liposomes:

  • Size Exclusion Chromatography (SEC): This is a reliable method that separates molecules based on size. Liposomes will elute in the void volume, while the smaller, free drug molecules will be retained longer.[6]

  • Dialysis: The liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a large volume of buffer. The free drug will diffuse out of the bag, leaving the liposome-encapsulated drug inside.[1]

  • Ultracentrifugation: This method pellets the liposomes, allowing the supernatant containing the free drug to be removed. However, care must be taken to avoid pelleting smaller liposomes or lipid aggregates.[][6]

Q5: What are the advantages of using multivesicular liposomes (MVLs) for bupivacaine delivery?

A5: MVLs, such as those used in DepoFoam® technology, offer several advantages for bupivacaine delivery. Their unique structure, which consists of multiple non-concentric aqueous chambers within a single larger vesicle, allows for a high drug loading capacity and a sustained release of the drug over an extended period, often up to 72 hours.[9][10] This prolonged release helps to extend the duration of local anesthesia and reduce the need for repeated doses.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments to provide a comparative overview of different formulation and characterization parameters.

Table 1: Comparison of Bupivacaine Loading Methods and Resulting Drug-to-Phospholipid Ratios

Loading MethodLiposome TypeDrug-to-Phospholipid Ratio (D/PL)Reference
Passive Loading-0.36[1]
Remote Loading (Ammonium Sulfate Gradient)Large Multivesicular Vesicles (LMVV)1.8[1][3]

Table 2: Characterization Parameters of Bupivacaine Liposomal Formulations

Formulation TypeMean Particle Size (nm)Encapsulation Efficiency (%)In Vitro Release DurationReference
Large Multivesicular Vesicles (LMVV)2439 ± 544Not explicitly stated, but high D/PL ratio achievedProlonged, slowest at 4°C[3]
Multivesicular Liposomes (Exparel®)~26,000 (26 µm)>90% (implied by low free drug of 4-8%)>80% release within 24 hours (accelerated assay)[10]
Unilamellar Liposomes~6,000 (6 µm)High (up to 30 mg/mL bupivacaine encapsulated)Up to 6 days[12]

Experimental Protocols

Protocol 1: Preparation of Large Multivesicular Liposomes (LMVV) with Remote Loading of Bupivacaine

This protocol is based on the methodology described for creating a high drug-to-phospholipid ratio formulation.[1][3]

  • Preparation of Small Unilamellar Vesicles (SUVs):

    • A lipid mixture (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine and cholesterol) is prepared by the thin-film hydration method.[8]

    • The lipids are dissolved in an organic solvent (e.g., chloroform), and the solvent is evaporated under vacuum to form a thin lipid film.

    • The film is hydrated with a 250 mM ammonium sulfate solution to form multilamellar vesicles (MLVs).

    • The MLV suspension is then subjected to a process to form SUVs, such as sonication or extrusion.

  • Formation of LMVVs:

    • The SUV suspension is subjected to successive freeze-thaw cycles to induce fusion and create larger, multivesicular structures.

  • Creation of Ammonium Sulfate Gradient:

    • The external ammonium sulfate is removed by dialyzing the LMVV suspension against a large volume of normal saline at 4°C. The dialysate should be changed multiple times to ensure a gradient of >1000:1 (intraliposomal:extraliposomal).[1]

  • Remote Loading of Bupivacaine:

    • Bupivacaine hydrochloride is added to the dialyzed LMVV suspension (e.g., to a concentration of 50 mg/mL).

    • The pH of the suspension is adjusted to a range of 5.0-5.5.

    • The mixture is incubated at an elevated temperature (e.g., 60°C) for a specified time (e.g., 45 minutes) to facilitate the loading of bupivacaine into the liposomes.[1]

  • Removal of Unencapsulated Bupivacaine:

    • The formulation is cooled, and non-entrapped bupivacaine is separated from the LMVVs by methods such as centrifugation or dialysis.[1]

Protocol 2: Determination of Bupivacaine Encapsulation Efficiency using HPLC

This protocol outlines a general procedure for quantifying encapsulated bupivacaine.[][10]

  • Separation of Free Drug:

    • Take a known volume of the liposomal bupivacaine suspension.

    • Separate the unencapsulated (free) bupivacaine from the liposomes using a validated method such as size exclusion chromatography, dialysis, or ultracentrifugation.

    • Collect the supernatant or eluate containing the free drug.

  • Quantification of Free Bupivacaine:

    • Quantify the concentration of bupivacaine in the collected fraction using a validated HPLC method with UV detection (e.g., at 265 nm).[10]

  • Quantification of Total Bupivacaine:

    • Take another aliquot of the original liposomal suspension.

    • Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a solvent such as methanol or acetonitrile.[10]

    • Quantify the total bupivacaine concentration in the disrupted sample using the same HPLC method.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE% = [(Total Bupivacaine - Free Bupivacaine) / Total Bupivacaine] x 100

Visualizations

ExperimentalWorkflow_BupivacaineLiposomes cluster_prep Liposome Preparation cluster_load Active Loading cluster_char Characterization prep1 Lipid Film Hydration (with (NH4)2SO4) prep2 Freeze-Thaw Cycles prep1->prep2 Form LMVVs prep3 Dialysis (create gradient) prep2->prep3 load1 Add Bupivacaine HCl Adjust pH to 5.0-5.5 prep3->load1 Pre-formed Liposomes load2 Incubate at 60°C load1->load2 char1 Remove Free Drug (Centrifugation/Dialysis) load2->char1 Loaded Liposomes char2 Measure EE% (HPLC) char1->char2 char3 Analyze Particle Size (DLS) char4 In Vitro Release Study

Caption: Workflow for preparing and characterizing bupivacaine-loaded liposomes.

RemoteLoadingMechanism cluster_liposome Liposome Interior cluster_membrane Lipid Bilayer cluster_exterior External Medium interior High [(NH4)2SO4] NH4+ + SO4^2- NH3 + H+ trapped Bupivacaine-H+ (Charged, Trapped) interior->trapped Protonation membrane->interior exterior Low [(NH4)2SO4] Bupivacaine (Unionized) exterior->membrane Diffuses Across Membrane

Caption: Mechanism of bupivacaine remote loading via an ammonium sulfate gradient.

TroubleshootingLogic start Low Encapsulation Efficiency? q1 Using Active Loading? start->q1 Yes s1 Implement Remote Loading q1->s1 No q2 Optimized Lipid Composition? q1->q2 Yes end Improved EE% s1->end s2 Vary Lipid Ratios Add Cholesterol q2->s2 No q3 Correct pH for Loading? q2->q3 Yes s2->end s3 Adjust External pH to 5.0-5.5 q3->s3 No q3->end Yes s3->end

References

Technical Support Center: Optimizing Bupivacaine Hydrochloride Monohydrate Release from Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the release of bupivacaine hydrochloride monohydrate from hydrogels.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation, characterization, and in vitro release testing of bupivacaine-loaded hydrogels.

Issue Potential Cause Recommended Solution
Initial Burst Release is Too High 1. Weak interaction between bupivacaine HCl and the hydrogel matrix.2. High concentration of drug near the hydrogel surface.3. Rapid initial swelling of the hydrogel.1. Incorporate cyclodextrins into the hydrogel formulation to form inclusion complexes with bupivacaine.[1]2. Implement a pre-leaching step by briefly immersing the hydrogel in a release medium to remove surface-bound drug.3. Increase the crosslinking density of the hydrogel to reduce the initial swelling rate.[2]
Drug Release is Too Slow or Incomplete 1. High crosslinking density of the hydrogel, impeding drug diffusion.2. Strong binding interactions between the drug and the polymer matrix.3. Low solubility of bupivacaine in the release medium.1. Decrease the concentration of the crosslinking agent during hydrogel synthesis.[2]2. Modify the pH of the hydrogel or release medium to alter the ionization state of bupivacaine and reduce ionic interactions.3. Add surfactants or co-solvents to the release medium to improve the solubility of bupivacaine.
Poor Reproducibility of Release Profiles 1. Inhomogeneous distribution of bupivacaine within the hydrogel.2. Variability in hydrogel preparation (e.g., crosslinking time, temperature).3. Inconsistent swelling behavior.1. Ensure thorough mixing of the bupivacaine solution with the polymer solution before gelation.2. Standardize all parameters of the hydrogel preparation protocol, including mixing speed, time, and curing conditions.3. Control the temperature and pH of the release medium to ensure consistent swelling.
Hydrogel Degrades Too Quickly 1. Low crosslinking density.2. Use of biodegradable polymers that degrade rapidly under experimental conditions.1. Increase the crosslinker concentration.2. Select a polymer with a slower degradation rate or blend with a more stable polymer.
Phase Separation or Drug Precipitation in the Hydrogel 1. Exceeding the solubility limit of bupivacaine in the polymer solution.2. Incompatibility between the drug and the hydrogel components.1. Adjust the pH or use co-solvents to increase the solubility of bupivacaine in the pre-gel solution.2. Consider encapsulating the drug in nanocapsules or liposomes before incorporation into the hydrogel.[3][4]

Frequently Asked Questions (FAQs)

Formulation & Preparation

  • Q1: What are the key factors to consider when selecting a polymer for a bupivacaine-releasing hydrogel? A1: The choice of polymer is critical and depends on the desired release profile and application. Key factors include:

    • Biocompatibility and Biodegradability: The polymer should be non-toxic and, if for in vivo use, degrade into non-harmful products.[5] Common choices include gelatin, chitosan, hyaluronic acid, and alginate.[1][4][5][6]

    • Drug-Polymer Interactions: The nature and strength of interactions will influence the release rate.

    • Mechanical Properties: The hydrogel must be robust enough for its intended application.[1]

    • Stimuli-Responsiveness: Polymers that respond to changes in temperature or pH can provide on-demand drug release.[7][8]

  • Q2: How can I achieve a sustained release of bupivacaine for several days? A2: Several strategies can prolong the release of bupivacaine:

    • Increase Polymer Concentration and Crosslinking Density: This creates a tighter network, slowing drug diffusion.[2]

    • Use of Hydrophobic Polymers: Blending with or using more hydrophobic polymers can retard the release of the hydrophilic bupivacaine HCl.

    • Incorporate Liposomes or Microspheres: Encapsulating bupivacaine in liposomes or biodegradable microspheres and then incorporating these into the hydrogel can significantly extend the release duration.[2][5][7] For example, liposomal bupivacaine formulations have been shown to provide pain relief for up to 72 hours.[2][5][7]

    • Temperature-Responsive Hydrogels: Formulations like poly(N-isopropylacrylamide) (PNIPAAm)-based hydrogels can form a semi-solid gel at body temperature, providing extended drug release.[9][10][11]

Characterization & Analysis

  • Q3: What methods are suitable for quantifying the amount of bupivacaine released from my hydrogel? A3: The most common methods are:

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying bupivacaine.[12][13][14]

    • UV-Vis Spectrophotometry: A simpler and more accessible method, suitable for in vitro release studies where the composition of the release medium is well-defined.[15]

  • Q4: How do I model the release kinetics of bupivacaine from my hydrogel? A4: The release data can be fitted to various mathematical models to understand the release mechanism:

    • Higuchi Model: Often used to describe release from matrix systems where the release is governed by diffusion.[6]

    • Korsmeyer-Peppas Model: This model can help elucidate whether the release mechanism is Fickian diffusion, non-Fickian (anomalous) transport, or case-II transport (polymer relaxation).[6]

    • First-Order Model: Describes release where the rate is dependent on the concentration of drug remaining in the hydrogel.[12]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Bupivacaine from Different Hydrogel Formulations

FormulationAnimal ModelCmax (ng/mL)T1/2 (hours)Sustained Release DurationReference
PNDJ Hydrogel (4% Bupivacaine)Rabbit41.6 ± 9.782.0 ± 35.8At least 7 days[9][10]
Gelatin-Tyramine HydrogelN/A (in vitro)N/AN/A> 72 hours[1]
Bupivacaine-loaded Hydrogel Rings (Implanted)Animal Study50.4 ± 24.567.6 ± 15.6Prolonged vs. SC infiltration[12]
Liposomal Bupivacaine (Exparel®)Human166 ± 92.734.1 ± 17.0Up to 72 hours[7][16]

Table 2: In Vitro Bupivacaine Release from Various Hydrogel Systems

Hydrogel SystemRelease MediumCumulative ReleaseTimeReference
Methylcellulose-basedpH 6.545%48 hours[7]
Methylcellulose-basedpH 7.422%48 hours[7]
PNDJ HydrogelN/A~23%48 hours[17][18]
PNDJ HydrogelN/A~54%144 hours[17][18]
Chitosan-Genipin/PC NanocapsulesPBS (pH 7.4)99.2 ± 1.12%36 hours[3]
Hyaluronic Acid with AXN/ASlower releaset1/2 = 199.5 ± 17.6 min[6][19]

Experimental Protocols

Protocol 1: Preparation of a Photosensitive Gelatin-Based Hydrogel for Bupivacaine Delivery (Adapted from[1][12])

  • Functionalization of Gelatin: Synthesize gelatin-tyramine (GelTyr) by reacting gelatin with 3-(4-Hydroxyphenyl)propionic acid.

  • Preparation of Pre-gel Solution:

    • Dissolve GelTyr and oxidized beta-cyclodextrin in a suitable buffer.

    • Add the photoinitiator (e.g., riboflavin-5-monophosphate) and sodium persulfate.

  • Drug Loading:

    • Add bupivacaine hydrochloride solution to the pre-gel mixture and mix thoroughly to ensure homogeneity.

  • Photocrosslinking:

    • Cast the pre-gel solution into a mold of the desired shape.

    • Expose the solution to visible light (e.g., blue light) for a specified duration to induce crosslinking.

  • Washing and Sterilization:

    • Wash the resulting hydrogel extensively with distilled water to remove unreacted components.

    • Sterilize the hydrogel using an appropriate method (e.g., ethylene oxide, gamma irradiation).

Protocol 2: In Vitro Drug Release Study using a Paddle-Over-Disk Apparatus (Adapted from[6])

  • Apparatus Setup: Use a USP/Ph.Eur. compliant paddle-over-disk apparatus.

  • Preparation of Release Medium: Prepare a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C.[15]

  • Sample Placement: Place the bupivacaine-loaded hydrogel onto a disk or holder at the bottom of the dissolution vessel.

  • Initiation of Study: Add the pre-warmed release medium to the vessel and start the paddle rotation at a specified speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium for analysis.[15]

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Analyze the concentration of bupivacaine in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

Visualizations

Experimental_Workflow Experimental Workflow for Hydrogel Development and Testing cluster_prep Hydrogel Preparation cluster_char Characterization cluster_release In Vitro Release Testing polymer Polymer Selection mixing Mixing & Homogenization polymer->mixing crosslinker Crosslinker Selection crosslinker->mixing bupivacaine Bupivacaine HCl bupivacaine->mixing gelation Gelation / Crosslinking mixing->gelation swelling Swelling Studies gelation->swelling rheology Rheological Analysis gelation->rheology morphology Morphology (SEM) gelation->morphology release_setup Release Setup (e.g., Paddle-over-Disk) gelation->release_setup sampling Time-point Sampling release_setup->sampling quantification Quantification (HPLC/UV-Vis) sampling->quantification modeling Kinetic Modeling quantification->modeling

Caption: Workflow for Bupivacaine Hydrogel Formulation and Analysis.

Drug_Release_Mechanisms Key Mechanisms of Bupivacaine Release from Hydrogels cluster_mechanisms hydrogel Bupivacaine-Loaded Hydrogel Matrix diffusion Diffusion-Controlled (Fickian) hydrogel->diffusion Drug diffuses through pores swelling Swelling-Controlled (Polymer Relaxation) hydrogel->swelling Swelling allows drug to exit degradation Degradation-Controlled (Matrix Erosion) hydrogel->degradation Polymer breakdown releases drug released_drug Released Bupivacaine diffusion->released_drug swelling->released_drug degradation->released_drug

Caption: Mechanisms Governing Bupivacaine Release from Hydrogels.

Troubleshooting_Logic Troubleshooting Logic for High Burst Release start High Initial Burst Release Observed cause1 Weak Drug-Matrix Interaction? start->cause1 cause2 High Surface Drug Concentration? start->cause2 cause3 Rapid Initial Swelling? start->cause3 solution1 Incorporate Cyclodextrins to form inclusion complexes cause1->solution1 Yes solution2 Introduce a Pre-Leaching Step to remove surface drug cause2->solution2 Yes solution3 Increase Crosslinking Density to control swelling cause3->solution3 Yes

Caption: Decision Tree for Addressing High Initial Burst Release.

References

Technical Support Center: Bupivacaine Hydrochloride Monohydrate Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting strategies, and detailed protocols to understand and minimize the cytotoxic effects of bupivacaine hydrochloride monohydrate in in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a long-acting local anesthetic of the amino-amide class.[1][2] Its primary mechanism of action is blocking voltage-gated sodium channels in nerve cell membranes, which prevents the transmission of pain signals.[1][3] In research, beyond its anesthetic properties, it is investigated for a range of other cellular effects, including potential anti-tumor activities in various cancer cell lines.[1][4][5]

Q2: What causes bupivacaine's cytotoxicity in cell-based assays?

A2: Bupivacaine's cytotoxicity is multifactorial. It has been shown to induce apoptosis (programmed cell death) and necrosis in a variety of cell types.[6][7] Key mechanisms include the activation of caspase cascades (caspase-3, -7, -8, -9), depolarization of the mitochondrial membrane, increased production of reactive oxygen species (ROS), and the inhibition of critical signaling pathways like Akt/mTOR and ERK1/2.[4][6][8][9][10][11]

Q3: Is bupivacaine's cytotoxicity dependent on concentration and exposure time?

A3: Yes, numerous studies have demonstrated that the cytotoxic effects of bupivacaine are both dose- and time-dependent.[1][8][12][13] Higher concentrations and longer exposure times generally result in significantly decreased cell viability across various cell lines, including chondrocytes, myoblasts, and mesenchymal stem cells.[8][13][14]

Q4: Are all cell types equally sensitive to bupivacaine?

A4: No, sensitivity to bupivacaine varies between different cell types. For instance, bupivacaine was found to be more toxic to human neuronal cells and chondrocytes compared to other local anesthetics like lidocaine or ropivacaine in some studies.[6][11] Cancer cell lines also exhibit differential sensitivity. For example, BT-474 breast cancer cells were more sensitive to bupivacaine than MDA-MB-231 cells.[15]

Q5: What are the initial signs of cytotoxicity in my cell culture?

A5: Initial visual signs of cytotoxicity can include changes in cell morphology, such as rounding up and detaching from the culture plate.[8] A reduction in cell density compared to control wells is also a common observation.[8] These morphological changes are often followed by a measurable decrease in metabolic activity and cell viability.

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low bupivacaine concentrations.

Possible Cause Troubleshooting Steps
High Cell Sensitivity The cell line you are using may be particularly sensitive to bupivacaine. Review literature for reported IC50 values for your specific cell type (See Tables 1 & 2). Consider using a less toxic local anesthetic like ropivacaine for comparison.[11]
Incorrect Concentration Verify the stock solution concentration and dilution calculations. Bupivacaine is typically prepared as a stock in growth medium or saline, with the pH adjusted to 7.4.[8]
Solvent Toxicity If using a solvent like DMSO to dissolve bupivacaine, ensure the final solvent concentration in the culture medium is non-toxic to your cells. Run a vehicle control (medium with solvent only) to confirm.
Prolonged Exposure Time Bupivacaine's toxicity is time-dependent.[13] Reduce the incubation time. For example, some studies show significant cell death after just 1-2 hours of exposure.[12]

Issue 2: Inconsistent results between replicate wells or experiments.

Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding plates to guarantee an equal number of cells in each well.
Edge Effects "Edge effects" in multi-well plates can cause variability. Avoid using the outermost wells for treatment groups or ensure they are filled with sterile PBS or medium to maintain humidity.
Drug Distribution After adding bupivacaine, gently mix the plate on an orbital shaker or by gentle swirling to ensure even distribution of the compound in the medium.
Inaccurate Pipetting Use calibrated pipettes and proper technique to ensure accurate and consistent dosing across all wells.

Issue 3: Cell viability assay (e.g., MTT, CCK-8) results do not correlate with visual observations.

Possible Cause Troubleshooting Steps
Metabolic Interference Bupivacaine can interfere with mitochondrial function, which is the basis for tetrazolium salt-based assays (MTT, MTS).[9] This can sometimes lead to an under- or overestimation of cell viability.
Timing of Assay The timing of the assay is critical. If the assay is performed too early, you may not capture the full extent of apoptosis. If performed too late, secondary necrosis may interfere with the results.
Assay Choice Corroborate your viability results with a different type of assay. For example, if you are using a metabolic assay, also perform a dye exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). To specifically quantify apoptosis, use an Annexin V/PI staining assay.[1][7]

Quantitative Data on Bupivacaine Cytotoxicity

Table 1: IC50 Values of Bupivacaine in Various Cell Lines (IC50 is the concentration of a drug that inhibits a specific biological or biochemical function by 50%)

Cell LineCell TypeIC50 ValueExposure TimeReference
MDA-MB-231Human Breast Cancer1.8 mMNot Specified[15]
BT-474Human Breast Cancer1.3 mMNot Specified[15]
C2C12Mouse Myoblasts0.49 ± 0.04 mmol/L24 hours[8]

Table 2: Concentration-Dependent Effects of Bupivacaine on Cell Viability

Cell LineConcentrationEffect on Cell ViabilityExposure TimeReference
Human Disc Cells0.25%~25% cell death1 hour[12]
Human Disc Cells0.5%~60% cell death1 hour[12]
Canine Chondrocytes0.062% - 0.25%Significant reduction1 hour[14]
CAL-272 µMObvious cytotoxicity24 hours[5]
T24 & 56370.25 mM & 0.5 mMObvious inhibitory effectNot Specified[10]
Human MSCs1.25 mg/mlViability < 50%> 6 hours[13]
SH-SY5Y1 mMApoptosis rate of 41.6%24 hours[16]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from methodologies used to assess bupivacaine-induced cytotoxicity.[4]

  • Cell Seeding: Seed cells (e.g., 2 x 10⁴ cells/well) into a 96-well plate and allow them to adhere for 12-24 hours.

  • Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control group.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.

  • Solubilization: Carefully discard the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[7]

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells/well) in 6-well plates. After overnight attachment, treat with the desired concentrations of bupivacaine for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle method like trypsinization.[7] Pool all cells from each sample.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC (typically 5 µL) and PI Staining Solution (typically 2-5 µL) to the cell suspension.

  • Incubation: Incubate the samples for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental_Workflow cluster_assays Assess Cytotoxicity start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed 1 treat Treat with Bupivacaine (Dose-Response) seed->treat 2 incubate Incubate (Time-Course) treat->incubate 3 morphology Microscopy: Observe Morphology incubate->morphology 4a viability Viability Assay (e.g., MTT) incubate->viability 4b apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis 4c analyze Data Analysis: Calculate IC50, Determine Apoptosis Rate morphology->analyze 5 viability->analyze 5 apoptosis->analyze 5 end Conclusion: Determine Cytotoxic Profile analyze->end 6

Caption: Workflow for assessing bupivacaine cytotoxicity.

Caption: Key signaling pathways affected by bupivacaine.

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Bupivacaine hydrochloride monohydrate overcoming solubility challenges in formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bupivacaine hydrochloride monohydrate. It specifically addresses the challenges related to its aqueous solubility in formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is described as soluble in water.[1][2] Reports indicate its solubility to be around 1 part in 25 parts water, which translates to approximately 40 mg/mL.[3][4] However, its solubility is significantly influenced by pH and temperature. It is sparingly soluble in aqueous buffers, especially phosphate buffers.[3][5] For instance, in a 1:1 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[5]

Q2: How does pH affect the solubility of this compound?

A2: As a weak base with a pKa of approximately 8.1, the solubility of bupivacaine hydrochloride is highly pH-dependent.[3] In acidic solutions, it exists in its ionized form, which is more water-soluble. Commercial formulations are typically supplied in acidic solutions with a pH adjusted to between 4.0 and 6.5.[6] As the pH increases towards its pKa and beyond, the non-ionized, less soluble free base form predominates, which can lead to precipitation.[3][7]

Q3: What is the solubility of this compound in organic solvents?

A3: this compound is freely soluble in ethanol.[1][2] It is also soluble in other organic solvents like DMSO and dimethylformamide (DMF).[5] Specific solubility values are provided in the table below. It is slightly soluble in chloroform and acetone.[1][2][4]

Q4: What are the common methods to enhance the aqueous solubility of this compound?

A4: Common strategies to overcome the solubility challenges of this compound in aqueous formulations include:

  • pH Adjustment: Maintaining an acidic pH is the most straightforward method to ensure solubility.

  • Co-solvents: The use of water-miscible organic solvents like ethanol can increase its solubility.[5]

  • Cyclodextrin Complexation: Encapsulating the bupivacaine molecule within cyclodextrin cavities can significantly enhance its aqueous solubility.[8][9][10]

  • Liposomal Formulations: Encapsulating bupivacaine in liposomes can improve its solubility and provide sustained-release characteristics.[11][12][13]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water~40 mg/mL (1 part in 25 parts)[3][4]
Water (with heating)50 mg/mL[3]
Ethanol~125 mg/mL (1 part in 8 parts)[3][4]
Ethanol30 mg/mL[5]
Dimethyl Sulfoxide (DMSO)25 mg/mL[5]
Dimethylformamide (DMF)30 mg/mL[5]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[5]

Table 2: Influence of pH on Bupivacaine Solubility

pH ConditionObservationReference
Acidic (pH 4.0-6.5)Soluble (formulation pH)[6]
Neutral to Alkaline (pH > 7)Precipitation of free base[3][7]

Troubleshooting Guide

Issue 1: Precipitation is observed when preparing an aqueous solution.

  • Question: I am trying to dissolve this compound in a neutral buffer (e.g., PBS pH 7.4) and I am seeing a precipitate. Why is this happening and how can I fix it?

  • Answer: Bupivacaine hydrochloride is the salt of a weak base and has limited solubility at neutral to alkaline pH. The precipitate you are observing is likely the free base form of bupivacaine, which is less soluble than the hydrochloride salt.[3][7]

    • Solution 1: Adjust pH: Lower the pH of your buffer to the acidic range (ideally below 6.5) to maintain the bupivacaine in its more soluble ionized form.

    • Solution 2: Use a Co-solvent: If your experimental design allows, you can first dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol and then slowly add your aqueous buffer while stirring.[5] Be mindful of the final concentration of the organic solvent in your formulation.

    • Solution 3: Consider a different buffer system: Phosphate buffers have been noted to pose solubility challenges.[3] Consider alternative buffer systems if compatible with your application.

Issue 2: My formulation is clear initially but becomes cloudy over time.

  • Question: I prepared a clear solution of bupivacaine hydrochloride, but it became cloudy after storage. What could be the cause?

  • Answer: This could be due to a gradual change in the pH of your solution or temperature fluctuations.

    • pH Shift: If your solution is not well-buffered, absorption of atmospheric CO2 can slightly lower the pH, but in some cases, interaction with container components could alter the pH. More likely, if you have a solution close to the pKa, even a small shift can cause precipitation. Ensure your formulation is adequately buffered.

    • Temperature Effects: Solubility is temperature-dependent. If the solution was prepared at an elevated temperature and then stored at a lower temperature, the solubility limit might have been exceeded, leading to precipitation.[14] Storing solutions at a controlled room temperature or as determined by stability studies is recommended.[15]

Issue 3: I need a higher concentration of bupivacaine in my aqueous formulation than what is achievable by simple dissolution.

  • Question: My application requires a high concentration of bupivacaine in an aqueous vehicle, but I am limited by its intrinsic solubility. What are my options?

  • Answer: For achieving higher aqueous concentrations, advanced formulation strategies are necessary.

    • Cyclodextrin Complexation: Utilizing cyclodextrins can significantly increase the aqueous solubility of bupivacaine by forming inclusion complexes.[8][9] This is a widely used technique for enhancing the solubility of poorly soluble drugs.

    • Liposomal Encapsulation: Formulating bupivacaine within liposomes not only increases the apparent solubility but can also provide a sustained-release profile.[11][12][13] This is the basis for some commercial long-acting bupivacaine formulations.

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., purified water, specific buffer) in a sealed container (e.g., glass vial with a screw cap).

    • Ensure there is undissolved solid material at the bottom of the container.

  • Equilibration:

    • Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of bupivacaine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[2][16]

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Preparation of Bupivacaine-Cyclodextrin Inclusion Complexes (Kneading Method)

This protocol describes a simple and effective method for preparing solid inclusion complexes of this compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

  • Molar Ratio Calculation:

    • Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1).

    • Calculate the required mass of each component based on their molecular weights.

  • Mixing and Kneading:

    • Accurately weigh the calculated amounts of this compound and cyclodextrin.

    • Place the powders in a mortar.

    • Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste-like consistency.

    • Knead the mixture thoroughly with a pestle for a specified time (e.g., 30-60 minutes).

  • Drying:

    • Spread the resulting paste in a thin layer on a tray.

    • Dry the paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or dry under vacuum.

  • Pulverization and Sieving:

    • Pulverize the dried complex into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization (Optional but Recommended):

    • Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 3: Preparation of Liposomal Bupivacaine (Thin-Film Hydration Method)

This protocol provides a general procedure for preparing multilamellar vesicles (MLVs) containing bupivacaine.

  • Lipid Film Formation:

    • Dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration:

    • Add an aqueous solution containing bupivacaine hydrochloride to the flask with the lipid film. The concentration of the drug solution will depend on the desired drug-to-lipid ratio.

    • Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids. This process will lead to the formation of MLVs encapsulating the drug solution.

  • Sizing (Optional):

    • To obtain smaller and more uniform liposomes (e.g., large unilamellar vesicles or small unilamellar vesicles), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification:

    • Remove the unencapsulated bupivacaine by methods such as dialysis, gel filtration chromatography, or centrifugation.

  • Characterization:

    • Determine the particle size and distribution, zeta potential, encapsulation efficiency, and drug-loading capacity of the prepared liposomes.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_solubility Solubility Screening cluster_enhancement Solubility Enhancement Strategies cluster_final Final Formulation start Define Target Formulation Properties (Concentration, Route, Release Profile) sol_check Determine Aqueous Solubility (Shake-Flask Method) start->sol_check sol_adequate Is Solubility Adequate? sol_check->sol_adequate ph_adjust pH Adjustment sol_adequate->ph_adjust No formulate Develop Final Formulation sol_adequate->formulate Yes cosolvent Co-solvents ph_adjust->cosolvent ph_adjust->formulate cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin cosolvent->formulate liposome Liposomal Formulation cyclodextrin->liposome cyclodextrin->formulate liposome->formulate characterize Characterize and Perform Stability Studies formulate->characterize

Caption: Workflow for selecting a this compound formulation strategy.

cyclodextrin_complexation cluster_components Components cluster_complex Inclusion Complex Formation cluster_result Result bupivacaine Bupivacaine HCl (Guest Molecule) complex Bupivacaine-Cyclodextrin Inclusion Complex bupivacaine->complex cyclodextrin Cyclodextrin (Host Molecule) Hydrophobic Cavity Hydrophilic Exterior cyclodextrin->complex result Increased Aqueous Solubility and Stability complex->result

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

troubleshooting_workflow start Precipitation Observed in Aqueous Formulation check_ph Check pH of the Formulation start->check_ph ph_neutral Is pH neutral or alkaline? check_ph->ph_neutral adjust_ph Lower pH to < 6.5 ph_neutral->adjust_ph Yes check_temp Check Storage Temperature ph_neutral->check_temp No use_cosolvent Use a Co-solvent (e.g., Ethanol) adjust_ph->use_cosolvent resolved Issue Resolved adjust_ph->resolved use_cosolvent->resolved temp_low Was solution prepared warm and stored cold? check_temp->temp_low store_rt Store at controlled room temperature temp_low->store_rt Yes consider_advanced Consider Advanced Formulation (Cyclodextrins, Liposomes) temp_low->consider_advanced No store_rt->resolved consider_advanced->resolved

Caption: Troubleshooting guide for precipitation issues in bupivacaine HCl formulations.

References

Bupivacaine Hydrochloride Monohydrate Impurity Profiling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and execution of impurity profiling for bupivacaine hydrochloride monohydrate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound that should be monitored?

A1: Common impurities for this compound include related substances from the synthetic route and degradation products. Some known impurities that are often monitored include:

  • Impurity B: (2RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide[1]

  • Impurity E: Structure not fully detailed in the provided results, but it is a known related substance.

  • Impurity F: 2,6-Dimethylaniline[2]

  • Degradation Products: Two degradation impurities with the same protonated molecular ion have been observed under accelerated storage conditions (40°C and 75% relative humidity).[3]

  • Metabolites: While not strictly impurities in the drug substance, key metabolites that may be relevant in biological studies include desbutylbupivacaine, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine.[4][5]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: Several analytical techniques can be employed for the impurity profiling of bupivacaine. The choice of technique depends on the specific impurity and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique for separating and quantifying bupivacaine and its impurities.[3][6][7][8][9] Reverse-phase HPLC with a C18 column is frequently used.[3][8]

  • Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is effective for the analysis of volatile impurities and for the identification and quantification of bupivacaine and its metabolites.[5][9][10][11]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly advantageous for separating positional isomers, such as 3'-hydroxybupivacaine and 4'-hydroxybupivacaine.[4][12]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for bupivacaine and its impurities?

A3: The LOD and LOQ are method-dependent. However, some reported values can provide a general idea:

  • HPLC: For bupivacaine, an LOD of 20 mg/mL and an LOQ of 65 mg/mL have been reported.[5][9] For two degradation impurities (RS1 and RS2), the LOQs were 0.89 and 0.65 ng, respectively.[3]

  • GC-MS: For bupivacaine, an LOD of 15 mg/mL and an LOQ of 48 mg/mL have been reported.[5][9] For metabolites, the detection limits were 13 mg/mL for desbutylbupivacaine, 8 mg/mL for 3-hydroxybupivacaine, and 5 mg/mL for 4-hydroxybupivacaine.[5]

  • Capillary Electrophoresis: For bupivacaine, an LOD of 4.1 x 10⁻⁸ mol/L has been reported.[13]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Secondary interactions with silanols- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a column with low silanol activity or add a competing base to the mobile phase.[14]
Poor Resolution Between Bupivacaine and Impurities - Mobile phase composition is not optimal.- Inadequate column chemistry.- Optimize the mobile phase by adjusting the organic solvent ratio or pH.[15]- Try a different column with a different stationary phase or particle size.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp aging.- Degas the mobile phase.- Flush the system with a strong solvent.- Replace the detector lamp.
Retention Time Shifts - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.[7]- Replace the column if it has exceeded its lifetime.
GC Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks - Injection problem (e.g., clogged syringe).- Leak in the system.- Incorrect temperature settings.- Clean or replace the syringe.- Check for leaks using an electronic leak detector.- Verify injector and detector temperatures.
Peak Tailing - Active sites in the inlet liner or column.- Column contamination.- Use a deactivated inlet liner.- Bake out the column at a high temperature (within its limits).
Poor Separation of Impurities - Inadequate temperature program.- Incorrect carrier gas flow rate.- Optimize the temperature ramp rate.- Adjust the carrier gas flow to the optimal linear velocity for the column.

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol is a general guideline based on commonly cited methods.[3][7][8]

  • Chromatographic System:

    • HPLC system with a UV detector.

  • Column:

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.8) and an organic solvent (e.g., acetonitrile).[7] The exact ratio should be optimized for best separation. A common starting point is a 50:50 (v/v) mixture of pH 6.5 buffer and acetonitrile.[8]

  • Flow Rate:

    • 1.0 mL/min.[8]

  • Detection:

    • UV detection at 210 nm or 220 nm.[7][8][9]

  • Column Temperature:

    • 30°C.[7]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a known concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a suitable volume of the sample solution.

    • Record the chromatogram and identify the peaks corresponding to bupivacaine and its impurities by comparing with reference standards.

    • Quantify the impurities using a suitable method (e.g., external standard, area normalization).

GC-MS Method for Impurity Identification

This protocol provides a general approach for the identification of volatile impurities and metabolites.[5][9][10]

  • Gas Chromatograph:

    • GC system equipped with a mass spectrometer detector.

  • Column:

    • A non-polar capillary column (e.g., DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness).[16]

  • Carrier Gas:

    • Helium at a constant flow rate.[16]

  • Temperature Program:

    • An optimized temperature program is crucial for separation. A typical program might start at a lower temperature, ramp to a higher temperature, and hold.

  • Injector and Detector Temperatures:

    • Set to appropriate temperatures to ensure efficient vaporization and prevent condensation.

  • Mass Spectrometer:

    • Operated in electron ionization (EI) mode with a suitable mass range for scanning.

  • Sample Preparation:

    • For drug substance, dissolve in a suitable organic solvent. For biological samples, a liquid-liquid extraction may be necessary.[5]

  • Procedure:

    • Inject the prepared sample into the GC.

    • Acquire the total ion chromatogram (TIC).

    • Identify the peaks by comparing their mass spectra with a spectral library or with the spectra of known reference standards.

Quantitative Data Summary

Analytical MethodAnalyteLODLOQLinearity Range (µg/mL)Recovery (%)
HPLC [5][9]Bupivacaine20 µg/mL65 µg/mL--
HPLC [8]Bupivacaine HCl--25 - 150100.06 - 101.9
LC-MS [3]Degradation Impurity RS1-0.89 ng-90 - 108
LC-MS [3]Degradation Impurity RS2-0.65 ng-90 - 108
GC-MS [5][9]Bupivacaine15 µg/mL48 µg/mL0.5 - 13.8-
GC-MS [5]Desbutylbupivacaine13 µg/mL-0.5 - 13.8-
GC-MS [5]3-hydroxybupivacaine8 µg/mL-0.5 - 13.8-
GC-MS [5]4-hydroxybupivacaine5 µg/mL-0.5 - 13.8-

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_result Result Sample Bupivacaine HCl Monohydrate Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject GCMS GC-MS Analysis Dissolution->GCMS Inject CE CE Analysis Dissolution->CE Inject Chromatogram Chromatogram/Electropherogram HPLC->Chromatogram GCMS->Chromatogram CE->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification Report Impurity Profile Report Quantification->Report

Caption: General experimental workflow for bupivacaine impurity profiling.

Troubleshooting_HPLC cluster_resolution Resolution Troubleshooting cluster_tailing Peak Shape Troubleshooting cluster_noise Baseline Troubleshooting Problem HPLC Issue Observed Poor_Resolution Poor Resolution Problem->Poor_Resolution Peak_Tailing Peak Tailing Problem->Peak_Tailing Baseline_Noise Baseline Noise Problem->Baseline_Noise Optimize_Mobile_Phase Optimize Mobile Phase (Organic Ratio, pH) Poor_Resolution->Optimize_Mobile_Phase Change_Column Change Column (Different Stationary Phase) Poor_Resolution->Change_Column Reduce_Concentration Reduce Sample Concentration Peak_Tailing->Reduce_Concentration Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Use_Endcapped_Column Use End-capped Column Peak_Tailing->Use_Endcapped_Column Degas_Mobile_Phase Degas Mobile Phase Baseline_Noise->Degas_Mobile_Phase Flush_System Flush System Baseline_Noise->Flush_System Replace_Lamp Replace Detector Lamp Baseline_Noise->Replace_Lamp

Caption: Logical troubleshooting guide for common HPLC issues.

References

Validation & Comparative

Ropivacaine Demonstrates a Superior Safety Profile over Bupivacaine Regarding Chondrocyte Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies indicates that while both bupivacaine and ropivacaine exhibit time- and concentration-dependent chondrotoxicity, ropivacaine is consistently shown to be significantly less detrimental to chondrocyte viability. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of the cytotoxic effects of these two commonly used local anesthetics on cartilage cells.

The intra-articular administration of local anesthetics is a common practice for pain management in orthopedic procedures. However, growing evidence highlights the potential for these agents to induce chondrocyte death, raising concerns about long-term joint health. A critical evaluation of the available literature reveals a distinct difference in the cytotoxic profiles of bupivacaine hydrochloride monohydrate and ropivacaine, with the latter emerging as a potentially safer alternative for intra-articular applications.

Quantitative Comparison of Cytotoxicity

Chondrocyte Viability in Cartilage Explants

A study comparing the effects of a 30-minute exposure to 0.5% ropivacaine and 0.5% bupivacaine on human articular cartilage explants found a statistically significant difference in chondrocyte viability after 24 hours.[1][2] Treatment with ropivacaine resulted in 94.4% ± 9.0% viable chondrocytes, a level not significantly different from the saline control (95.8% ± 5.7%).[1][2] In contrast, bupivacaine treatment led to a significant reduction in viability to 78% ± 12.6%.[1][2]

Treatment (30-minute exposure)Mean Chondrocyte Viability (%) ± SDp-value (vs. Ropivacaine)
0.9% Normal Saline (Control)95.8 ± 5.70.6
0.5% Ropivacaine94.4 ± 9.0-
0.5% Bupivacaine78.0 ± 12.60.0004
Cultured Chondrocyte Viability

Similar results were observed in cultured human chondrocytes. After a 30-minute treatment, the viability of chondrocytes exposed to 0.5% ropivacaine was 63.9% ± 19% relative to the saline control.[1][2] This was significantly higher than the 37.4% ± 12% viability observed with 0.5% bupivacaine.[1][2]

Treatment (30-minute exposure)Mean Chondrocyte Viability (%) ± SD (relative to saline)p-value (vs. Ropivacaine)
0.5% Ropivacaine63.9 ± 19.0-
0.5% Bupivacaine37.4 ± 12.0< 0.0001

Further studies have corroborated the time- and concentration-dependent nature of this cytotoxicity. For instance, one study found that 0.5% bupivacaine significantly decreased chondrocyte viability to 78% ± 9% after just one hour, and this dropped to 16% ± 10% after 24 hours.[3][4] In contrast, 0.75% ropivacaine reduced viability to 80% ± 7% after one hour, with the viability remaining at 80% ± 10% after 24 hours, indicating a less pronounced and non-progressive toxic effect over that timeframe.[3][4]

Mechanistic Insights into Chondrotoxicity

The cytotoxic effects of bupivacaine and ropivacaine on chondrocytes are primarily mediated through the induction of apoptosis and necrosis, with mitochondrial dysfunction playing a central role.[5][6][7][8]

Bupivacaine has been shown to significantly increase the activity of caspase-3, caspase-8, and caspase-9, key executioner and initiator caspases in the apoptotic cascade.[6][7][9] This indicates that bupivacaine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In contrast, ropivacaine did not significantly upregulate the activity of these caspases, suggesting a lesser propensity to induce apoptosis.[6][7][9]

The proposed mechanism involves the local anesthetic causing mitochondrial DNA damage, leading to a decrease in ATP production and mitochondrial protein levels.[10] This mitochondrial dysfunction is a critical event that can trigger the apoptotic cascade.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Bupivacaine_Ext Bupivacaine Caspase8 Caspase-8 Activation Bupivacaine_Ext->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 LocalAnesthetic Bupivacaine / Ropivacaine Mitochondria Mitochondrial Dysfunction (DNA Damage, Decreased ATP) LocalAnesthetic->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Signaling pathways of local anesthetic-induced chondrocyte apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of bupivacaine and ropivacaine chondrotoxicity.

Chondrocyte Viability Assessment in Cartilage Explants (LIVE/DEAD Viability/Cytotoxicity Kit)
  • Cartilage Harvest: Macroscopically normal human articular cartilage is harvested from the femoral head or tibial plateau.[1][2]

  • Explant Culture: Full-thickness cartilage explants are cultured.

  • Treatment: Explants are treated with 0.9% normal saline, 0.5% ropivacaine, or 0.5% bupivacaine for thirty minutes.[1][2]

  • Incubation: Following treatment, the explants are washed and incubated for 24 hours.

  • Staining: The explants are then stained using a LIVE/DEAD Viability/Cytotoxicity Kit, which typically contains calcein AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

  • Imaging and Analysis: The stained explants are visualized using fluorescence microscopy, and the percentage of live and dead cells is quantified.

G start Harvest Human Articular Cartilage culture Culture Full-Thickness Cartilage Explants start->culture treatment Treat with Saline, Ropivacaine, or Bupivacaine (30 min) culture->treatment incubation Wash and Incubate (24 hours) treatment->incubation staining Stain with LIVE/DEAD Kit incubation->staining analysis Fluorescence Microscopy and Quantification staining->analysis

Figure 2: Experimental workflow for cartilage explant viability assay.

Cultured Chondrocyte Viability Assessment (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Chondrocyte Isolation and Culture: Chondrocytes are isolated from harvested cartilage and cultured in a monolayer.[1][2]

  • Treatment: Cultured chondrocytes are treated with 0.9% normal saline, 0.5% ropivacaine, or 0.5% bupivacaine for thirty minutes.[1][2]

  • Incubation: After treatment, the cells are washed and incubated for 24 hours.

  • Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is performed according to the manufacturer's instructions. This assay quantifies ATP, which is an indicator of metabolically active, viable cells.

  • Data Acquisition: The luminescent signal is measured using a luminometer, and the results are expressed as a percentage of the saline control.

Caspase Activity Assays
  • Cell Lysis: Treated chondrocytes are lysed to release cellular contents, including caspases.

  • Substrate Addition: A colorimetric substrate specific for caspase-3, caspase-8, or caspase-9 is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the active caspases to cleave the substrate, resulting in a color change.

  • Spectrophotometry: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength.

  • Data Analysis: The level of caspase activity is proportional to the color intensity and is compared across different treatment groups.[9]

Conclusion

The available evidence strongly suggests that ropivacaine is a less chondrotoxic local anesthetic than bupivacaine.[1][2][3] While both drugs can induce chondrocyte death, particularly at higher concentrations and with prolonged exposure, ropivacaine consistently demonstrates a wider safety margin.[3][5] The reduced propensity of ropivacaine to induce apoptosis, as evidenced by its minimal effect on caspase activation, likely contributes to its superior safety profile.[6][7][9] For clinical applications requiring intra-articular anesthesia, ropivacaine may therefore be the preferred agent to minimize the risk of iatrogenic cartilage damage. Further in vivo studies are warranted to confirm these in vitro findings and to fully elucidate the long-term consequences of intra-articular local anesthetic use.

References

Bupivacaine hydrochloride monohydrate vs. levobupivacaine efficacy and toxicity comparison

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of efficacy and toxicity for researchers and drug development professionals.

Introduction

Bupivacaine, a widely utilized long-acting local anesthetic, exists as a racemic mixture of two enantiomers: dextrobupivacaine (the R-(+)-enantiomer) and levobupivacaine (the S-(-)-enantiomer).[1][2] Concerns over the cardiotoxicity associated with racemic bupivacaine led to the development of levobupivacaine as a potentially safer alternative.[3][4][5] This guide provides a detailed comparison of the efficacy and toxicity of bupivacaine hydrochloride monohydrate and levobupivacaine, supported by experimental data and methodologies, to inform research and clinical development decisions.

Chemical Structure and Stereoisomerism

Bupivacaine's stereochemistry is central to the differences in its clinical profile. The presence of a chiral center results in two enantiomers that are mirror images of each other. While they share similar anesthetic properties, their interaction with biological targets, particularly cardiac ion channels, differs significantly. This difference is believed to be the primary reason for levobupivacaine's improved safety profile.

G cluster_0 Racemic Bupivacaine cluster_1 Enantiomers cluster_2 Clinical Implications Bupivacaine Bupivacaine (R/S mixture) Levobupivacaine Levobupivacaine (S-(-)-enantiomer) Bupivacaine->Levobupivacaine Separation Dextrobupivacaine Dextrobupivacaine (R-(+)-enantiomer) Bupivacaine->Dextrobupivacaine Separation Efficacy Similar Anesthetic Efficacy Levobupivacaine->Efficacy Toxicity Reduced Cardiotoxicity & Neurotoxicity Levobupivacaine->Toxicity

Caption: Relationship between racemic bupivacaine and its enantiomers.

Efficacy Comparison

Clinical studies generally indicate that levobupivacaine and bupivacaine have similar anesthetic potency and efficacy.[6][7][8][9] Minor differences in the onset and duration of sensory and motor blockade have been reported, but these are often not considered clinically significant.[2][10]

Table 1: Comparison of Anesthetic Efficacy
ParameterBupivacaineLevobupivacaineKey FindingsCitations
Potency Ratio (Bupivacaine:Levobupivacaine) 1~0.98 (weight/volume)Bupivacaine is slightly more potent.[11]
Sensory Block Onset Similar to LevobupivacaineSimilar to BupivacaineNo significant difference in most studies.[12][13][14]
Motor Block Onset Similar to LevobupivacaineSimilar to BupivacaineNo significant difference in most studies.[12][13]
Sensory Block Duration Similar to LevobupivacaineSimilar to LevobupivacaineComparable duration of action.[7][10][12]
Motor Block Duration May be slightly longerMay be slightly shorterSome studies report a shorter motor block with levobupivacaine, which can be clinically advantageous.[10]

Toxicity Comparison

The primary advantage of levobupivacaine lies in its reduced potential for cardiotoxicity and neurotoxicity compared to racemic bupivacaine.[2][3][4][5][15][16]

Cardiotoxicity

Bupivacaine's cardiotoxicity is linked to its potent blockade of cardiac sodium channels. Levobupivacaine exhibits a lower affinity for these channels, resulting in a wider safety margin.

Table 2: Comparison of Cardiotoxicity
ParameterBupivacaineLevobupivacaineKey FindingsCitations
Effect on Cardiac Contractility Greater reductionSmaller reductionLevobupivacaine has less of a negative inotropic effect.[3][17]
Effect on QTc Interval More pronounced increaseSmaller increaseLevobupivacaine has a lesser effect on cardiac repolarization.[3][4][17]
Fatal Dose (in sheep) 156 (31) mg277 (51) mgA significantly higher dose of levobupivacaine is required to induce fatality.[8]
Lethal Dose (in awake sheep) Lower~78% higherDemonstrates a significantly higher safety threshold for levobupivacaine.[3][4][5]
Neurotoxicity

Both local anesthetics can induce central nervous system (CNS) toxicity, but levobupivacaine appears to have a higher threshold for these effects.

Table 3: Comparison of Neurotoxicity
ParameterBupivacaineLevobupivacaineKey FindingsCitations
Convulsive Dose (in conscious sheep) 85 (11) mg103 (18) mgA higher dose of levobupivacaine is required to induce seizures.[8]
In Vitro Neuroprotection Neuroprotective at lower concentrations, no protection at 3 mMNeuroprotective at lower concentrations and maintained at 3 mMLevobupivacaine shows a better neuroprotective profile against NMDA toxicity in cell cultures.[18][19]
Effect on NMDA-induced Seizures (mice, 5 mg/kg) Decreased latency to partial seizuresIncreased latency to partial seizures and prevented generalized seizuresAt lower doses, levobupivacaine exhibited a protective effect, while bupivacaine did not.[18][19]

Experimental Protocols

The following are summaries of methodologies from key comparative studies.

In Vivo Cardiotoxicity Assessment in Healthy Volunteers
  • Objective: To compare the cardiovascular effects of intravenously administered levobupivacaine and racemic bupivacaine.

  • Methodology: A double-blind, randomized, crossover study was conducted in healthy male volunteers. Subjects received an intravenous infusion of either levobupivacaine or racemic bupivacaine at a rate of 10 mg/min until the onset of mild CNS symptoms. Hemodynamic variables, including stroke index, acceleration index, and ejection fraction, were measured using thoracic electrical bioimpedance. Electrocardiogram (ECG) parameters such as the PR and corrected QT (QTc) intervals were also recorded.

  • Data Analysis: The mean doses administered and maximum plasma concentrations were recorded. Changes in hemodynamic and ECG parameters from baseline were compared between the two drug groups using appropriate statistical tests.[17]

In Vivo Neurotoxicity Assessment in Mice
  • Objective: To compare the neurotoxic profile of racemic bupivacaine and levobupivacaine in a mouse model of N-methyl-D-aspartate (NMDA)-induced seizures.

  • Methodology: Mice were administered either bupivacaine or levobupivacaine at varying doses (e.g., 5 mg/kg or 36 mg/kg). Subsequently, NMDA was administered to induce seizures. The latency to the onset of partial and generalized seizures, as well as seizure severity, were observed and recorded.

  • Data Analysis: The differences in seizure latency and severity between the bupivacaine and levobupivacaine groups were analyzed statistically.[18][19]

In Vitro Neurotoxicity Assessment in Cell Culture
  • Objective: To compare the effects of racemic bupivacaine and levobupivacaine on excitotoxic neuronal death in vitro.

  • Methodology: Primary cultures of mouse cortical cells (containing both neurons and astrocytes) were exposed to 100 µM NMDA for 10 minutes to induce excitotoxicity. Bupivacaine or levobupivacaine at various concentrations were applied to the cultures either in combination with NMDA or immediately after the NMDA pulse. Neuronal death was assessed 24 hours later.

  • Data Analysis: The percentage of neuronal death in the presence of bupivacaine or levobupivacaine was compared to the control group (NMDA alone). The neuroprotective effects of the two drugs at different concentrations were statistically compared.[18][19]

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Collection & Analysis Animal_Model Select Animal Model (e.g., Sheep, Rat) Randomization Randomize into Groups (Bupivacaine vs. Levobupivacaine) Animal_Model->Randomization Drug_Admin Administer Drug via Intravenous Infusion Randomization->Drug_Admin Monitoring Monitor Vital Signs (ECG, BP, HR) Drug_Admin->Monitoring Observation Observe for CNS Toxicity (e.g., Seizures) Drug_Admin->Observation Blood_Sampling Collect Blood Samples for Pharmacokinetics Drug_Admin->Blood_Sampling Data_Collection Record Toxic Doses (Convulsive, Lethal) Monitoring->Data_Collection Observation->Data_Collection Analysis Statistically Compare Toxicity Endpoints Data_Collection->Analysis Blood_Sampling->Analysis

Caption: A generalized workflow for in-vivo comparative toxicity studies.

Conclusion

The available evidence strongly suggests that levobupivacaine offers a superior safety profile compared to racemic bupivacaine, particularly concerning cardiotoxicity and neurotoxicity.[2][5][15][16] This improved safety is achieved with a clinically comparable anesthetic efficacy.[6][7][8][9] For researchers and drug development professionals, levobupivacaine represents a refined alternative to bupivacaine, especially in clinical scenarios where high volumes of local anesthetic are required or when accidental intravascular injection is a significant risk. The choice between these agents should be guided by a thorough risk-benefit assessment for the specific clinical application.

References

A Comparative Analysis of Bupivacaine Hydrochloride Monohydrate and Lidocaine: Potency and Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anesthetic properties of bupivacaine hydrochloride monohydrate and lidocaine, focusing on their relative potency and duration of action. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their evaluation of these commonly used local anesthetics.

Executive Summary

Bupivacaine and lidocaine are both amide-type local anesthetics that function by reversibly blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials. While their fundamental mechanism of action is similar, they exhibit significant differences in their physicochemical properties, which in turn dictates their clinical performance. Notably, bupivacaine is characterized by its higher potency and significantly longer duration of action compared to lidocaine. Conversely, lidocaine typically has a faster onset of action. These differences are critical considerations in the selection of an appropriate local anesthetic for various clinical and research applications.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters defining the potency and duration of action of bupivacaine and lidocaine.

Table 1: Physicochemical Properties and Potency

PropertyBupivacaineLidocaineReference(s)
Molecular Weight ( g/mol ) 288.43234.34[1]
pKa 8.17.9[1]
Lipid Solubility (Octanol/Buffer Partition Coefficient) HighModerate[2]
Protein Binding (%) ~95~65[1]
Potency (IC50 for tonic block of Na+ channels) 27 µM204 µM[3]

Table 2: Onset and Duration of Action (Clinical Observations)

ParameterBupivacaine (with Epinephrine)Lidocaine (with Epinephrine)Reference(s)
Onset of Action 5 - 10 minutes< 2 minutes[4][5]
Duration of Action (Intradermal) 3 - 7 hours2 - 6 hours[4]
Duration of Action (Peripheral Nerve Block) 4 - 8 hours2 - 3 hours[5]

Signaling Pathway and Mechanism of Action

Local anesthetics exert their effects by blocking voltage-gated sodium channels from within the neuron. The following diagram illustrates the key steps in this signaling pathway.

LocalAnestheticMechanism cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_unionized_ext Bupivacaine/Lidocaine (B) LA_unionized_int Bupivacaine/Lidocaine (B) LA_unionized_ext->LA_unionized_int Diffusion LA_ionized_ext Bupivacaine/Lidocaine (BH+) LA_ionized_ext->LA_unionized_ext Equilibrium (pKa, pH) Membrane LA_ionized_int Bupivacaine/Lidocaine (BH+) LA_unionized_int->LA_ionized_int Equilibrium (pKa, pH) Na_Channel Voltage-Gated Sodium Channel (Open State) LA_ionized_int->Na_Channel Binding to intracellular site Blocked_Channel Blocked Sodium Channel (Inactivated State) Na_Channel->Blocked_Channel Conformational Change Blocked_Channel->Na_Channel Dissociation ExperimentalWorkflow Start Hypothesis: Novel compound has longer duration than Lidocaine InVitro In Vitro Potency (Patch Clamp on DRG neurons) Start->InVitro InVivo_Dose In Vivo Dose-Ranging Study (Rat Sciatic Nerve Block) InVitro->InVivo_Dose Determine Potency (IC50) InVivo_Efficacy Definitive In Vivo Efficacy Study (Comparison to Lidocaine) InVivo_Dose->InVivo_Efficacy Establish Effective Dose Range Data_Analysis Data Analysis and Comparison (Potency, Onset, Duration) InVivo_Efficacy->Data_Analysis Measure Onset and Duration Conclusion Conclusion on Relative Efficacy and Duration Data_Analysis->Conclusion

References

A Comparative Analysis of Bupivacaine Hydrochloride Monohydrate Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various delivery systems for bupivacaine hydrochloride monohydrate, a widely used local anesthetic. The objective is to offer a detailed analysis of their performance, supported by experimental data, to aid in the selection and development of prolonged-action analgesic formulations. This document focuses on liposomal systems, polymeric microspheres, and hydrogels, presenting their key characteristics, in vitro performance, and the experimental protocols for their evaluation.

Overview of Bupivacaine Delivery Systems

The therapeutic efficacy of bupivacaine is often limited by its relatively short duration of action. To address this, various advanced drug delivery systems have been developed to prolong its analgesic effect, reduce systemic toxicity, and improve patient compliance. These systems encapsulate bupivacaine and release it in a controlled manner at the site of administration. The most prominent among these are liposomes, biodegradable polymer microspheres, and in-situ forming hydrogels.

  • Liposomal Bupivacaine: This formulation, exemplified by the FDA-approved Exparel®, encapsulates bupivacaine in multivesicular liposomes.[][2] This lipid-based system allows for a slow release of the drug over an extended period, providing analgesia for up to 72 hours.[3]

  • Polymeric Microspheres: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are used to fabricate microspheres that encapsulate bupivacaine.[4] The drug release is controlled by the degradation rate of the polymer matrix, offering a sustained analgesic effect.

  • Hydrogels: These are three-dimensional networks of hydrophilic polymers that can be loaded with bupivacaine.[5][6] Some hydrogels are designed to be injectable liquids at room temperature and form a gel depot at body temperature, providing a sustained release of the anesthetic at the target site.[7][8]

Comparative Performance Data

The following tables summarize the quantitative data from various studies on the physicochemical properties and in vitro release characteristics of different bupivacaine delivery systems.

Table 1: Physicochemical Properties of Bupivacaine Delivery Systems

Delivery SystemCompositionParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
Multivesicular Liposomes (Exparel) Phospholipids, Cholesterol24,000 - 31,000~95%1.3% (13.3 mg/mL)[9]
PLGA Microspheres PLGA 50:5019,300 ± 93070.77 ± 3.2311.45 ± 0.47[4]
Chitosan/Genipin Hydrogel with PCL Nanocapsules Chitosan, Genipin, Poly(ε-caprolactone)Not Applicable99.2 ± 1.122% (w/v)[6]
Gelatin-based Hydrogel Gelatin, NHS-PEG-NHSNot ApplicableHigh (not quantified)Not specified[8]

Table 2: In Vitro Release Profile of Bupivacaine Delivery Systems

Delivery SystemRelease MediumDuration of ReleaseCumulative Release (%)Release Kinetics ModelReference(s)
Multivesicular Liposomes (Exparel) PBS (pH 7.4)> 72 hours> 80% within 24h (accelerated)Biphasic[9]
PLGA Microspheres (high drug load) Not specifiedNot specifiedNot specifiedFirst-order[4]
PLGA Microspheres (low drug load) Not specifiedNot specifiedNot specifiedHiguchi[4]
Chitosan/Genipin Hydrogel with PCL Nanocapsules PBS (pH 7.4)36 hours99.2 ± 1.12Not specified[6]
Gelatin-based Hydrogel Citrate buffer (pH 6)> 72 hoursSustained release observedNot specified[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Preparation of Bupivacaine-Loaded Delivery Systems

This method is adapted from the manufacturing process of Exparel®.[9]

  • Preparation of the Inner Aqueous Phase: Dissolve bupivacaine hydrochloride in an acidic aqueous solution (e.g., phosphoric acid).

  • Preparation of the Oil Phase: Dissolve lipids (e.g., phospholipids and cholesterol) in a volatile organic solvent (e.g., chloroform).

  • Formation of the Primary Emulsion (w/o): Add the inner aqueous phase to the oil phase and homogenize to form a water-in-oil emulsion.

  • Formation of the Double Emulsion (w/o/w): Add the primary emulsion to a second aqueous phase and homogenize to form a water-in-oil-in-water double emulsion.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure, leading to the formation of multivesicular liposomes.

  • Purification: Remove unencapsulated bupivacaine by methods such as dialysis or ultracentrifugation.[]

Workflow for Multivesicular Liposome Preparation

This is a common method for encapsulating drugs in PLGA microspheres.[4]

  • Drug and Polymer Solution: Dissolve bupivacaine and PLGA in a suitable organic solvent (e.g., dichloromethane).

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion continuously to allow the organic solvent to evaporate, leading to the hardening of the microspheres.

  • Collection and Washing: Collect the microspheres by centrifugation, wash them with distilled water to remove the surfactant, and then lyophilize.

G cluster_workflow PLGA Microsphere Preparation Workflow dissolve Dissolve Bupivacaine & PLGA in Organic Solvent emulsify Emulsify in Aqueous PVA Solution (o/w) dissolve->emulsify High-speed homogenization evaporate Solvent Evaporation emulsify->evaporate Continuous stirring collect Collect, Wash, & Lyophilize evaporate->collect microspheres Final Microspheres collect->microspheres

PLGA Microsphere Preparation Workflow

This protocol describes the synthesis of a chitosan-based hydrogel crosslinked with genipin.[6]

  • Chitosan Solution: Dissolve chitosan in a dilute acetic acid solution to a final concentration of 2% (w/v) with continuous stirring until a clear solution is obtained.

  • pH Adjustment: Gradually increase the pH of the chitosan solution using a 5 M NaOH solution with steady shaking.

  • Crosslinking: Add an aqueous solution of genipin to the chitosan solution and mix for 2 hours at 50 °C to achieve a homogenous, crosslinked hydrogel.

  • Drug Loading: Bupivacaine can be loaded by dissolving it in the initial chitosan solution or by incubating the formed hydrogel in a bupivacaine solution.

Determination of Encapsulation Efficiency

The encapsulation efficiency (EE) is determined by quantifying the amount of encapsulated drug relative to the total amount of drug used.

  • Separation of Free Drug: Separate the unencapsulated (free) bupivacaine from the delivery system. For liposomes and microspheres, this is typically done by centrifugation.[9] The supernatant containing the free drug is collected.

  • Quantification of Total Drug: Disrupt the delivery system to release the encapsulated bupivacaine. For liposomes, this can be achieved by adding a solvent like methanol or isopropanol.[10] For microspheres, the polymer is dissolved in a suitable solvent.

  • Drug Analysis: Quantify the concentration of bupivacaine in the free drug fraction and the total drug fraction using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]

  • Calculation: EE (%) = [(Total Bupivacaine - Free Bupivacaine) / Total Bupivacaine] x 100

G cluster_ee Encapsulation Efficiency Determination start Bupivacaine Formulation separate Separate Free Drug (e.g., Centrifugation) start->separate disrupt Disrupt Delivery System (e.g., Solvent) start->disrupt quantify_free Quantify Free Bupivacaine (HPLC) separate->quantify_free calculate Calculate EE% quantify_free->calculate quantify_total Quantify Total Bupivacaine (HPLC) disrupt->quantify_total quantify_total->calculate

Encapsulation Efficiency Determination Workflow
In Vitro Drug Release Study

In vitro release studies are performed to characterize the rate and extent of drug release from the delivery system.

  • Apparatus: A common apparatus for parenteral formulations is the USP Apparatus 2 (paddle) or Apparatus 4 (flow-through cell).[13][14] For some formulations, a dialysis bag method can also be employed in conjunction with a standard dissolution apparatus.[]

  • Release Medium: The release medium should be a buffered solution that maintains sink conditions, typically phosphate-buffered saline (PBS) at pH 7.4, maintained at 37 °C.[6][9]

  • Procedure: a. Place a known amount of the bupivacaine-loaded formulation into the dissolution vessel or dialysis bag. b. At predetermined time intervals, withdraw an aliquot of the release medium for analysis. c. Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Analyze the concentration of bupivacaine in the collected samples using a validated HPLC method.[11][12]

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Conclusion

The development of extended-release delivery systems for this compound has significantly advanced the management of postoperative pain. Liposomal formulations, polymeric microspheres, and hydrogels each offer distinct advantages in terms of their release profiles and duration of action. The choice of a particular delivery system depends on the specific clinical application, desired duration of analgesia, and required physicochemical properties. The experimental protocols outlined in this guide provide a framework for the standardized evaluation and comparison of these and other novel bupivacaine delivery systems. Further research focusing on direct, head-to-head comparative studies will be invaluable in elucidating the relative merits of each platform.

References

A Comparative Guide to the Validation of a New Analytical Method for Bupivacaine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new analytical method for the quantification of bupivacaine hydrochloride monohydrate against an established alternative. The content is based on experimental data from published studies and is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction

Bupivacaine hydrochloride is a widely used local anesthetic, and its accurate quantification in pharmaceutical formulations is crucial for ensuring safety and efficacy.[1] The validation of analytical methods is a mandatory requirement for drug registration and quality control. This guide focuses on the validation of a new analytical method by comparing its performance characteristics with a conventional method, supported by experimental data. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Data Presentation: A Comparative Analysis

The performance of a new analytical method is evaluated based on several key validation parameters. The following tables summarize the quantitative data for a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a comparative UV-Vis Spectrophotometric method for the analysis of bupivacaine hydrochloride.

Table 1: Comparison of Linearity and Range

ParameterNew RP-HPLC MethodAlternative UV-Vis Method
Linearity Range 25 - 150 µg/mL[2]0.1 - 1.0 mg/mL[3]
Correlation Coefficient (r²) 0.9999[2]Not explicitly stated

Table 2: Comparison of Accuracy and Precision

ParameterNew RP-HPLC MethodAlternative UV-Vis Method
Accuracy (% Recovery) 98.5% - 101.9%[4][5]99.58% - 100.39%[3]
Precision (% RSD) < 2%[4][6]0.46% - 1.01%[3]

Table 3: Comparison of Sensitivity and Specificity

ParameterNew RP-HPLC MethodAlternative UV-Vis Method
Limit of Detection (LOD) 0.900 µg/mL[6]Not explicitly stated
Limit of Quantification (LOQ) 2.72 µg/mL[6]Not explicitly stated
Specificity No interference from excipientsNot explicitly stated

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods.

New RP-HPLC Method

A simple and precise RP-HPLC method was developed and validated for the determination of bupivacaine hydrochloride in pharmaceutical dosage forms.

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV or PDA detector is used.[7]

  • Chromatographic Conditions:

    • Column: Waters RP-C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase: A mixture of pH 6.5 buffer and acetonitrile (50:50 v/v). The buffer is prepared by dissolving potassium dihydrogen phosphate in water, adding triethylamine, and adjusting the pH with orthophosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 12 µL.[6]

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of bupivacaine hydrochloride is prepared in the diluent (mobile phase). Working standards are prepared by diluting the stock solution to the desired concentrations within the linearity range.

    • Sample Solution: A sample solution is prepared from the pharmaceutical dosage form by dissolving it in the diluent, sonicating, and diluting to a known concentration.

Alternative UV-Vis Spectrophotometric Method

A fast, simple, and sensitive spectrophotometric method was developed for the determination of bupivacaine in pharmaceutical preparations.[1][3]

  • Instrumentation: A UV-Vis spectrophotometer.[3]

  • Methodology:

    • Solvent: Double distilled water is used as the solvent based on the solubility of bupivacaine hydrochloride.[3]

    • Wavelength of Maximum Absorbance (λmax): The absorption spectrum is recorded, and the maximum absorbance is observed at 262 nm.[1][3]

  • Standard and Sample Preparation:

    • Standard Solutions: A stock solution is prepared, and subsequent dilutions are made to obtain concentrations over the range of 0.1-1 mg/mL.[3]

    • Sample Solution: A solution is prepared from the pharmaceutical preparation by diluting it with double distilled water to a final concentration within the Beer-Lambert law range.[3]

Mandatory Visualizations

Diagrams illustrating key processes and comparisons provide a clear and concise understanding of the analytical method validation.

ValidationWorkflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_documentation Documentation ATP Define Analytical Target Profile (ATP) CQA Identify Critical Quality Attributes (CQAs) ATP->CQA MD Method Optimization CQA->MD Specificity Specificity MD->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: Logical workflow of the analytical method validation process.

MethodComparison cluster_methods Analytical Methods cluster_parameters Validation Parameters cluster_parameters_alt Validation Parameters NewMethod New RP-HPLC Method Specificity Specificity: High NewMethod->Specificity Linearity Linearity (r²): 0.9999 NewMethod->Linearity Accuracy Accuracy: ~98-102% NewMethod->Accuracy Precision Precision (%RSD): < 2% NewMethod->Precision Sensitivity Sensitivity: High (Low LOD/LOQ) NewMethod->Sensitivity AltMethod Alternative UV-Vis Method Specificity_Alt Specificity: Lower (Potential Interference) AltMethod->Specificity_Alt Linearity_Alt Linearity: Good AltMethod->Linearity_Alt Accuracy_Alt Accuracy: ~99-101% AltMethod->Accuracy_Alt Precision_Alt Precision (%RSD): < 2% AltMethod->Precision_Alt Sensitivity_Alt Sensitivity: Lower AltMethod->Sensitivity_Alt

Caption: Comparison of the new RP-HPLC and alternative UV-Vis methods.

References

A Comparative Guide to the Cross-Validation of Bupivacaine Hydrochloride Monohydrate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistent and accurate quantification of bupivacaine hydrochloride monohydrate is critical in pharmaceutical development and quality control. When analytical testing is transferred between laboratories, a robust cross-validation process is essential to ensure the reliability and comparability of results. This guide provides a comparative overview of validated analytical methods for the this compound assay, with a focus on the key performance parameters that are crucial for successful inter-laboratory validation. The information presented is synthesized from various single-laboratory validation studies, providing a framework for what to expect and how to design a cross-validation study.

Comparative Performance of Bupivacaine Hydrochloride Assays

The most common analytical techniques for the quantification of bupivacaine hydrochloride are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The choice of method often depends on the specific requirements of the assay, such as required sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance data from different validated methods, highlighting key parameters for cross-laboratory comparisons.

Table 1: Performance Characteristics of Validated HPLC Methods for Bupivacaine Hydrochloride Assay

ParameterMethod 1Method 2Method 3
Linearity Range 25 - 150 µg/mL[1][2]125 - 900 µg/mL[3]25 - 80 µg/mL[4]
Correlation Coefficient (r²) 0.9999[1][2]0.9999[3]0.999[4]
Accuracy (% Recovery) 100.06 - 101.9%[1]98.5 - 101.5%[3]Not explicitly stated
Precision (%RSD) < 2%0.4% (Intra-day), 0.8% (Inter-day)[3]0.38% (Intra-day), 0.44% (Inter-day)[4]
Limit of Detection (LOD) Not specifiedNot specified0.900 µg/mL[4]
Limit of Quantification (LOQ) Not specifiedNot specified2.72 µg/mL[4]

Table 2: Performance Characteristics of a Validated UV Spectrophotometric Method for Bupivacaine Hydrochloride Assay

ParameterMethod 4
Linearity Range 0.1 - 1 mg/mL[5]
Correlation Coefficient (r²) Not explicitly stated
Accuracy (% Recovery) 99.58 - 100.39% (Intra-day)[5]
Precision (%RSD) 0.46 - 0.81% (Intra-day), 0.82 - 1.01% (Inter-day)[5]
Limit of Detection (LOD) Not specified
Limit of Quantification (LOQ) Not specified

Experimental Protocols

A well-defined experimental protocol is the foundation of a successful inter-laboratory cross-validation study. Below are detailed methodologies for the key experiments cited in the performance tables.

Method 1 & 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the determination of bupivacaine hydrochloride in pharmaceutical dosage forms.

  • Chromatographic System:

    • Column: Waters RP-C18, 150 x 4.6 mm, 3.5 µm particle size[1][2] or a C18, 50 x 4.6mm, 1.8µm column[3].

    • Mobile Phase: A mixture of pH 6.5 phosphate buffer and acetonitrile (50:50 v/v)[1][2] or a 0.2M pH 6.8 phosphate buffer, acetonitrile, and Milli-Q water in the ratio of 5:40:650 v/v/v[3].

    • Flow Rate: 1.0 mL/min[1][2][3].

    • Detection: PDA detector at 220 nm[1][2] or UV detection at 234 nm[3].

    • Column Temperature: 45°C[3].

  • Standard Solution Preparation:

    • Prepare a stock solution of bupivacaine hydrochloride reference standard in the mobile phase or a suitable diluent.

    • Prepare working standard solutions by diluting the stock solution to concentrations within the linear range.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or diluent to achieve a concentration within the calibrated range.

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations across the specified range.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the drug substance.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

Method 3: Quality by Design (QbD) based RP-HPLC Method

This method emphasizes a systematic approach to method development for enhanced robustness.

  • Chromatographic System:

    • Column: Shimadzu C-18 column (250mm x 4.6mm i.d., 5µm particle size)[4].

    • Mobile Phase: A mixture of acetonitrile and 0.1% ortho phosphoric acid (pH 2.04) in a ratio of 69.45:30.55 (% v/v)[4].

    • Flow Rate: 0.805 mL/min[4].

    • Detection: UV detection at 214 nm[4].

    • Injection Volume: 12 µL[4].

  • Standard and Sample Preparation: Similar to the general RP-HPLC method, using the specified mobile phase as the diluent.

  • Validation Parameters: The validation follows ICH guidelines, with a focus on defining a design space for robust performance.

Method 4: UV-Vis Spectrophotometry

A simpler and faster method suitable for routine analysis where high sensitivity is not required.

  • Instrumentation: A validated UV-Vis spectrophotometer.

  • Solvent: Double distilled water[5].

  • Analytical Wavelength: 262 nm[5][6].

  • Standard Solution Preparation:

    • Prepare a stock solution of bupivacaine hydrochloride reference standard in double distilled water.

    • Prepare a series of standard solutions by diluting the stock solution to cover the concentration range of 0.1-1 mg/mL[5].

  • Sample Preparation:

    • Dissolve the sample in double distilled water to obtain a concentration within the linear range.

  • Validation Parameters:

    • Linearity: Measure the absorbance of the standard solutions at 262 nm and plot a calibration curve.

    • Accuracy and Precision: Determined through recovery studies and repeated measurements on the same day and on different days[5].

Visualizing the Cross-Validation Workflow

A structured workflow is crucial for a successful inter-laboratory method transfer. The following diagrams illustrate the key stages of a cross-validation study.

CrossValidationWorkflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation A Define Acceptance Criteria B Develop Transfer Protocol A->B C Select Homogeneous Samples B->C D Originating Lab Analysis C->D E Receiving Lab Analysis C->E F Compare Results Statistically D->F E->F G Investigate Discrepancies F->G If criteria not met H Final Report and Approval F->H If criteria met G->H

Caption: A typical workflow for an inter-laboratory cross-validation study.

LogicalRelationship cluster_method Analytical Method cluster_labs Participating Laboratories cluster_outcome Cross-Validation Outcome Method Validated Assay Method LabA Originating Laboratory Method->LabA LabB Receiving Laboratory Method->LabB Comparable Comparable Results LabA->Comparable Successful Transfer NonComparable Non-Comparable Results LabA->NonComparable Unsuccessful Transfer LabB->Comparable LabB->NonComparable Unsuccessful Transfer

Caption: Logical relationship between the method, laboratories, and outcomes.

References

In Vitro and In Vivo Correlation of Bupivacaine Hydrochloride Monohydrate Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro release and in vivo performance of different formulations of bupivacaine hydrochloride monohydrate. By presenting supporting experimental data from published studies, this document aims to facilitate the understanding of the critical relationship between laboratory dissolution characteristics and clinical pharmacokinetic behavior, a cornerstone of modern drug development.

Comparative Analysis of Bupivacaine Formulations

The development of extended-release formulations of bupivacaine is crucial for prolonging its analgesic effect while minimizing systemic toxicity. A key aspect of this development is establishing a predictive in vitro-in vivo correlation (IVIVC), which can streamline formulation optimization and regulatory processes. This guide compares a standard aqueous solution of bupivacaine hydrochloride with a prolonged-release oily solution, highlighting the differences in their pharmacokinetic profiles following subcutaneous administration in a preclinical model.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Bupivacaine Formulations in Wistar Rats

FormulationCmax (ng/mL)Tmax (min)AUC(0-∞) (ng·min/mL)t1/2 (min)
Aqueous Solution (5 mg/mL Bupivacaine HCl)194 ± 4619 ± 1625,000 ± 3,00063 ± 8
Oily Solution (4.44 mg/mL Bupivacaine free base)36 ± 25334 ± 18625,000 ± 6,000368 ± 89

Data presented as mean ± standard deviation. Data sourced from a study by Larsen et al. (2002).[1]

The data clearly demonstrates that the oily solution provides a sustained-release profile, characterized by a significantly lower peak plasma concentration (Cmax) and a prolonged time to reach that peak (Tmax) compared to the aqueous solution.[1] Notably, the total drug exposure (AUC) remains comparable between the two formulations, suggesting that the oily vehicle effectively extends the release of bupivacaine without altering the overall amount absorbed.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on established methods for evaluating the in vitro release and in vivo pharmacokinetics of bupivacaine formulations.

In Vitro Release Testing

A common method for assessing the in vitro release of sustained-release parenteral formulations is the rotating dialysis cell method.

  • Apparatus: A rotating dialysis cell.

  • Formulation: The test formulation (e.g., oily solution of bupivacaine free base) is placed inside the dialysis bag.

  • Release Medium: The dialysis bag is immersed in a suitable release medium, such as phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.

  • Temperature: The system is maintained at a constant temperature, typically 37°C.

  • Agitation: The cell is rotated at a constant speed to ensure adequate mixing.

  • Sampling: At predetermined time intervals, samples of the release medium are withdrawn.

  • Analysis: The concentration of bupivacaine in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the in vitro release profile. The release kinetics can be fitted to various mathematical models (e.g., first-order, Higuchi) to determine the release mechanism.[1]

In Vivo Pharmacokinetic Study

Animal models are instrumental in understanding the in vivo behavior of drug formulations. The following outlines a typical pharmacokinetic study design in rats.

  • Animal Model: Male Wistar rats are commonly used.[1]

  • Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Drug Administration:

    • A non-randomized cross-over study design can be employed.[1]

    • A single subcutaneous (s.c.) injection of the bupivacaine formulation (e.g., aqueous solution or oily solution) is administered.[1]

  • Blood Sampling:

    • Blood samples are collected at predefined time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes).

    • Blood is typically drawn from the tail vein or via cannulation of a major blood vessel.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of bupivacaine in the plasma samples is quantified using a validated LC-MS method.[1]

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2).[1]

    • Non-compartmental or compartmental analysis can be used to model the data.

  • In Vitro-In Vivo Correlation (IVIVC):

    • The in vivo release of bupivacaine can be estimated from the plasma concentration data using deconvolution methods.[1]

    • The in vitro release data is then correlated with the in vivo release data to establish a Level A, B, or C IVIVC. A good correlation allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies.

In Vitro-In Vivo Correlation (IVIVC) Workflow

The process of establishing a meaningful IVIVC involves a systematic approach, from formulation development to data modeling. The following diagram illustrates a typical workflow.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation cluster_application Application formulation Formulation Development (e.g., Oily Solution) release_testing In Vitro Release Testing (Rotating Dialysis Cell) formulation->release_testing animal_study Animal Pharmacokinetic Study (e.g., Rats) release_profile Generate In Vitro Release Profile release_testing->release_profile correlation_model Develop IVIVC Model (e.g., Level A) release_profile->correlation_model plasma_analysis Plasma Sample Analysis (LC-MS) animal_study->plasma_analysis pk_parameters Determine Pharmacokinetic Parameters (Cmax, Tmax, AUC) plasma_analysis->pk_parameters deconvolution Deconvolution of In Vivo Data pk_parameters->deconvolution deconvolution->correlation_model surrogate Use as Surrogate for Bioequivalence Studies correlation_model->surrogate

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).

References

A Head-to-Head Comparison of Liposomal Bupivacaine Formulations for Extended-Duration Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for long-acting, non-opioid pain management solutions has driven the development of advanced liposomal formulations of bupivacaine. These formulations are designed to provide sustained local analgesia, thereby reducing the need for postoperative opioids and their associated side effects. This guide offers a head-to-head comparison of the two prominent liposomal bupivacaine technologies: Exparel® (DepoFoam® bupivacaine) and Posimir® (SABER®-bupivacaine). While direct comparative clinical trials are limited, this document synthesizes available data on their underlying technologies, pharmacokinetic profiles, and clinical efficacy from individual studies.

Overview of Liposomal Bupivacaine Technologies

Liposomal bupivacaine formulations encapsulate the local anesthetic within lipid-based particles, allowing for a slow and sustained release at the site of administration. This extended-release mechanism is the key to their prolonged analgesic effect compared to standard bupivacaine hydrochloride (HCl).

Exparel® (DepoFoam® bupivacaine) utilizes a multivesicular liposome (MVL) technology. Each particle consists of a honeycomb-like structure of non-concentric aqueous chambers, each containing bupivacaine, separated by lipid membranes. The release of bupivacaine occurs through the gradual erosion and reorganization of these lipid membranes.

Posimir® (SABER®-bupivacaine) employs the Sucrose Acetate Isobutyrate Extended-Release (SABER) technology. This system involves a high-viscosity, non-aqueous solution of bupivacaine in sucrose acetate isobutyrate. Upon injection into an aqueous environment, the solvent diffuses away, leaving a biodegradable depot that slowly releases the entrapped bupivacaine.

Comparative Mechanism of Drug Release

The distinct delivery platforms of Exparel and Posimir result in different mechanisms of drug release, which in turn influence their pharmacokinetic and pharmacodynamic profiles.

Comparative Drug Release Mechanisms of Liposomal Bupivacaine Formulations cluster_0 Exparel® (DepoFoam® Technology) cluster_1 Posimir® (SABER® Technology) A1 Multivesicular Liposome (MVL) Injection A2 Lipid Membrane Erosion & Reorganization A1->A2 A3 Sustained Bupivacaine Release (up to 72h) A2->A3 A4 Local Analgesia A3->A4 B1 SABER®-Bupivacaine (High-Viscosity Liquid) Injection B2 Solvent Diffusion & Depot Formation B1->B2 B3 Sustained Bupivacaine Release (up to 72h) B2->B3 B4 Local Analgesia B3->B4

Figure 1: Comparative Drug Release Mechanisms

Pharmacokinetic Profile Comparison

While direct head-to-head pharmacokinetic data is scarce, individual studies provide insights into the plasma concentration profiles of each formulation. Both are designed to minimize systemic absorption and reduce the risk of toxicity associated with high peak plasma concentrations of bupivacaine.[1]

ParameterExparel® (Liposomal Bupivacaine)Posimir® (SABER®-Bupivacaine)Bupivacaine HCl
Time to Peak Plasma Concentration (Tmax) Biphasic peaks: initial peak within hours, second peak around 24-36 hoursDelayed, typically several hours post-administrationRapid, within 1-2 hours
Maximum Plasma Concentration (Cmax) Lower than equimolar doses of bupivacaine HClLower than equimolar doses of bupivacaine HClHigher, dose-dependent
Duration of Detectable Plasma Levels Up to 96 hoursUp to 72 hoursDeclines rapidly after a few hours

Note: Data is compiled from various studies and may not be directly comparable due to differences in study design, patient populations, and surgical procedures.

Clinical Efficacy: A Review of Key Studies

Clinical trials for both Exparel® and Posimir® have primarily compared their efficacy against placebo or standard bupivacaine HCl. A direct comparison of their clinical performance is not yet well-established in the literature.[2]

Exparel® (DepoFoam® bupivacaine)

Multiple studies have demonstrated the efficacy of Exparel® in reducing postoperative pain and opioid consumption across various surgical models.[3][4]

Study FocusComparatorKey Findings
BunionectomyPlaceboSignificantly lower pain scores and opioid consumption up to 72 hours.[3]
HemorrhoidectomyPlaceboReduced pain intensity and opioid use for up to 72 hours.[3]
Total Knee ArthroplastyBupivacaine HClMixed results, with some studies showing a modest benefit in pain reduction and opioid sparing.
Soft Tissue SurgeryBupivacaine HClGenerally favorable outcomes in reducing pain and opioid consumption.
Posimir® (SABER®-bupivacaine)

Clinical trials for Posimir® have also shown its effectiveness in providing prolonged postoperative analgesia.

Study FocusComparatorKey Findings
Arthroscopic Subacromial DecompressionPlaceboSignificant reduction in pain intensity and opioid consumption over 72 hours.
Other Surgical ModelsBupivacaine HClData is still emerging as this formulation has a more recent market introduction.

It is crucial to note that the absence of direct, head-to-head, randomized controlled trials makes it challenging to definitively conclude the superiority of one formulation over the other.

Experimental Protocols

The evaluation of long-acting local anesthetics involves a combination of in vitro and in vivo studies to characterize their release kinetics and analgesic efficacy.

In Vitro Drug Release Assay

This assay is critical for assessing the sustained-release characteristics of the formulation.

Objective: To determine the rate and extent of bupivacaine release from the liposomal formulation over time in a controlled environment.

Methodology:

  • Apparatus: A common method is the dialysis bag technique or the use of a USP Apparatus 4 (flow-through cell).

  • Release Medium: Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is typically used to simulate in vivo conditions.

  • Procedure:

    • A known quantity of the liposomal bupivacaine formulation is placed within the dialysis bag or flow-through cell.

    • The apparatus is immersed in the release medium, maintained at 37°C.

    • At predetermined time points (e.g., 1, 4, 8, 12, 24, 48, 72 hours), samples of the release medium are collected.

    • The concentration of bupivacaine in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative percentage of bupivacaine released is plotted against time to generate a release profile.

In Vitro Drug Release Assay Workflow cluster_workflow Experimental Workflow A Prepare Liposomal Bupivacaine Sample B Place in Dialysis Bag or Flow-Through Cell A->B C Immerse in Release Medium (PBS, 37°C) B->C D Collect Samples at Time Intervals C->D E Quantify Bupivacaine Concentration (HPLC) D->E F Generate Drug Release Profile E->F

Figure 2: In Vitro Drug Release Assay Workflow

In Vivo Efficacy Evaluation (Animal Model)

Animal models are essential for assessing the duration and intensity of the analgesic effect in a living system.

Objective: To evaluate the duration of sensory nerve blockade produced by the liposomal bupivacaine formulation.

Animal Model: Rodents (e.g., rats or guinea pigs) are commonly used. The sciatic nerve block model is a well-established method.

Methodology:

  • Anesthesia: The animal is lightly anesthetized to allow for the procedure.

  • Nerve Block Administration: A precise volume of the liposomal bupivacaine formulation is injected perineurally around the sciatic nerve under ultrasound guidance.

  • Assessment of Sensory Blockade: The duration of the sensory block is assessed using a standardized stimulus, such as the hot plate test or the von Frey filament test, at regular intervals.

    • Hot Plate Test: The latency to a withdrawal response (e.g., paw licking or jumping) when the animal is placed on a heated surface is measured. An increased latency indicates analgesia.

    • Von Frey Filaments: Calibrated filaments are applied to the plantar surface of the paw to determine the mechanical withdrawal threshold. An increased threshold indicates a sensory block.

  • Data Collection: The time to onset of the block, the time to peak effect, and the duration of the block (time until the response returns to baseline) are recorded.

  • Control Groups: A control group receiving standard bupivacaine HCl and a placebo group (saline) are included for comparison.

Safety and Tolerability

Both Exparel® and Posimir® have been shown to have safety profiles comparable to or more favorable than standard bupivacaine HCl in clinical trials.[5] The lower peak plasma concentrations achieved with these formulations reduce the risk of systemic toxicity, such as cardiotoxicity and neurotoxicity, which are known concerns with bupivacaine. Common adverse events are generally mild to moderate and related to the surgical procedure itself, including nausea, vomiting, and constipation.

Conclusion

References

A Comparative Analysis of Bupivacaine Hydrochloride Monohydrate and Novel Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bupivacaine hydrochloride monohydrate has long been a cornerstone in regional anesthesia, valued for its prolonged duration of action. However, the quest for local anesthetics with improved safety profiles and tailored pharmacokinetic properties has led to the development of several newer agents. This guide provides a comprehensive benchmark of bupivacaine against these next-generation local anesthetics, supported by experimental data to inform preclinical and clinical research decisions.

Mechanism of Action: A Shared Pathway

Local anesthetics, including bupivacaine and its modern counterparts, exert their effects by blocking voltage-gated sodium channels within the neuronal cell membrane. This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby halting the propagation of action potentials and resulting in a loss of sensation.

G cluster_membrane Neuronal Cell Membrane cluster_LA Local Anesthetic Action cluster_outcome Physiological Effect Na_channel_closed Voltage-Gated Na+ Channel (Resting State) Na_channel_open Voltage-Gated Na+ Channel (Open State) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Inactivation Block Blockade of Na+ Influx Na_channel_open->Block Prevents Na_channel_inactivated->Na_channel_closed Repolarization LA Local Anesthetic (e.g., Bupivacaine) LA->Na_channel_open Binds to open/inactivated state from intracellular side No_AP No Action Potential Propagation Block->No_AP Analgesia Analgesia No_AP->Analgesia

Figure 1: Signaling pathway of local anesthetics.

Comparative Efficacy and Pharmacokinetics

The following tables summarize the performance of this compound against newer local anesthetics across various clinical applications. The data is derived from randomized controlled trials and meta-analyses.

Table 1: Onset and Duration of Action
Local AnestheticOnset of Action (minutes)Duration of Sensory Block (minutes)
Bupivacaine HCl 5 - 12211 - 450
Ropivacaine5 - 15365 - 421
Levobupivacaine5 - 10140 - 206
Liposomal BupivacaineRapidUp to 1800 (72 hours)
Articaine1 - 3Shorter than Bupivacaine
Mepivacaine3 - 5120 - 150
Prilocaine< 15Shorter than Bupivacaine
Chloroprocaine5 - 860 - 137

Note: Onset and duration can vary based on the site of administration, concentration, and use of vasoconstrictors.

Table 2: Postoperative Pain and Analgesia
Local AnestheticMean Postoperative Pain Score (VAS)Rescue Analgesic Requirement
Bupivacaine HCl Lower at 6 & 48 hours (vs. Articaine)[1]Varies by procedure
RopivacaineLower from 8-24 hours (vs. Bupivacaine)[2]Lower (vs. Bupivacaine)[2]
LevobupivacaineSimilar to BupivacaineSimilar to Bupivacaine
Liposomal BupivacaineSignificantly lower (vs. Bupivacaine)Reduced opioid consumption[1]
ArticaineHigher at most time points (vs. Bupivacaine)[3]Similar to Bupivacaine
MepivacaineHigher in PACU (vs. Bupivacaine)[4]Similar overall opioid consumption
PrilocaineHigher at 4 & 6 hours (vs. Bupivacaine mixtures)[5]Higher (vs. Bupivacaine mixtures)[5]
ChloroprocaineNot typically used for postoperative analgesia due to short durationNot applicable

VAS: Visual Analog Scale (0-10, where 0 is no pain and 10 is the worst imaginable pain).

Experimental Protocols

The following methodologies are representative of the clinical trials cited in this guide.

Third Molar Extraction Studies (Articaine vs. Bupivacaine)
  • Study Design: A randomized, triple-blind, split-mouth clinical trial.[1]

  • Participants: Healthy adult patients requiring bilateral impacted mandibular third molar extractions.[1]

  • Intervention: Each patient randomly received 4% articaine with 1:100,000 epinephrine for one extraction and 0.5% bupivacaine with 1:200,000 epinephrine for the contralateral extraction in separate appointments.[6][7]

  • Outcome Measures:

    • Primary: Onset of anesthetic action, intraoperative pain (VAS), and total volume of anesthetic used.[1][7]

    • Secondary: Duration of postoperative anesthesia and analgesia, time to first rescue analgesic request, and postoperative pain intensity at specified intervals.[1][3]

  • Data Analysis: Paired t-tests or Wilcoxon signed-rank tests were used to compare the outcomes between the two anesthetics within the same patient.[1]

Spinal Anesthesia for Gynecological Procedures (Chloroprocaine vs. Bupivacaine)
  • Study Design: A prospective, double-blinded, randomized controlled trial.[8]

  • Participants: ASA I-II female patients aged 18-60 undergoing short gynecological procedures.[8]

  • Intervention: Patients were randomly allocated to receive either intrathecal 40 mg of 1% isobaric chloroprocaine or 10 mg of 0.25% isobaric bupivacaine.[8][9]

  • Outcome Measures:

    • Primary: Time to ambulation and discharge readiness.[8][9]

    • Secondary: Onset, duration, and intensity of sensory and motor blockade, and time to first voiding.[8][9]

  • Data Analysis: Independent sample t-tests or Mann-Whitney U tests were used to compare the outcomes between the two groups.[8]

G cluster_screening Patient Recruitment cluster_randomization Allocation cluster_intervention Intervention cluster_followup Follow-up & Data Collection cluster_analysis Analysis P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 R1 Randomization P2->R1 I1 Group A: Bupivacaine HCl R1->I1 Arm 1 I2 Group B: New Local Anesthetic R1->I2 Arm 2 F1 Administer Anesthesia & Perform Procedure I1->F1 I2->F1 F2 Assess Outcomes: - Onset & Duration - Pain Scores (VAS) - Rescue Analgesia F1->F2 A1 Statistical Analysis F2->A1

Figure 2: Generalized experimental workflow for a randomized controlled trial.

Toxicity Profile

A critical consideration in the development and selection of local anesthetics is their potential for systemic toxicity, particularly cardiotoxicity and neurotoxicity.

Table 3: Comparative Toxicity
Local AnestheticKey Toxicity Considerations
Bupivacaine HCl Higher potential for cardiotoxicity compared to some newer agents.[6]
RopivacaineLower cardiotoxicity and neurotoxicity than bupivacaine.[10]
LevobupivacaineThe S(-)-enantiomer of bupivacaine with a significantly lower risk of cardiotoxicity.
Liposomal BupivacaineDelayed peak plasma concentration may reduce the risk of systemic toxicity.
ArticaineGenerally considered safe, though some reports of paresthesia exist.
MepivacaineIntermediate toxicity profile.
PrilocaineCan cause methemoglobinemia at high doses. Less toxic than bupivacaine in intravenous regional anesthesia.[11]
ChloroprocaineRapidly hydrolyzed in the plasma, leading to a very low systemic toxicity potential.

Summary and Future Directions

While this compound remains a widely used and effective long-acting local anesthetic, newer agents offer distinct advantages in specific clinical scenarios.

  • Ropivacaine and Levobupivacaine present a superior safety profile with a reduced risk of cardiotoxicity, making them attractive alternatives, particularly in high-volume blocks.

  • Liposomal Bupivacaine offers an extended duration of analgesia that can significantly reduce the need for postoperative opioids, a key consideration in the context of the ongoing opioid crisis.[1]

  • Articaine demonstrates a faster onset of action, which is advantageous in procedures requiring rapid and profound anesthesia, such as in dentistry.[1][6]

  • Chloroprocaine is well-suited for short ambulatory procedures due to its rapid onset and offset, facilitating faster patient recovery and discharge.[8][12]

The choice of local anesthetic should be guided by the specific requirements of the surgical procedure, the patient's comorbidities, and the desired balance between efficacy, duration of action, and safety. Future research should continue to explore novel formulations and delivery systems to further optimize the therapeutic index of local anesthetics.

References

A Comparative Guide to the Solid-State Stability of Bupivacaine Hydrochloride Monohydrate Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of various polymorphic forms of bupivacaine hydrochloride monohydrate, a widely used local anesthetic. Understanding the stability of these polymorphs is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document summarizes key findings from published research, presenting qualitative stability data, detailed experimental protocols for characterization, and visual representations of polymorphic relationships and analytical workflows.

Introduction to Bupivacaine Hydrochloride Polymorphism

Bupivacaine hydrochloride can exist in multiple crystalline forms, known as polymorphs, as well as a hydrated form. These different solid-state forms can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which can impact the drug's bioavailability and therapeutic performance. This guide focuses on the known polymorphs of S-bupivacaine hydrochloride (levobupivacaine) and the thermal behavior of racemic this compound.

The primary study by Niederwanger et al. (2009) identified five crystalline forms of S-bupivacaine hydrochloride: a monohydrate and four anhydrous polymorphs designated as Form A°, Form B, Form C, and Form D.[1] Commercial lots of S-bupivacaine hydrochloride may consist of the thermodynamically stable Form A° or the metastable Form C.[1] Racemic bupivacaine hydrochloride is commercially available as a monohydrate, which undergoes dehydration and phase transformations upon heating.[2]

Comparative Stability of S-Bupivacaine Hydrochloride Polymorphs

Table 1: Qualitative Stability and Interconversion of S-Bupivacaine Hydrochloride Polymorphs and Monohydrate

FormDescriptionStability CharacteristicsConditions for Transformation
Monohydrate Hydrated crystalline formStable at ambient temperature and high relative humidity (RH).[1]Dehydrates to Form C under dry conditions or at elevated temperatures.[1]
Form A° Anhydrous PolymorphThermodynamically stable form at 20°C.[1]Reversibly transforms to Form B at 85.3°C.[1] Transforms to the monohydrate at ≥90% RH (25°C).[1]
Form B Anhydrous PolymorphHigh-temperature polymorph.Reversibly transforms from Form A° upon heating.[1] Transforms to the monohydrate at ≥90% RH (25°C).[1]
Form C Anhydrous PolymorphMetastable at all temperatures.[1] Exhibits the highest hygroscopicity.[1]Slowly converts to Form A° upon storage.[1] Forms from the dehydration of the monohydrate.[1] Transforms to the monohydrate at ≥90% RH (25°C).[1]
Form D Anhydrous PolymorphKinetically stable at 20°C after formation at higher temperatures.[1]Forms from other anhydrous forms at higher temperatures.[1] Transforms to the monohydrate at ≥90% RH (25°C).[1]

Table 2: Thermal Behavior of Racemic this compound

Thermal EventTemperature RangeDescription
Dehydration73–150°CThe monohydrate loses its water molecule, transforming into an anhydrous form (Form I).[2]
Phase TransformationAbove 150°CThe initial anhydrous Form I exothermically transforms into a more stable anhydrous Form II before melting.[2]
Melting~250-260°CMelting of the stable anhydrous form, followed by decomposition.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of stability studies. The following are summaries of the key experimental techniques used in the characterization of bupivacaine hydrochloride polymorphs.

Preparation of S-Bupivacaine Hydrochloride Polymorphs
  • Monohydrate: Crystallized from water.

  • Form A°: Obtained by recrystallization from specific organic solvents like acetonitrile or acetone.

  • Form B: Generated by heating Form A°.

  • Form C: Produced by dehydrating the monohydrate under vacuum at elevated temperatures.

  • Form D: Formed by heating other anhydrous forms to higher temperatures.

Analytical Techniques
  • Differential Scanning Calorimetry (DSC): Used to determine the transition temperatures and enthalpies of the polymorphs. Samples are typically heated in aluminum pans at a constant rate (e.g., 10 K/min) under a nitrogen purge.

  • Thermogravimetric Analysis (TGA): Employed to study the dehydration process of the monohydrate by monitoring mass loss as a function of temperature.

  • X-Ray Powder Diffraction (XRPD): A key technique for identifying and distinguishing between the different crystalline forms based on their unique diffraction patterns. Data is typically collected using Cu Kα radiation.

  • Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to characterize the different solid-state forms by identifying shifts in the vibrational modes of the molecule's functional groups.

  • Moisture Sorption Analysis: This method assesses the hygroscopicity of the different forms by measuring the change in mass as a function of relative humidity at a constant temperature.

Visualizing Polymorphic Relationships and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the thermodynamic relationships between the S-bupivacaine hydrochloride polymorphs and a general workflow for their characterization.

G cluster_0 S-Bupivacaine HCl Polymorphic Relationships Monohydrate Monohydrate FormC Form C (Metastable) Monohydrate->FormC Dehydration (Dry conditions/Heat) FormC->Monohydrate Hydration (≥90% RH) FormA Form A° (Stable at 20°C) FormC->FormA Storage FormD Form D (Kinetically Stable) FormC->FormD High Temp FormA->Monohydrate Hydration (≥90% RH) FormB Form B FormA->FormB Heat (85.3°C) FormA->FormD High Temp FormB->Monohydrate Hydration (≥90% RH) FormD->Monohydrate Hydration (≥90% RH)

Caption: Thermodynamic relationships of S-bupivacaine HCl polymorphs.

G cluster_1 General Workflow for Polymorph Characterization start Sample Preparation (Crystallization/Transformation) xprd X-Ray Powder Diffraction (XRPD) (Phase Identification) start->xprd thermal Thermal Analysis (DSC/TGA) (Transitions/Dehydration) start->thermal spectroscopy Spectroscopy (FTIR/Raman) (Structural Fingerprinting) start->spectroscopy moisture Moisture Sorption (Hygroscopicity) start->moisture data Data Analysis and Stability Assessment xprd->data thermal->data spectroscopy->data moisture->data

Caption: Experimental workflow for polymorph characterization.

Conclusion

The stability of bupivacaine hydrochloride is a complex issue influenced by its polymorphic and hydrated forms. For S-bupivacaine hydrochloride, Form A° is the most stable anhydrous form at ambient temperature, while the monohydrate is stable at high humidity. The metastable Form C is notable for its hygroscopicity and its tendency to convert to Form A° upon storage. Racemic this compound is thermally labile, undergoing dehydration and subsequent polymorphic transformation upon heating.

For drug development professionals, it is imperative to control the polymorphic form of bupivacaine hydrochloride in the final drug product to ensure consistent quality and performance. The information presented in this guide highlights the critical need for thorough solid-state characterization and stability testing during formulation development. Further research into the kinetics of polymorphic transformations would provide a more complete picture of the long-term stability of this important anesthetic.

References

A Comparative Analysis of Bupivacaine Hydrochloride Monohydrate Enantiomers: Mechanism of Action and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers of bupivacaine hydrochloride monohydrate, S(-)-bupivacaine (levobupivacaine) and R(+)-bupivacaine (dextrobupivacaine), focusing on their distinct mechanisms of action. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in understanding the stereospecific differences in the efficacy and toxicity of this widely used local anesthetic.

Core Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for both bupivacaine enantiomers is the blockade of voltage-gated sodium channels in neuronal membranes.[1][2] By binding to the intracellular portion of these channels, bupivacaine stabilizes the neuron in a state of inactivation, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials. This reversible blockade results in a loss of sensation in the innervated area.[1][2]

While both enantiomers exhibit this primary function, significant differences exist in their potency and their effects on different states of the sodium channel, contributing to variations in their clinical profiles, particularly concerning cardiotoxicity.

Stereospecific Differences in Ion Channel Interactions

Experimental evidence demonstrates that the two enantiomers of bupivacaine interact differently with cardiac ion channels, which is believed to be the basis for the lower cardiotoxicity observed with S(-)-bupivacaine.[3][4]

Sodium Channels (Nav):

The R(+) enantiomer generally exhibits a higher affinity and a slower dissociation rate from cardiac sodium channels, particularly in the inactivated state, compared to the S(-) enantiomer.[3][5] This prolonged blockade by R(+)-bupivacaine can lead to a greater accumulation of block at physiological heart rates, increasing the risk of arrhythmias.[3]

Potassium Channels (Kv):

Stereoselectivity has also been observed in the blockade of potassium channels. For instance, levobupivacaine has been shown to be a more potent blocker of HERG (human Ether-à-go-go-Related Gene) channels than dextrobupivacaine.[6] Blockade of these channels can affect cardiac repolarization, further contributing to the arrhythmogenic potential of bupivacaine.

Quantitative Comparison of Ion Channel Blockade

The following table summarizes key quantitative data from various studies comparing the effects of bupivacaine enantiomers on different ion channels.

Ion ChannelParameterR(+)-BupivacaineS(-)-Bupivacaine (Levobupivacaine)Racemic BupivacaineReference
Neuronal NavBatrachotoxin displacement (Stereopotency Ratio R:S)31-[7]
Cardiac Nav (inactivated state)Stereopotency Ratio (R/S) for block~1.51-[3]
HERG Kv% Block (20 µM)47.2 ± 5.2%67.5 ± 4.2%52.7 ± 2.0%[6]
L-type Ca2+ Channels (ICa-L)% Reduction (10 µM)40.2 ± 8.8%51.4 ± 3.8%-[8]

Impact on Intracellular Calcium Homeostasis and Myotoxicity

Beyond direct ion channel blockade, bupivacaine enantiomers differentially affect intracellular calcium (Ca2+) regulation, a key factor in local anesthetic-induced myotoxicity.[9][10] Both enantiomers can induce the release of Ca2+ from the sarcoplasmic reticulum (SR) and inhibit its reuptake.[9]

Studies have shown that the S-enantiomers of local anesthetics, including bupivacaine, appear to be more potent in causing Ca2+ release from the SR than the R-enantiomers.[9] This disruption of Ca2+ homeostasis can lead to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, muscle cell damage.[11][12]

Quantitative Comparison of Myotoxic Effects
ParameterR(+)-BupivacaineS(-)-Bupivacaine (Levobupivacaine)Racemic BupivacaineReference
Ca2+ Release from SRLess pronouncedMore pronouncedIntermediate[9]
Ca2+ Reuptake InhibitionLess pronouncedMore pronouncedIntermediate[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

G cluster_cardiotoxicity Cardiotoxicity Signaling Pathway Bupivacaine Bupivacaine Na_Channel Voltage-gated Na+ Channel Bupivacaine->Na_Channel Block K_Channel Voltage-gated K+ Channel Bupivacaine->K_Channel Block Ca_Channel L-type Ca2+ Channel Bupivacaine->Ca_Channel Block AP_Prolongation Action Potential Prolongation Na_Channel->AP_Prolongation K_Channel->AP_Prolongation Decreased_Contractility Decreased Myocardial Contractility Ca_Channel->Decreased_Contractility Arrhythmia Arrhythmia AP_Prolongation->Arrhythmia Cardiac_Depression Cardiac_Depression Decreased_Contractility->Cardiac_Depression

Caption: Signaling pathway of bupivacaine-induced cardiotoxicity.

G cluster_myotoxicity Myotoxicity Signaling Pathway Bupivacaine_M Bupivacaine SR Sarcoplasmic Reticulum Bupivacaine_M->SR Ca_Release Increased Ca2+ Release SR->Ca_Release Ca_Reuptake Decreased Ca2+ Reuptake SR->Ca_Reuptake Cytosolic_Ca Elevated Cytosolic Ca2+ Ca_Release->Cytosolic_Ca Ca_Reuptake->Cytosolic_Ca Mitochondria Mitochondria Cytosolic_Ca->Mitochondria PTP_Opening Permeability Transition Pore Opening Mitochondria->PTP_Opening Cytochrome_c Cytochrome c Release PTP_Opening->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Myocyte_Damage Myocyte_Damage Apoptosis->Myocyte_Damage

Caption: Signaling pathway of bupivacaine-induced myotoxicity.

G cluster_workflow Experimental Workflow: Whole-Cell Voltage Clamp Cell_Culture 1. Cell Culture (e.g., HEK293 expressing ion channel of interest) Cell_Plating 2. Cell Plating (on glass coverslips) Cell_Culture->Cell_Plating Recording_Setup 4. Electrophysiology Setup (Inverted microscope, perfusion system, amplifier) Cell_Plating->Recording_Setup Solution_Prep 3. Solution Preparation (Internal and External Solutions, Bupivacaine dilutions) Solution_Prep->Recording_Setup Giga_Seal 6. Gigaohm Seal Formation (>1 GΩ) Recording_Setup->Giga_Seal Pipette_Pulling 5. Micropipette Fabrication (Borosilicate glass, 2-5 MΩ resistance) Pipette_Pulling->Recording_Setup Whole_Cell 7. Whole-Cell Configuration (Rupture of cell membrane) Giga_Seal->Whole_Cell Voltage_Protocol 8. Voltage-Clamp Protocol Application (Holding potential, depolarizing pulses) Whole_Cell->Voltage_Protocol Data_Acquisition 9. Data Acquisition (Recording of ionic currents) Voltage_Protocol->Data_Acquisition Data_Analysis 10. Data Analysis (IC50 determination, kinetic analysis) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for whole-cell voltage clamp.

Detailed Experimental Protocols

Whole-Cell Voltage-Clamp Protocol for Sodium Channel Blockade

Objective: To measure the tonic and use-dependent block of voltage-gated sodium channels by bupivacaine enantiomers.

1. Cell Preparation:

  • Culture a suitable mammalian cell line (e.g., HEK-293 cells) stably expressing the sodium channel subtype of interest (e.g., Nav1.5).
  • Plate cells onto glass coverslips 24-48 hours prior to the experiment at a low density to ensure isolated cells for patching.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
  • Bupivacaine Stock Solution: Prepare a 10 mM stock solution of the bupivacaine enantiomer in deionized water. Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
  • Fabricate patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Set the holding potential to a level where most sodium channels are in the resting state (e.g., -100 mV).

4. Voltage-Clamp Protocols:

  • Tonic Block:
  • From the holding potential, apply a depolarizing step to elicit the peak sodium current (e.g., to -10 mV for 50 ms).
  • Apply this pulse at a low frequency (e.g., every 10-20 seconds) to allow for full recovery from inactivation.
  • After establishing a stable baseline current, perfuse the cell with increasing concentrations of the bupivacaine enantiomer and record the reduction in peak current amplitude.
  • Use-Dependent Block:
  • From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz).
  • Measure the progressive decrease in the peak current amplitude during the pulse train to quantify use-dependent block.

5. Data Analysis:

  • Measure the peak inward current for each condition.
  • Calculate the percentage of block for each concentration of the bupivacaine enantiomer.
  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Measurement of Intracellular Calcium Concentration

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to bupivacaine enantiomers.

1. Cell Preparation:

  • Isolate primary cells (e.g., cardiomyocytes, skeletal muscle fibers) or use a relevant cell line.
  • Load the cells with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation with the dye for a specific period, followed by a wash and de-esterification period.

2. Imaging Setup:

  • Use a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4). A confocal microscope can provide higher spatial resolution.
  • Mount the coverslip with the dye-loaded cells in a perfusion chamber on the microscope stage.

3. Experimental Procedure:

  • Continuously perfuse the cells with a physiological saline solution.
  • Establish a stable baseline fluorescence recording.
  • Perfuse the cells with the desired concentration of the bupivacaine enantiomer.
  • Record the changes in fluorescence intensity over time.

4. Data Analysis:

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.
  • For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).
  • Calibrate the fluorescence signals to absolute [Ca2+]i values using established protocols, if required.
  • Quantify parameters such as the peak amplitude of the Ca2+ transient, the rate of rise, and the rate of decay.

Conclusion

The enantiomers of this compound, while sharing the primary mechanism of sodium channel blockade, exhibit significant stereospecific differences in their interactions with various ion channels and their effects on intracellular calcium homeostasis. The R(+) enantiomer generally demonstrates higher cardiotoxicity, which is attributed to its more potent and prolonged blockade of cardiac sodium channels. Conversely, the S(-) enantiomer (levobupivacaine) presents a safer clinical profile with a reduced risk of cardiac and central nervous system toxicity.[4][13][14] A thorough understanding of these mechanistic differences, validated by robust experimental data, is crucial for the continued development and safe clinical application of local anesthetics.

References

Safety Operating Guide

Proper Disposal of Bupivacaine Hydrochloride Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of bupivacaine hydrochloride monohydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Protocols

This compound is a potent pharmaceutical compound classified as acutely toxic.[1] It is fatal if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, strict adherence to safety protocols during handling and disposal is mandatory.

Personal Protective Equipment (PPE) and Handling:

  • Gloves and Clothing: Always wear impervious gloves and protective clothing to prevent skin contact.[1] If skin contact occurs, wash the area immediately with plenty of soap and water and remove contaminated clothing.[2]

  • Eye and Face Protection: Use safety glasses or goggles and a face shield to protect against dust particles.[3]

  • Respiratory Protection: Do not breathe dust.[1] Use only in a well-ventilated area, preferably under a chemical fume hood.[1][3] If ventilation is inadequate, wear appropriate respiratory protection.[4]

  • Hygiene: Wash hands and face thoroughly after handling.[3][5] Do not eat, drink, or smoke in areas where the chemical is used or stored.[1][2]

Hazard Profile Summary

The disposal requirements for this compound are dictated by its significant hazard profile. This table summarizes the key toxicological data that informs the procedural guidance.

Hazard ClassificationDescriptionPrimary Routes of ExposureKey Precaution
Acute Toxicity (Oral) Fatal if swallowed.[1][2][5]IngestionDo not eat, drink, or smoke when handling. Immediately call a poison center or doctor if swallowed.[1][3]
Acute Toxicity (Dermal) Fatal in contact with skin.[1][2]Skin ContactWear protective gloves and clothing. Avoid all skin contact.[1]
Acute Toxicity (Inhalation) Fatal if inhaled.[1][2]InhalationWork in a well-ventilated area or under a hood. Do not breathe dust.[1]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[5][6]Environmental ReleaseDo not allow to enter drains, sewers, or watercourses.[4][5]

Step-by-Step Disposal Procedure

Disposal of this compound must comply with all applicable federal, state, and local regulations.[5][7] It should be treated as a hazardous pharmaceutical waste.[2]

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound. This includes expired or unused product, contaminated labware (e.g., vials, syringes), spilled material, and contaminated PPE.

  • Do not mix bupivacaine waste with other waste streams, such as infectious waste or non-hazardous solid waste.[1][8]

Step 2: Containment and Labeling

  • Place the waste material in its original container if possible, or a designated, sealed, and properly labeled hazardous waste container.[1]

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."

Step 3: Handling Spills

  • Evacuate: Evacuate unnecessary personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: Prevent the spill from entering drains or waterways.[5]

  • Clean-up: For solid spills, avoid generating dust.[2][3] Moisten the spillage with water before sweeping or shoveling it into a suitable container for disposal.[5] For liquid spills, use a non-combustible absorbent material.[9]

  • Decontaminate: Clean the spill area thoroughly with water to remove any residual contamination.[5][7]

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a secure, locked-up area accessible only to authorized personnel.[1][3][4]

  • The storage area should be a well-ventilated, dry place, away from incompatible materials.[1][4]

Step 5: Final Disposal

  • Prohibited Actions: Never dispose of this compound waste by flushing it down a drain or toilet or mixing it with regular trash.[5][10] This practice is prohibited for hazardous pharmaceutical waste and can harm aquatic ecosystems.[5][11]

  • Approved Method: The required method of disposal is through an approved and licensed hazardous waste disposal facility.[1][3] The most common treatment is high-temperature incineration.[5][10]

  • Engage a Contractor: Arrange for collection and transport by a licensed hazardous or medical waste contractor.[12] Ensure they are certified to handle and transport toxic pharmaceutical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G cluster_0 Preparation & Identification cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Bupivacaine Hydrochloride Monohydrate Waste Generated (Unused product, spill, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Always First identify Identify Waste Type: - Solid (Powder) - Liquid (Solution) - Contaminated Material ppe->identify contain Place in a designated, sealed, leak-proof container identify->contain label_node Label Container: 'Hazardous Waste - Bupivacaine Hydrochloride' contain->label_node store Store in a secure, locked, designated area label_node->store prohibited Prohibited Disposal - NO DRAIN DISPOSAL - NO TRASH DISPOSAL store->prohibited contact_vendor Contact Licensed Hazardous Waste Contractor store->contact_vendor end Dispose via Approved Facility (e.g., Incineration) contact_vendor->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupivacaine hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Bupivacaine hydrochloride monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.